1-(1-Methylpiperidin-4-yl)ethan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(10)8-3-5-9(2)6-4-8/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMMIHGVMHRTMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60320771 | |
| Record name | 1-(1-Methylpiperidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60320771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20691-91-2 | |
| Record name | 1-(1-Methyl-4-piperidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylpiperidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60320771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methylpiperidin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(1-Methylpiperidin-4-yl)ethan-1-one
Abstract
This technical guide provides a comprehensive overview of 1-(1-methylpiperidin-4-yl)ethan-1-one, a key heterocyclic building block in contemporary drug discovery and organic synthesis. The document elucidates the physicochemical properties, safety and handling protocols, and potential applications of this compound, with a particular focus on its role as a versatile intermediate in the synthesis of complex biologically active molecules. A detailed, representative synthetic protocol and an analysis of its characteristic reactivity are presented to equip researchers, scientists, and drug development professionals with the essential knowledge for its effective utilization.
Introduction: The Significance of the Piperidine Scaffold
The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions have rendered it a privileged scaffold in medicinal chemistry. Piperidin-4-one derivatives, in particular, serve as versatile intermediates, offering multiple reaction sites for structural elaboration and diversification. This compound, with its characteristic N-methylated piperidine ring and an acetyl group at the 4-position, is a valuable synthon for introducing this important pharmacophore into lead compounds across various therapeutic areas, including oncology, infectious diseases, and neurology. This guide aims to provide a detailed technical resource on this compound for researchers leveraging its synthetic potential.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical entity in a research and development setting.
Chemical and Physical Properties
This compound is a substituted piperidine derivative with the following key properties:
| Property | Value | Source(s) |
| CAS Number | 20691-91-2 | [1][2][3] |
| Molecular Formula | C₈H₁₅NO | [1][2][3] |
| Molecular Weight | 141.21 g/mol | [1][2][3] |
| Appearance | Light brown to brown liquid | [1] |
| Boiling Point | 84-85 °C at 11 Torr | [1] |
| Density | 0.949 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 8.50 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C, protect from light | [1] |
Safety and Handling
As a chemical intermediate, this compound requires careful handling in a well-ventilated laboratory environment. The following safety information is derived from available data for the compound and structurally related piperidones.
Hazard Identification:
-
GHS Pictogram: GHS07 (Harmful)[1]
-
Signal Word: Warning[1]
-
Hazard Statements: H302 (Harmful if swallowed)[1]
Precautionary Measures:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is imperative to consult the material safety data sheet (MSDS) from the supplier for comprehensive and up-to-date safety and handling information.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and representative synthetic route can be devised based on established methodologies for analogous piperidin-4-one derivatives. The Mannich reaction is a cornerstone in the synthesis of such scaffolds.[4][5]
Representative Synthetic Protocol
The following is a proposed, step-by-step methodology for the synthesis of this compound. This protocol is based on the well-established synthesis of 1-methyl-4-piperidone and should be optimized for the specific target molecule.[6]
Reaction Scheme:
A representative synthetic workflow.
Materials and Reagents:
-
Ethyl acetoacetate
-
Methylamine (40% in water)
-
Formaldehyde (37% in water)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate, methylamine solution, and formaldehyde solution in a suitable solvent such as ethanol.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Hydrolysis and Decarboxylation: After completion of the initial reaction, acidify the mixture with concentrated hydrochloric acid and heat to reflux for several hours to facilitate hydrolysis of the ester and subsequent decarboxylation.
-
Work-up: Cool the reaction mixture to room temperature and basify with a concentrated solution of sodium hydroxide until a pH of >12 is achieved.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Note: This is a generalized protocol and may require significant optimization of reaction conditions, stoichiometry, and purification methods.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is primarily dictated by the ketone functional group and the piperidine ring.
-
Reactions at the Carbonyl Group: The ketone can undergo a variety of nucleophilic addition reactions. For instance, reduction with agents like sodium borohydride would yield the corresponding secondary alcohol. Grignard reagents or organolithium compounds can be used to introduce a wide range of substituents at the carbonyl carbon.
-
Alpha-Functionalization: The protons on the carbon atom adjacent to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, acylation, and other functionalizations at the alpha-position.
-
Reactions involving the Piperidine Nitrogen: The tertiary amine of the piperidine ring is basic and can be protonated or quaternized. While the N-methyl group is generally stable, under certain conditions, N-dealkylation or other transformations may be possible.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block for the synthesis of more complex molecules with diverse pharmacological activities. Its utility stems from the ease with which the ketone and the piperidine ring can be chemically modified.
Derivatives of piperidin-4-one have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents: The piperidine ring is a common feature in many kinase inhibitors and other anticancer drugs.[4]
-
Antiviral Agents (including Anti-HIV): The scaffold has been incorporated into molecules targeting viral enzymes and entry mechanisms.[4]
-
Antibacterial and Antifungal Agents: The piperidine moiety can be found in various antimicrobial compounds.[5][7]
-
Central Nervous System (CNS) Agents: The lipophilic nature of the piperidine ring allows for penetration of the blood-brain barrier, making it a suitable scaffold for CNS-acting drugs, such as analgesics.[8]
The subject compound is likely utilized as an intermediate in the multi-step synthesis of such therapeutic agents, where the acetyl group provides a handle for further chemical transformations.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group at approximately 2.3-2.5 ppm. The protons on the piperidine ring would appear as complex multiplets in the region of 1.5-3.0 ppm. A singlet corresponding to the acetyl protons would be expected around 2.1-2.2 ppm.
-
¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon around 208-212 ppm. The N-methyl carbon would appear around 45-47 ppm, and the carbons of the piperidine ring would resonate in the range of 25-55 ppm. The acetyl methyl carbon would be expected in the upfield region, around 25-30 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1705-1725 cm⁻¹. C-H stretching vibrations for the aliphatic methyl and methylene groups would be observed around 2800-3000 cm⁻¹.
-
Mass Spectrometry: The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 141. Fragmentation patterns would likely involve cleavage of the acetyl group and fragmentation of the piperidine ring.
Conclusion
This compound is a synthetically versatile building block with significant potential in the field of drug discovery and development. Its straightforward, albeit not extensively documented, synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse chemical libraries. The piperidine scaffold it provides is a well-established pharmacophore, suggesting that novel derivatives of this compound will continue to be explored for a wide range of therapeutic applications. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv
- Piperidin-4-one: the potential pharmacophore. Mini Rev Med Chem. 2013 Apr;13(4):565-83.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.
- Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. J Med Chem. 2021 Jul 8;64(13):9458-9483.
Sources
- 1. Buy 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one (EVT-12441472) [evitachem.com]
- 2. 1-Methyl-4-piperidone(1445-73-4) 1H NMR [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Acetyl-1-methylpiperidine: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
4-Acetyl-1-methylpiperidine, systematically known as 1-(1-methylpiperidin-4-yl)ethanone, is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, owing to its ability to confer favorable pharmacokinetic properties and to serve as a versatile synthetic handle for molecular elaboration. The introduction of an acetyl group at the 4-position and a methyl group on the piperidine nitrogen modulates the compound's polarity, basicity, and steric profile, making it a valuable building block for the synthesis of novel bioactive molecules.
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-acetyl-1-methylpiperidine, outlines a plausible synthetic pathway, details standardized methodologies for its characterization, and discusses essential safety and handling considerations. The information presented herein is intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.
Molecular Structure and Identity
The foundational step in understanding any chemical entity is a precise definition of its structure and identity.
Caption: Molecular structure of 4-acetyl-1-methylpiperidine.
Table 1: Chemical Identity of 4-Acetyl-1-methylpiperidine
| Identifier | Value |
| IUPAC Name | 1-(1-methylpiperidin-4-yl)ethanone |
| Synonyms | 4-Acetyl-N-methylpiperidine |
| CAS Number | 20691-91-2 |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| SMILES | CC(=O)C1CCN(C)CC1 |
| InChI | InChI=1S/C8H15NO/c1-7(10)8-4-2-9(3)5-6-8/h8H,2-6H2,1,3H3 |
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery, influencing formulation, absorption, distribution, metabolism, and excretion (ADME) profiles. The data presented below is a consolidation of available information from chemical suppliers and predictive models. It is important to note the discrepancies in reported values, which may arise from different measurement conditions or the use of predicted data. Experimental verification is strongly recommended.
Table 2: Physicochemical Data for 4-Acetyl-1-methylpiperidine
| Property | Value | Source/Comment |
| Boiling Point | 195.2 ± 33.0 °C at 760 mmHg | Predicted value. |
| 115 °C at 3 Torr | Supplier data. | |
| Density | 0.9 ± 0.1 g/cm³ | Predicted value. |
| 1.001 g/cm³ at 20 °C | Supplier data. | |
| Melting Point | Not available | Experimental data not found. |
| Flash Point | 101.3 °C | Supplier data. |
| Refractive Index (n²⁰/D) | 1.457 | Supplier data. |
| pKa | 8.50 ± 0.10 | Predicted value for the conjugate acid. |
| LogP (XLogP3) | 1.0 | Predicted value. |
| Solubility | Not available | Experimental data not found. Expected to be soluble in common organic solvents. |
Proposed Synthesis Pathway
While a specific, detailed synthesis for 4-acetyl-1-methylpiperidine is not widely published in peer-reviewed literature, a plausible and efficient route can be extrapolated from established organic chemistry principles and analogous transformations. A common strategy for the preparation of 4-acylpiperidines involves the reaction of a Grignard reagent with a suitable 4-substituted piperidine precursor.
A likely two-step synthesis starting from commercially available 4-acetylpiperidine is proposed:
-
N-Methylation of 4-Acetylpiperidine: The secondary amine of 4-acetylpiperidine can be methylated using a variety of standard procedures. A common and effective method is reductive amination, which involves the reaction of 4-acetylpiperidine with formaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction).
Caption: Proposed synthesis of 4-acetyl-1-methylpiperidine.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following spectroscopic techniques are fundamental for the characterization of 4-acetyl-1-methylpiperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Predicted ¹H and ¹³C NMR chemical shifts for a closely related analog, 1-(1-acetylpiperidin-4-yl)ethanone, provide a strong basis for what to expect for 4-acetyl-1-methylpiperidine[1].
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Acetyl-1-methylpiperidine (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH₃ | ~2.3 | s | 3H |
| C(O)-CH₃ | ~2.1 | s | 3H |
| Piperidine H-4 | ~2.5 | m | 1H |
| Piperidine H-2,6 (eq) | ~2.8 | m | 2H |
| Piperidine H-2,6 (ax) | ~2.0 | m | 2H |
| Piperidine H-3,5 (eq) | ~1.8 | m | 2H |
| Piperidine H-3,5 (ax) | ~1.6 | m | 2H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| C=O (Ketone) | ~209 | ||
| C-4 (Piperidine) | ~48 | ||
| N-CH₃ | ~46 | ||
| C-2,6 (Piperidine) | ~55 | ||
| C(O)-CH₃ | ~28 | ||
| C-3,5 (Piperidine) | ~30 |
Note: These are predicted values and may differ from experimental results. The piperidine ring protons will exhibit complex splitting patterns due to axial and equatorial environments and coupling to neighboring protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-acetyl-1-methylpiperidine is expected to show characteristic absorption bands.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1705-1725 | Strong |
| C-H (Alkyl) | 2800-3000 | Medium-Strong |
| C-N (Amine) | 1000-1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For 4-acetyl-1-methylpiperidine, electron ionization (EI) would likely lead to a molecular ion peak (M⁺) at m/z = 141. Key fragmentation pathways would involve the loss of the acetyl group and cleavage of the piperidine ring.
Experimental Protocols: Determination of Physicochemical Properties
The following protocols are based on internationally recognized OECD guidelines and IUPAC recommendations to ensure data quality and reproducibility.
Protocol 1: Determination of Boiling Point (OECD Guideline 103)
This protocol outlines the ebulliometer method for determining the boiling point of a liquid.
-
Apparatus: Ebulliometer, calibrated thermometer, heating mantle.
-
Procedure:
-
Place a sample of 4-acetyl-1-methylpiperidine into the ebulliometer.
-
Insert the calibrated thermometer into the apparatus.
-
Heat the sample gently until it begins to boil.
-
Record the temperature at which the liquid and vapor phases are in equilibrium under atmospheric pressure. This is the boiling point.
-
Repeat the measurement at least twice to ensure accuracy.
-
Protocol 2: Determination of Melting Point (OECD Guideline 102)
For solid samples, the capillary method is standard for determining the melting point.
-
Apparatus: Melting point apparatus, capillary tubes.
-
Procedure:
-
Finely powder the solid sample of 4-acetyl-1-methylpiperidine.
-
Pack a small amount of the powder into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a controlled rate.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Protocol 3: Determination of Water Solubility (OECD Guideline 105)
The flask method is suitable for substances with solubility greater than 10⁻² g/L.
-
Apparatus: Erlenmeyer flask with a stopper, constant temperature water bath, analytical balance, filtration or centrifugation equipment.
-
Procedure:
-
Add an excess amount of 4-acetyl-1-methylpiperidine to a known volume of water in the flask.
-
Stopper the flask and place it in a constant temperature water bath (e.g., 25 °C) and stir for 24 hours to reach equilibrium.
-
Allow the solution to stand to let undissolved material settle.
-
Separate the aqueous phase from the solid phase by filtration or centrifugation.
-
Determine the concentration of 4-acetyl-1-methylpiperidine in the aqueous phase using a suitable analytical method (e.g., HPLC, GC-MS).
-
Protocol 4: Determination of pKa (OECD Guideline 112)
The potentiometric titration method is a common and accurate way to determine the pKa of an ionizable compound.
-
Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
Prepare a solution of 4-acetyl-1-methylpiperidine of known concentration in water.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
-
Caption: A generalized workflow for the synthesis and characterization of a chemical compound.
Safety and Handling
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂, foam).
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
4-Acetyl-1-methylpiperidine is a valuable chemical intermediate with significant potential in drug discovery and development. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and standardized analytical methodologies for its characterization. By adhering to the outlined experimental protocols and safety precautions, researchers can confidently and effectively utilize this compound in the synthesis of novel chemical entities with therapeutic potential. Further experimental validation of the predicted properties is encouraged to build a more complete and accurate profile of this important molecule.
References
-
OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]
-
OECD (1995), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]
-
OECD (1981), Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]
-
IUPAC, Recommendations and Technical Reports, [Link]
Sources
A Technical Guide to the Spectral Analysis of 1-(1-Methylpiperidin-4-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Methylpiperidin-4-yl)ethan-1-one is a ketone derivative of N-methylpiperidine, a scaffold of significant interest in medicinal chemistry and drug development. The structural elucidation and confirmation of this compound are paramount for its application in synthetic chemistry and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguously determining its molecular structure and purity. This in-depth guide provides a comprehensive overview of the spectral data for this compound, offering insights into the interpretation of its NMR, IR, and MS spectra.
The structural integrity of a molecule is the foundation of its chemical and biological properties. In the realm of drug discovery, even minor structural ambiguities can lead to significant deviations in pharmacological activity and safety profiles. Therefore, a thorough understanding of the spectral characteristics of this compound is crucial for researchers working with this and related compounds. This guide is designed to serve as a practical reference, detailing the expected spectral features and providing a logical framework for their interpretation.
Molecular Structure and Key Functional Groups
To fully appreciate the spectral data, it is essential to first visualize the molecular structure of this compound and identify its key functional groups.
Figure 1: Chemical structure of this compound.
The molecule consists of a piperidine ring with a methyl group attached to the nitrogen atom (N-methylpiperidine) and an acetyl group (-COCH₃) attached to the 4th position of the piperidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity and chemical environment of each atom.
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring NMR spectra for a compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~2.30 | Singlet | 3H | N-CH₃ |
| b | ~2.15 | Singlet | 3H | CO-CH₃ |
| c | ~2.80 - 2.90 | Multiplet | 2H | Piperidine H-2,6 (axial) |
| d | ~2.00 - 2.10 | Multiplet | 2H | Piperidine H-2,6 (equatorial) |
| e | ~2.40 - 2.50 | Multiplet | 1H | Piperidine H-4 |
| f | ~1.70 - 1.80 | Multiplet | 2H | Piperidine H-3,5 (axial) |
| g | ~1.50 - 1.60 | Multiplet | 2H | Piperidine H-3,5 (equatorial) |
Interpretation of ¹H NMR Spectrum:
-
N-CH₃ (a): The singlet at approximately 2.30 ppm corresponds to the three protons of the methyl group attached to the nitrogen. Its upfield shift is characteristic of a methyl group on a tertiary amine.
-
CO-CH₃ (b): The singlet around 2.15 ppm is assigned to the three protons of the acetyl methyl group. This is a typical chemical shift for a methyl ketone.
-
Piperidine Protons (c, d, e, f, g): The protons on the piperidine ring will exhibit complex splitting patterns (multiplets) due to coupling with each other. The protons at the 2 and 6 positions (c and d) are diastereotopic and will have different chemical shifts. Similarly, the protons at the 3 and 5 positions (f and g) are also diastereotopic. The proton at the 4-position (e) will be a multiplet due to coupling with the adjacent methylene protons. The axial and equatorial protons will have distinct chemical shifts, with axial protons generally appearing at a slightly higher field (lower ppm).
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are summarized below.
| Carbon | Predicted Chemical Shift (ppm) | Assignment |
| 1 | ~209 | C=O (Ketone) |
| 2 | ~55 | C-2,6 (Piperidine) |
| 3 | ~46 | N-CH₃ |
| 4 | ~45 | C-4 (Piperidine) |
| 5 | ~30 | C-3,5 (Piperidine) |
| 6 | ~28 | CO-CH₃ |
Interpretation of ¹³C NMR Spectrum:
-
C=O (1): The signal at the lowest field (~209 ppm) is characteristic of a ketone carbonyl carbon.
-
Piperidine Carbons (2, 4, 5): The carbons of the piperidine ring appear in the aliphatic region. The C-2 and C-6 carbons, being adjacent to the nitrogen, are expected around 55 ppm. The C-4 carbon, attached to the acetyl group, is expected around 45 ppm. The C-3 and C-5 carbons are expected at a higher field, around 30 ppm.
-
N-CH₃ (3): The N-methyl carbon signal is anticipated around 46 ppm.
-
CO-CH₃ (6): The methyl carbon of the acetyl group is expected to appear at a higher field, around 28 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is typically recorded first and then subtracted from the sample spectrum.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2950-2800 | Strong | C-H stretch | Aliphatic (Piperidine and Methyl groups) |
| ~1710 | Strong | C=O stretch | Ketone |
| ~1450 | Medium | C-H bend | CH₂ and CH₃ |
| ~1360 | Medium | C-H bend | CH₃ |
| ~1240 | Medium | C-N stretch | Tertiary Amine |
Interpretation of IR Spectrum:
-
C-H Stretching ( ~2950-2800 cm⁻¹): A strong and broad absorption in this region is indicative of the C-H stretching vibrations of the sp³ hybridized carbons in the piperidine ring and the methyl groups.
-
C=O Stretching (~1710 cm⁻¹): A very strong and sharp absorption band around 1710 cm⁻¹ is the most characteristic feature of the spectrum and is attributed to the stretching vibration of the ketone carbonyl group.
-
C-H Bending (~1450 and ~1360 cm⁻¹): Medium intensity bands in these regions are due to the bending vibrations of the CH₂ and CH₃ groups.
-
C-N Stretching (~1240 cm⁻¹): A medium absorption band in this region is expected for the C-N stretching vibration of the tertiary amine in the N-methylpiperidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum Data
The molecular weight of this compound (C₈H₁₅NO) is 141.21 g/mol .
-
Molecular Ion Peak (M⁺): In an EI mass spectrum, a molecular ion peak is expected at m/z = 141.
-
Key Fragmentation Pathways:
Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.
Interpretation of Mass Spectrum:
-
m/z = 126: Loss of a methyl radical (•CH₃) from the molecular ion, likely from the acetyl group, would result in a fragment at m/z 126.
-
m/z = 98: Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable iminium ion with m/z = 98. This is often a prominent peak.
-
m/z = 84: Further fragmentation of the m/z 98 ion could lead to a fragment at m/z 84.
-
m/z = 43: Cleavage of the bond between the piperidine ring and the acetyl group would generate an acylium ion ([CH₃CO]⁺) at m/z = 43, which is a very common and often abundant fragment for methyl ketones.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data, based on established spectroscopic principles and comparison with related structures, offers a robust framework for researchers to interpret their experimental findings. Each technique provides complementary information: NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS confirms the molecular weight and provides insights into the molecule's fragmentation. By integrating the data from these three powerful analytical methods, scientists can confidently verify the identity and purity of this compound, ensuring the reliability of their research and development endeavors.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-depth Technical Guide to the Molecular Structure of 1-(1-Methylpiperidin-4-yl)ethan-1-one
This guide provides a comprehensive technical overview of the molecular structure of 1-(1-Methylpiperidin-4-yl)ethan-1-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The piperidine scaffold is a prevalent structural motif in a wide array of pharmaceuticals due to its favorable pharmacological properties and synthetic accessibility.[1] This document will delve into the synthesis, spectroscopic characterization, and conformational analysis of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, with the chemical formula C8H15NO and a molecular weight of 141.21 g/mol , belongs to the family of 4-acylpiperidines.[2][3] The core of its structure is a piperidine ring, a six-membered heterocycle containing a nitrogen atom. This ring is substituted at the nitrogen atom with a methyl group and at the 4-position with an acetyl group. The presence and interplay of these functional groups dictate the molecule's chemical reactivity, physical properties, and, crucially, its three-dimensional conformation, which is a key determinant of its biological activity.[4][5]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 20691-91-2 | [2][3] |
| Molecular Formula | C8H15NO | [2][3] |
| Molecular Weight | 141.21 g/mol | [2][3] |
| Boiling Point | 84-85 °C (at 11 Torr) | [2] |
| Density | 0.949±0.06 g/cm3 (Predicted) | [2] |
| pKa | 8.50±0.10 (Predicted) | [2] |
Synthesis and Mechanistic Considerations
While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, its synthesis can be logically derived from established methods for analogous 4-substituted piperidines. A plausible and efficient synthetic route involves the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical):
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of methyl bromide in diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.
-
Grignard Reaction: The solution of N-methyl-4-cyanopiperidine in anhydrous diethyl ether is cooled in an ice bath. The prepared methylmagnesium bromide solution is then added dropwise with constant stirring. The reaction is allowed to proceed to completion, which can be monitored by thin-layer chromatography.
-
Hydrolysis: The reaction mixture is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid. This step hydrolyzes the intermediate imine salt to the desired ketone.
-
Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. Therefore, the use of flame-dried glassware and anhydrous solvents is critical to prevent the quenching of the Grignard reagent and ensure a high yield of the desired product.
-
Acidic Work-up: The acidic hydrolysis step is essential for the conversion of the intermediate imine, formed from the reaction of the Grignard reagent with the nitrile, into the final ketone product.
Spectroscopic Characterization
The elucidation of the molecular structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.30 | s | 3H | N-CH₃ |
| ~2.15 | s | 3H | CO-CH₃ |
| ~2.80 - 2.95 | m | 2H | Piperidine H2e, H6e |
| ~2.00 - 2.10 | m | 2H | Piperidine H2a, H6a |
| ~1.70 - 1.85 | m | 2H | Piperidine H3e, H5e |
| ~1.50 - 1.65 | m | 2H | Piperidine H3a, H5a |
| ~2.40 - 2.55 | m | 1H | Piperidine H4 |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~211 | C=O |
| ~55 | Piperidine C2, C6 |
| ~46 | N-CH₃ |
| ~45 | Piperidine C4 |
| ~28 | CO-CH₃ |
| ~28 | Piperidine C3, C5 |
Note: The exact chemical shifts and multiplicities are predictive and may vary slightly based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 2800 | Strong | C-H stretching (aliphatic) |
| ~1710 | Strong | C=O stretching (ketone) |
| ~1450 | Medium | C-H bending |
| ~1160 | Medium | C-N stretching |
The strong absorption band around 1710 cm⁻¹ is a characteristic signature of the carbonyl group in the ketone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum Data:
| m/z | Interpretation |
| 141 | [M]⁺ (Molecular ion) |
| 126 | [M - CH₃]⁺ |
| 98 | [M - COCH₃]⁺ |
| 57 | [C₄H₉]⁺ |
The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.
Conformational Analysis
The piperidine ring is not planar and predominantly adopts a chair conformation to minimize steric and torsional strain.[6] For 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The preferred conformation is determined by the energetic favorability of these positions.
Caption: Conformational equilibrium of this compound.
For this compound, the acetyl group at the C4 position is expected to preferentially occupy the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C2 and C6. This steric hindrance would destabilize the axial conformer. The N-methyl group will also have a conformational preference, but the barrier to nitrogen inversion is typically low at room temperature.
The conformational free energies of substituted piperidines have been extensively studied, and for most 4-substituted piperidines, the equatorial conformer is more stable.[5] The energetic difference between the axial and equatorial conformers can be determined experimentally using NMR spectroscopy, specifically by analyzing the coupling constants of the ring protons.[5]
Conclusion
The molecular structure of this compound is characterized by a 4-acetyl-substituted N-methylpiperidine ring. Its synthesis can be achieved through standard organometallic reactions, and its structure can be unequivocally confirmed by a combination of NMR, IR, and MS spectroscopic techniques. The piperidine ring predominantly exists in a chair conformation with the bulky acetyl group in the more stable equatorial position. A thorough understanding of its molecular structure and conformational dynamics is paramount for its potential application in drug design and development, as these features directly influence its interaction with biological targets.[7][8]
References
- BenchChem. (n.d.). Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide.
- PubMed. (1992). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts.
- PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- OUCI. (2024). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach.
- ResearchGate. (n.d.). Synthetic piperidine derivatives in medicine.
- RSC Publishing. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- EvitaChem. (n.d.). Buy 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one (EVT-12441472).
- ChemicalBook. (2025). 1-(1-Methylpiperidin-4-yl)ethanone.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ECHEMI. (n.d.). 1-(4-Methyl-1-piperidinyl)ethanone.
- Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-(1-Methylpiperidin-4-yl)ethanone | 20691-91-2 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The N-Methylpiperidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities
Foreword: The Enduring Relevance of the N-Methylpiperidine Moiety in Drug Discovery
The N-methylpiperidine scaffold, a simple yet remarkably versatile heterocyclic motif, has established itself as a cornerstone in medicinal chemistry. Its prevalence in a wide array of clinically significant pharmaceuticals is a testament to its privileged structure, capable of interacting with a diverse range of biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of N-methylpiperidine derivatives. We will delve into the mechanistic underpinnings of their therapeutic effects, provide detailed experimental protocols for their biological evaluation, and present a critical analysis of structure-activity relationships (SAR) to inform future drug design endeavors. Our approach is to not merely list facts, but to provide a causal narrative, explaining the 'why' behind experimental choices and design principles, thereby offering a robust and self-validating framework for researchers in the field.
I. Navigating the Therapeutic Landscape of N-Methylpiperidine Derivatives
The N-methylpiperidine core is a key pharmacophoric element in drugs targeting the central nervous system (CNS), as well as in agents with peripheral actions. Its conformational flexibility and basic nitrogen atom are crucial for establishing interactions with various receptors and enzymes. This section will explore the major therapeutic areas where N-methylpiperidine derivatives have made a significant impact.
Combating Neurodegenerative Disorders: A Focus on Alzheimer's and Parkinson's Disease
The cholinergic and monoaminergic systems are key targets in the symptomatic treatment of neurodegenerative diseases. N-methylpiperidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAO), enzymes responsible for the degradation of key neurotransmitters.
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits. AChE inhibitors aim to increase the synaptic availability of this neurotransmitter. The N-benzylpiperidine moiety, for instance, is a critical component of the FDA-approved drug Donepezil, a potent and selective AChE inhibitor[1].
Mechanism of Action: N-methylpiperidine derivatives often act as dual-binding site inhibitors of AChE. The protonated piperidine nitrogen forms a crucial cationic-π interaction with the tryptophan residue (Trp84) in the catalytic anionic site (CAS) of the enzyme, while other parts of the molecule can interact with the peripheral anionic site (PAS), offering enhanced inhibitory potency[1].
MAO enzymes are responsible for the oxidative deamination of monoamine neurotransmitters like dopamine and serotonin[2]. MAO-B inhibitors are particularly relevant in Parkinson's disease treatment as they increase dopamine levels in the brain[3]. Selective MAO-A inhibitors, on the other hand, are used as antidepressants[4]. The piperidine nucleus is a versatile scaffold for developing both selective and non-selective MAO inhibitors[2].
Mechanism of Action: The inhibitory activity of piperidine derivatives against MAO is influenced by the nature and position of substituents on the piperidine and any attached aromatic rings. These substituents modulate the electronic and steric properties of the molecule, affecting its binding to the active site of the MAO isoforms[4].
Modulating Synaptic Transmission: NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory[5]. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders[5][6]. N-methylpiperidine derivatives have been developed as NMDA receptor antagonists, acting as channel blockers to prevent excessive calcium influx[7].
Mechanism of Action: These compounds typically bind within the ion channel of the NMDA receptor, physically occluding the passage of ions. The affinity and blocking kinetics are influenced by the stereochemistry and substitution pattern of the piperidine ring[8].
Analgesia through Opioid Receptor Interaction
The piperidine ring is a fundamental structural component of many potent opioid analgesics, including fentanyl and its analogues[9]. These compounds exert their effects by interacting with opioid receptors, primarily the µ-opioid receptor (MOR), in the central and peripheral nervous systems.
Mechanism of Action: The protonated nitrogen of the N-methylpiperidine ring is crucial for binding to the anionic site of the opioid receptor. The orientation of other substituents on the piperidine ring determines the compound's affinity and efficacy (agonist, partial agonist, or antagonist) at different opioid receptor subtypes[10].
Antipsychotic Effects via Dopamine and Serotonin Receptor Modulation
Atypical antipsychotics often exhibit a multi-receptor binding profile, with activity at dopamine D2 and serotonin 5-HT2A receptors being particularly important for their therapeutic efficacy and reduced extrapyramidal side effects[11][12]. The piperidine and piperazine moieties are common structural features in this class of drugs[11][12][13].
Mechanism of Action: N-methylpiperidine derivatives can act as antagonists or partial agonists at D2 and 5-HT2A receptors, modulating dopaminergic and serotonergic neurotransmission in different brain regions. The specific substitutions on the piperidine ring and its linkage to other aromatic systems fine-tune the receptor binding profile and functional activity[14].
Anticholinergic and Antiviral Activities
Certain N-methylpiperidine derivatives exhibit anticholinergic properties by acting as antagonists at muscarinic acetylcholine receptors. This activity is harnessed in the treatment of various conditions, including overactive bladder and certain respiratory disorders. Furthermore, the piperidine scaffold has been incorporated into molecules with antiviral activity, including inhibitors of HIV and influenza viruses[15][16].
II. Experimental Protocols for Biological Evaluation
This section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activity of N-methylpiperidine derivatives. These protocols are designed to be self-validating, with clear explanations for each step.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a robust and widely used method to determine the inhibitory potential of compounds against AChE.[6][10]
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically at 412 nm[10].
Experimental Workflow:
Caption: Workflow for the MAO inhibition assay using kynuramine.
Detailed Protocol:
-
Reagent Preparation:
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare and keep on ice.
-
MAO Enzyme Solutions: Dilute recombinant human MAO-A and MAO-B enzymes in the phosphate buffer to the desired working concentration (typically 5-20 µg/mL, to be optimized).
-
Kynuramine Dihydrobromide Solution: Prepare a stock solution in water and further dilute in the phosphate buffer to the desired working concentration (e.g., 50-100 µM).
-
Test Compound Stock Solution: Prepare a stock solution in DMSO and create serial dilutions in the assay buffer.
-
-
Assay Procedure (96-well black, flat-bottom plate format):
-
Add 5 µL of serially diluted test compounds or reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B) to the wells. For control wells (100% activity), add 5 µL of vehicle.
-
Add 40 µL of the appropriate MAO enzyme working solution to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add 5 µL of the kynuramine working solution to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 310-320 nm and emission at 380-400 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value.
-
NMDA Receptor Binding Assay ([3H]MK-801)
This radioligand binding assay is used to determine the affinity of test compounds for the NMDA receptor ion channel. [17][18][19] Principle: The assay measures the displacement of a radiolabeled ligand, [3H]MK-801, which binds to a site within the NMDA receptor channel, by a non-radiolabeled test compound. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound for the binding site.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue (excluding cerebellum) in ice-cold Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Assay Procedure:
-
In a final volume of 100 µL in Tris-HCl buffer, combine:
-
Rat brain membranes (approximately 0.2 mg of protein).
-
5 nM [3H]MK-801.
-
Test compound at various concentrations.
-
1 mM each of glutamate and glycine to activate the receptor.
-
-
For determining non-specific binding, add 10 µM of unlabeled MK-801.
-
Incubation: Incubate the mixture for 180 minutes at 25°C.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for the test compound by analyzing the competition binding data using the Cheng-Prusoff equation.
-
III. Quantitative Analysis of Biological Activity
The following tables summarize the biological activity of representative N-methylpiperidine derivatives, providing a comparative overview of their potency.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Structure | IC50 (nM) | Reference |
| Donepezil | N-benzylpiperidine derivative | 5.7 | [5][20] |
| Compound 5d | N-(2-(piperidine-1-yl)ethyl)benzamide derivative with ortho-fluoro substitution | 13 | [7] |
| Compound 5a | N-(2-(piperidine-1-yl)ethyl)benzamide derivative with ortho-chloro substitution | 90 | [7] |
| Compound 5b | N-(2-(piperidine-1-yl)ethyl)benzamide derivative with meta-chloro substitution | 630 | [7] |
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity
| Compound | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| Piperine | MAO-A | 49.3 | 0.54 | [21] |
| MAO-B | 91.3 | [21] | ||
| Compound 6 | MAO-A | 3.66 | 81.33 | [21] |
| MAO-B | 0.045 | [21] | ||
| N-methyl-piperazine chalcone 2k | MAO-A | >40 | 56.34 | [22][23] |
| MAO-B | 0.71 | [22][23] | ||
| N-methyl-piperazine chalcone 2n | MAO-A | 17.8 | 16.04 | [22][23] |
| MAO-B | 1.11 | [22][23] |
Table 3: NMDA Receptor Binding Affinity
| Compound | Ki (nM) | Reference |
| (-)-LY235723 | 67 | [24] |
| (S)-1-(1,2-diphenylethyl)piperidine | 130 | [25] |
| (R)-1-(1,2-diphenylethyl)piperidine | 6500 | [25] |
Table 4: Analgesic Potency
| Compound | Test | ED50 (mg/kg, i.v.) | Reference |
| Morphine | Mouse hot-plate | 2.35 | [26] |
| Fentanyl | Mouse hot-plate | 0.00578 | [26] |
| Isotonitazene | Mouse hot-plate | 0.00156 | [26] |
| 1-(4-Methylphenacyl)-N-methylpiperidinium bromide | Tail flick | >100 (i.m.) | [27] |
IV. Signaling Pathways and Structure-Activity Relationships
Understanding the downstream signaling cascades activated or inhibited by N-methylpiperidine derivatives is crucial for rational drug design. This section visualizes key pathways and discusses the structural features that govern their biological activity.
Dopamine D2 Receptor Signaling Pathway
Caption: Antagonism of the Dopamine D2 receptor signaling pathway by N-methylpiperidine derivatives.
Structure-Activity Relationship (SAR) for Antipsychotics:
-
Basic Nitrogen: The protonatable nitrogen of the piperidine ring is essential for interaction with an acidic residue (e.g., aspartate) in the D2 receptor binding pocket.
-
Aromatic Moiety: An aromatic group (e.g., phenyl, pyridyl) attached via a linker to the piperidine nitrogen is crucial for high affinity. Substituents on this aromatic ring can modulate receptor selectivity and potency.[14]
-
Linker Length: The length and nature of the linker between the piperidine and the aromatic moiety influence the compound's fit within the receptor binding site.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Antagonism of the Serotonin 5-HT2A receptor signaling pathway by N-methylpiperidine derivatives. [9][28][29]
µ-Opioid Receptor Signaling Pathway
Caption: Agonism of the µ-Opioid receptor signaling pathway leading to analgesia. [14][15][20][30][31] Structure-Activity Relationship (SAR) for Opioid Analgesics:
-
N-substituent: The N-methyl group can be replaced with larger groups (e.g., phenethyl) to enhance potency.
-
4-substituent: A 4-anilido or 4-acyl group on the piperidine ring is critical for high analgesic activity. Modifications to this group can fine-tune potency and duration of action.[9]
-
3-substituent: Introduction of a methyl group at the 3-position can significantly increase potency, with the cis-diastereomer often being more active.[9]
V. Conclusion and Future Directions
The N-methylpiperidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its privileged structural features allow for the design of potent and selective modulators of a wide range of biological targets. The future of N-methylpiperidine-based drug discovery lies in the development of multi-target-directed ligands, particularly for complex multifactorial diseases like Alzheimer's. By integrating rational design, robust biological evaluation, and a deep understanding of structure-activity relationships, the full therapeutic potential of this remarkable scaffold can continue to be unlocked.
VI. References
-
Detailed signal transduction pathways of serotonin-2A receptors. (n.d.). ResearchGate. Retrieved from [Link]
-
Schematic Overview and Stepwise Breakdown of the 5-HT2A Signaling... (n.d.). ResearchGate. Retrieved from [Link]
-
Schematic diagram of D1-like dopamine receptor and D2-like dopamine... (n.d.). ResearchGate. Retrieved from [Link]
-
Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
The signal transduction pathway of opioid receptor activation involves... (n.d.). ResearchGate. Retrieved from [Link]
-
MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. (2001). Current Protocols in Pharmacology. Retrieved from [Link]
-
The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. (n.d.). MSU Denver. Retrieved from [Link]
-
Schematic representation of opioid receptors signaling. (n.d.). ResearchGate. Retrieved from [Link]
-
5-HT2A receptor. (n.d.). Wikipedia. Retrieved from [Link]
-
Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved from [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2023). Pharmaceuticals. Retrieved from [Link]
-
5-HT2A receptor. (n.d.). Bionity.com. Retrieved from [Link]
-
Opioid receptors signaling network. (2021). R Discovery. Retrieved from [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. Retrieved from [Link]
-
(PDF) Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2023). ResearchGate. Retrieved from [Link]
-
Opioid Signalling | Pathway. (n.d.). PubChem. Retrieved from [Link]
-
Schematic representation of dopamine signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanism of NMDA receptor channel block by MK-801 and memantine. (2017). Nature Communications. Retrieved from [Link]
-
Opioid Signaling Pathway. (n.d.). QIAGEN. Retrieved from [Link]
-
Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (2007). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]
-
Comparison of IC 50 values for various derivatives of MAO-tested with interaction energy for docking experiment. (n.d.). ResearchGate. Retrieved from [Link]
-
IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. (n.d.). ResearchGate. Retrieved from [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. (2024). Methods in Molecular Biology. Retrieved from [Link]
-
Dopamine receptor. (n.d.). Wikipedia. Retrieved from [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. (2024). Springer Nature Experiments. Retrieved from [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1997). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2023). Research in Pharmaceutical Sciences. Retrieved from [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. (1992). Medical Journal of Islamic World Academy of Sciences. Retrieved from [Link]
-
NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. (2009). Neurocluster. Retrieved from [Link]
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Journal of Developing Drugs. Retrieved from [Link]
-
[3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes. (1988). Journal of Neurochemistry. Retrieved from [Link]
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Longdom Publishing. Retrieved from [Link]
-
Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and piperidylthiambutene as potent μ-opioid receptor agonists. (2022). Neuropharmacology. Retrieved from [Link]
-
Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies. (2024). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2023). ResearchGate. Retrieved from [Link]
-
NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. (1992). Journal of Medicinal Chemistry. Retrieved from [Link]
-
NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. (2009). ResearchGate. Retrieved from [Link]
-
NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. (2009). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2013). Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences. Retrieved from [Link]
Sources
- 1. Enzyme Inhibition Assays for Monoamine Oxidase | Springer Nature Experiments [experiments.springernature.com]
- 2. longdom.org [longdom.org]
- 3. Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. msudenver.edu [msudenver.edu]
- 12. benchchem.com [benchchem.com]
- 13. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. evotec.com [evotec.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and piperidylthiambutene as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.journalagent.com [pdf.journalagent.com]
- 28. researchgate.net [researchgate.net]
- 29. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 30. researchgate.net [researchgate.net]
- 31. geneglobe.qiagen.com [geneglobe.qiagen.com]
toxicological profile of 1-(1-Methylpiperidin-4-yl)ethan-1-one
An In-Depth Technical Guide to the Toxicological Profile of 1-(1-Methylpiperidin-4-yl)ethan-1-one
Abstract: This technical guide provides a comprehensive (CAS: 20691-91-2), a substituted piperidine derivative. Due to the limited availability of direct toxicological data for this specific compound, this document establishes a framework for its evaluation based on established regulatory guidelines and data from structurally related compounds, primarily the parent piperidine molecule. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies for assessing acute toxicity, cytotoxicity, and genotoxicity. The narrative emphasizes the rationale behind experimental design and protocol selection, ensuring scientific integrity and a self-validating approach to toxicological assessment.
Introduction and Physicochemical Characterization
This compound, also known as 4-acetyl-1-methylpiperidine, is a heterocyclic organic compound.[1] Its structure, featuring a piperidine ring, makes it a subject of interest in medicinal chemistry and organic synthesis.[2] Understanding its toxicological profile is a critical prerequisite for any application involving potential human exposure. The Agency for Toxic Substances and Disease Registry (ATSDR) emphasizes the importance of creating comprehensive toxicological profiles for hazardous substances to protect public health.[3][4][5]
The compound's basic properties are summarized below.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 20691-91-2 | [1][6] |
| Molecular Formula | C₈H₁₅NO | [1][6] |
| Molecular Weight | 141.21 g/mol | [1][6] |
| Appearance | Light brown to brown Liquid | [1] |
| Boiling Point | 84-85 °C @ 11 Torr | [1] |
| Density | 0.949 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 8.50 ± 0.10 (Predicted) | [1] |
| Storage | 2-8°C, protect from light | [1] |
Hazard Identification and Safety Profile
Safety Data Sheets (SDS) are the primary source of initial hazard information. For the closely related compound 1-Methyl-4-piperidone (CAS 1445-73-4), the hazards are well-defined and provide a strong basis for handling this compound with appropriate caution.
| Hazard Class | GHS Classification | Key Precautionary Statements | Source |
| Flammability | Flammable liquid and vapour (Category 3) | H226: Flammable liquid and vapour. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [7][8][9] |
| Skin Irritation/Corrosion | Causes skin irritation (Category 2) / Causes severe skin burns and eye damage. | H315: Causes skin irritation. P280: Wear protective gloves, protective clothing, eye protection and face protection. | [7][8][9] |
| Eye Irritation | Causes serious eye irritation (Category 2A) | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][9] |
| Respiratory Irritation | May cause respiratory irritation (Category 3) | H335: May cause respiratory irritation. P261: Avoid breathing mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. | [7][9] |
| Allergic Reaction | May cause an allergic skin reaction. | H317: May cause an allergic skin reaction. | [7] |
Potential Metabolic Pathways
Direct metabolic studies on this compound are not publicly available. However, its structure allows for predictable metabolic transformations based on known enzymatic pathways for analogous compounds.[10][11] The primary sites for metabolism are likely the N-methyl group and the piperidine ring.
-
N-Demethylation: The N-methyl group is a prime substrate for cytochrome P450 (CYP) enzymes, leading to its removal and the formation of the secondary amine, 4-acetylpiperidine. This is a common metabolic route for many N-methylated compounds.
-
Ring Hydroxylation: The carbon atoms of the piperidine ring can undergo hydroxylation, also mediated by CYP enzymes, to form more polar metabolites that are easier to excrete.
-
Ketone Reduction: The acetyl group's ketone can be reduced to a secondary alcohol, forming 1-(1-methylpiperidin-4-yl)ethanol.
These metabolic transformations generally serve to increase the hydrophilicity of the compound, facilitating its elimination from the body. Some metabolites, however, could have their own toxicological profiles.
Acute Systemic Toxicity Assessment
Acute oral toxicity testing is a fundamental step in characterizing the potential hazards of a substance after a single exposure.[12] The goal is to determine the dose at which adverse effects occur, often expressed as an LD50 (the dose expected to be lethal to 50% of a test population).[13] While modern methods aim to reduce animal use, they still provide critical information for classification and hazard ranking according to the Globally Harmonised System (GHS).[14]
For context, the parent compound, piperidine, exhibits moderate acute oral toxicity, with reported LD50 values in rats ranging from 133 to 740 mg/kg body weight.[15] Sublethal effects observed in these studies included decreased motor activity, tremors, and respiratory distress.[15]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)
The Up-and-Down Procedure is chosen for its efficiency, using significantly fewer animals than the classical LD50 test while still allowing for the calculation of an LD50 with a confidence interval.[14]
Objective: To determine the acute oral LD50 of this compound in a rodent model.
Methodology:
-
Animal Model: Young adult, nulliparous, non-pregnant female rats (e.g., Sprague-Dawley strain), 8-12 weeks old. Females are often chosen as they tend to be slightly more sensitive.
-
Housing: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to standard rodent chow and water.[13]
-
Dose Selection (Sighting Study): A preliminary sighting study is performed with a single animal to determine the appropriate starting dose. Based on the toxicity of piperidine, a starting dose of 200 mg/kg might be appropriate.
-
Main Study Dosing:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered orally via gavage.
-
A single animal is dosed at the selected starting dose.
-
-
Observation and Procedure Logic:
-
The animal is observed for 14 days.[16] Key observation times are immediately after dosing, at 30 minutes, 4 hours, and then daily.[16]
-
If the animal survives: The next animal is dosed at a higher level (e.g., a factor of 3.2 higher).
-
If the animal dies: The next animal is dosed at a lower level (e.g., a factor of 3.2 lower).
-
This sequential process continues until one of the stopping criteria is met (e.g., 4-5 animals have been tested following the initial reversal of outcome).
-
-
Clinical Observations: All signs of toxicity are recorded, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).
-
Data Analysis: The LD50 is calculated using maximum likelihood estimation based on the sequence of survival and death outcomes.
Caption: Experimental workflow for a standard in vitro MTT cytotoxicity assay.
Genotoxicity Assessment
Genotoxicity assays are designed to detect compounds that can induce damage to genetic material (DNA). [17]Such damage can lead to mutations and potentially cancer. The bacterial reverse mutation assay, or Ames test, is the most common initial screen for mutagenic properties. [18] The parent compound, piperidine, has been evaluated in multiple studies and is not considered to be genotoxic. [15][19][20]It tested negative in various Salmonella typhimurium and E. coli assays, both with and without metabolic activation. [19]This provides a strong indication, but not definitive proof, that N-methylated derivatives might also be non-mutagenic. A direct test is required for confirmation.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize the amino acid histidine (his-). The assay measures the ability of a test compound to cause a reverse mutation, restoring the bacteria's ability to produce histidine and thus grow on a histidine-deficient medium. [18] Objective: To evaluate the mutagenic potential of this compound by assessing its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: A panel of tester strains is used to detect different types of mutations (e.g., TA98 for frameshift mutations, TA100 and TA1535 for base-pair substitutions). [18]2. Metabolic Activation: The test is performed in parallel with and without an external metabolic activation system (the S9 fraction), which is typically derived from the livers of rats treated with an enzyme inducer. This mimics mammalian metabolism and can convert pro-mutagens into active mutagens. [18]3. Exposure:
-
Plate Incorporation Method: The test compound, the bacterial culture, and (if used) the S9 mix are combined in molten top agar.
-
This mixture is then poured onto a minimal glucose agar plate (lacking histidine).
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of visible revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted for each plate.
-
Data Analysis: The results are considered positive if the test compound induces a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control, typically exceeding a threshold of double the background revertant count.
Sources
- 1. 1-(1-Methylpiperidin-4-yl)ethanone | 20691-91-2 [chemicalbook.com]
- 2. Buy 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one (EVT-12441472) [evitachem.com]
- 3. Toxicological Profiles | Toxicological Profiles | ATSDR [atsdr.cdc.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Metabolism and DNA single strand breaks induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and its analogues in primary culture of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic pathway of 4-pyridone-3-carboxamide-1β-d-ribonucleoside and its effects on cellular energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. japsonline.com [japsonline.com]
- 17. Preliminary study on inhibition of genotoxicity by piperine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
solubility of 1-(1-Methylpiperidin-4-yl)ethan-1-one in organic solvents
An In-depth Technical Guide to the Solubility of 1-(1-Methylpiperidin-4-yl)ethan-1-one in Organic Solvents
Abstract: The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key heterocyclic building block in medicinal chemistry. Moving beyond a simple data sheet, this document elucidates the theoretical principles governing its solubility, provides a predictive analysis based on its molecular structure, and details robust experimental protocols for its quantitative determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep, actionable understanding of this compound's behavior in various solvent systems.
Introduction to this compound
This compound (CAS 20691-91-2) is a derivative of piperidine featuring a ketone functional group.[1] Its structure, containing a tertiary amine, a carbonyl group, and a flexible aliphatic ring, makes it a versatile intermediate in the synthesis of more complex molecules, particularly those targeting the central nervous system.[2] Understanding its solubility is not merely an academic exercise; it is critical for optimizing reaction conditions, developing effective purification strategies like recrystallization, and designing suitable formulations for preclinical and clinical studies. This guide provides the foundational knowledge to predict, determine, and manipulate the solubility of this important chemical entity.
Physicochemical Properties & Solubility Prediction
The solubility of a compound is dictated by its physical and chemical properties. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[3][4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20691-91-2 | [5] |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| Boiling Point | 84-85 °C (at 11 Torr) | [5] |
| Density | 0.949 g/cm³ (Predicted) | [5] |
| pKa | 8.50 ± 0.10 (Predicted, for the conjugate acid) | [5] |
| Appearance | Light brown to brown liquid | [5] |
Structural Analysis
The molecular structure of this compound provides clear indicators of its potential solubility behavior.
-
Tertiary Amine: The N-methylated piperidine ring contains a basic nitrogen atom. This site is readily protonated in acidic conditions to form a cationic, highly polar salt, which dramatically increases aqueous solubility.[6]
-
Ketone Group: The carbonyl (C=O) group is polar and can act as a hydrogen bond acceptor with protic solvents like water or alcohols.[7]
-
Aliphatic Backbone: The molecule consists of an eight-carbon skeleton, which contributes a significant non-polar character, favoring solubility in organic solvents.[8]
This duality—a polar, basic head and a non-polar hydrocarbon body—suggests that its solubility will be highly dependent on the chosen solvent system.
Caption: Key functional groups and their predicted solvent interactions.
Predicted Solubility Profile
Based on this structural analysis, we can predict a qualitative solubility profile.
-
High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile) due to the presence of the polar ketone group.[9] Also expected to be highly soluble in dilute aqueous acids (e.g., 5% HCl) due to salt formation.[10]
-
Moderate to Low Solubility: Expected in water, as the non-polar carbon backbone may limit miscibility despite the polar functional groups.[11] Solubility in water is likely to be higher than in purely non-polar solvents.
-
Low to Insoluble: Expected in non-polar solvents (e.g., hexane, toluene) where the dominant interactions are weak van der Waals forces, which are insufficient to overcome the dipole-dipole interactions within the pure compound.[4]
Experimental Methodology for Solubility Determination
While predictions are useful, empirical determination is essential for accurate data. The following protocols describe standard methods for both qualitative classification and quantitative measurement of solubility.
Qualitative Solubility Classification
This workflow systematically classifies the compound's solubility, providing strong clues about its functional groups.[6] The procedure involves testing the compound's solubility in a sequence of solvents.
Caption: Workflow for qualitative solubility testing.
Protocol Steps:
-
Water Solubility: Add approximately 25 mg of this compound to a test tube containing 0.75 mL of deionized water. Vigorously shake the tube for 1-2 minutes.[10] Observe if the compound dissolves completely.
-
Rationale: This initial step assesses the overall polarity of the molecule.
-
-
Acid Solubility (5% HCl): If the compound is insoluble in water, use a fresh sample and test its solubility in 0.75 mL of 5% aqueous HCl.
-
Rationale: Solubility in dilute acid is a strong indicator of a basic functional group, such as the tertiary amine in the piperidine ring, which will form a water-soluble hydrochloride salt.
-
-
Base Solubility (5% NaOH): If the compound is insoluble in water and acid, test its solubility in 0.75 mL of 5% aqueous NaOH with a fresh sample.
-
Rationale: This tests for acidic functional groups. For the target compound, no dissolution is expected as it lacks acidic protons.
-
-
Organic Solvent Solubility: Test the solubility in a non-polar organic solvent like hexane and a more polar one like ethanol.
-
Rationale: This helps to place the compound on the polarity spectrum and confirms its "organic" nature.
-
Quantitative Solubility Determination (Isothermal Saturation Method)
This method provides precise, quantitative solubility data (e.g., in mg/mL or mol/L) at a specific temperature.
Protocol Steps:
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the desired organic solvent in a sealed vial.
-
Rationale: Using an excess of the solute ensures that a saturated solution is formed.
-
-
Equilibration: Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Rationale: Solubility is temperature-dependent, so maintaining a constant temperature is critical.[4] Equilibrium is achieved when the rate of dissolution equals the rate of precipitation.
-
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the bath for several hours to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Rationale: It is crucial to sample only the saturated supernatant without any suspended solid particles, which would artificially inflate the measured concentration.
-
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant (e.g., 1.0 mL) and dilute it with a known volume of a suitable solvent to bring the concentration into the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
Summary of Predicted Solubility and Applications
The following table summarizes the predicted solubility profile based on the structural analysis. Researchers should use this as a starting point for solvent selection, to be confirmed by experimental data.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | Low / Insoluble | Dominated by non-polar hydrocarbon character; insufficient polarity to dissolve the compound.[4] |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | High | The polar ketone group allows for strong dipole-dipole interactions with the solvent.[9] |
| Polar Protic | Ethanol, Methanol | High | Capable of hydrogen bonding with the ketone's oxygen atom.[11] |
| Aqueous | Water | Low to Moderate | Limited by the non-polar C₈ backbone, but some solubility due to polar groups.[8] |
| Aqueous Acid | 5% HCl | Very High | Protonation of the basic tertiary amine forms a highly soluble ionic salt.[10] |
| Aqueous Base | 5% NaOH | Low / Insoluble | No acidic functional groups to react with the base. |
Implications for Drug Development
-
Synthesis: The high solubility in polar aprotic solvents like acetonitrile makes them excellent choices for reaction media.
-
Purification: The difference in solubility between polar organic solvents and non-polar solvents like hexane can be exploited for recrystallization. The compound can be dissolved in a hot polar solvent and precipitated by cooling or by adding a non-polar anti-solvent.
-
Formulation: The ability to form a highly water-soluble salt in acidic conditions is a key strategy for developing aqueous formulations for parenteral administration or for improving dissolution rates in oral dosage forms.
Conclusion
This compound is a compound of significant interest in synthetic and medicinal chemistry. Its solubility profile is governed by the interplay between its polar ketone and tertiary amine functionalities and its non-polar aliphatic structure. It is predicted to be highly soluble in polar organic solvents and aqueous acidic solutions, with limited solubility in water and non-polar hydrocarbons. This guide provides both the theoretical framework for understanding these properties and the practical, step-by-step methodologies required for their precise experimental determination. This knowledge is indispensable for scientists and researchers aiming to efficiently utilize this versatile chemical building block in their work.
References
- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Google Cloud Search URL
- Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Google Cloud Search URL
- Title: How To Determine Solubility Of Organic Compounds?
- Title: Solubility of Organic Compounds Source: Google Cloud Search URL
- Title: Buy 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one (EVT-12441472)
- Title: Physical Properties of Ketones and Aldehydes Source: OpenOChem Learn URL
- Title: 14.
- Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Google Cloud Search URL
- Title: Factors affecting solubility Source: Google Cloud Search URL
- Title: 1-Methylpiperidin-4-one - Safety Data Sheet Source: Apollo Scientific URL
- Title: Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?
- Title: SAFETY DATA SHEET - Sigma-Aldrich Source: Sigma-Aldrich URL
- Title: What factors influence the solubility of lower aldehydes and ketones in water, and how does the solubility change with the length of the alkyl chain?
- Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
- Title: 1-(1-Methylpiperidin-4-yl)
- Title: 1-(4-Amino-3-methylpiperidin-1-yl)
- Title: 1-(1-methylpiperidin-4-yl)
- Title: 1-(1-Methyl-4-piperidinyl)
- Title: 1-Methyl-4-piperidone | C6H11NO | CID 74049 Source: PubChem URL
- Title: 1-{4-[(Piperidin-4-yl)
- Title: 1-Methyl-4-piperidone synthesis Source: ChemicalBook URL
- Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives Source: Chemical Review and Letters URL
- Title: 1-(4-Methylpiperidin-1-yl)
- Title: 1-(1-methylpiperidin-4-yl)
- Title: 1-Methyl-4-piperidone | 1445-73-4 Source: ChemicalBook URL
- Title: SYNTHESIS AND SOLUBILITY OF 1-[2-METHYL-1-(4-METHYLPHENYL)
Sources
- 1. scbt.com [scbt.com]
- 2. 1-Methyl-4-piperidone | 1445-73-4 [chemicalbook.com]
- 3. chem.ws [chem.ws]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1-(1-Methylpiperidin-4-yl)ethanone | 20691-91-2 [chemicalbook.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 12. m.youtube.com [m.youtube.com]
Navigating the Safety Profile of 1-(1-Methylpiperidin-4-yl)ethan-1-one: A Technical Guide for Researchers
An In-Depth Guide for Scientists and Drug Development Professionals on the Safe Handling, Storage, and Emergency Procedures for CAS 20691-91-2.
Introduction
1-(1-Methylpiperidin-4-yl)ethan-1-one, a substituted piperidine derivative, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is of interest to researchers developing novel therapeutics. As with any active chemical compound, a thorough understanding of its safety and handling characteristics is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the material safety data for this compound (CAS No. 20691-91-2), synthesizing available data with established principles of laboratory safety. This document is intended to empower researchers, scientists, and drug development professionals to work with this compound responsibly and effectively.
Chemical and Physical Identity
A foundational aspect of safe handling is the correct identification and understanding of the compound's physical properties. These characteristics influence storage conditions, potential hazards, and appropriate emergency responses.
| Property | Value | Source |
| CAS Number | 20691-91-2 | [1][2] |
| Molecular Formula | C₈H₁₅NO | [1][2] |
| Molecular Weight | 141.21 g/mol | [1][2] |
| Appearance | Light brown to brown liquid | [1] |
| Boiling Point | 84-85 °C (at 11 Torr) | [1] |
| Density | 0.949 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 8.50 ± 0.10 (Predicted) | [1] |
| Synonyms | 4-Acetyl-1-methylpiperidine, 1-(1-Methyl-4-piperidinyl)-ethanone | [1] |
Hazard Identification and Classification
Based on available data, this compound is classified as hazardous. The primary known hazard is acute oral toxicity. Researchers must operate under the assumption that other, uncharacterized hazards may exist.
GHS Classification:
-
Pictogram:
-
Signal Word: Warning [1]
-
Hazard Statements:
-
H302: Harmful if swallowed. [1]
-
-
Precautionary Statements:
It is critical to note that the toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the care afforded to a substance with unknown potential for irritation, sensitization, and other long-term health effects.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety through proper handling and consistent use of personal protective equipment is the most effective way to mitigate risk in the laboratory. The following workflow outlines the essential steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Personal Protective Equipment (PPE)
-
Engineering Controls: All work involving the handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[4] The precautionary statement P305+P351+P338 underscores the importance of robust eye protection.[1]
-
Skin and Body Protection: A flame-retardant laboratory coat is required. Wear appropriate protective gloves (e.g., nitrile) and ensure they are inspected before use.[5] Contaminated clothing should not be allowed out of the workplace.
-
Hand Protection: Handle with chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations. Wash and dry hands thoroughly after handling.[6]
First-Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical. All laboratory personnel should be familiar with the location of safety showers, eyewash stations, and first-aid kits.
Emergency Response Flowchart
Caption: First-Aid Response to Chemical Exposure.
Detailed First-Aid Protocols
-
If Swallowed: This is the most significant known hazard (H302).[1] Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[7] Remove contact lenses if present and easy to do so. Continue rinsing.[1] Seek immediate medical attention, preferably from an ophthalmologist.
-
If on Skin: Take off immediately all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation develops or persists, seek medical attention.[8]
-
If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]
Fire-Fighting and Accidental Release Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9]
-
Specific Hazards from Combustion: Combustion may produce toxic and irritating fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4]
-
Fire-Fighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
-
Accidental Release:
-
Evacuate: Evacuate personnel to a safe area. Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]
-
Absorb: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Collect: Place the absorbed material into a suitable, labeled container for disposal.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Storage and Disposal
Proper storage is essential for maintaining the chemical's integrity and preventing accidents.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] The recommended storage temperature is between 2-8°C, protected from light.[1] Store away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with all federal, state, and local regulations.[7] Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound are largely unavailable.
-
Acute Toxicity: Classified as harmful if swallowed (H302).[1] Other routes of acute toxicity have not been determined.
-
Skin Corrosion/Irritation: No data available.
-
Serious Eye Damage/Irritation: No data available, but precautionary statements advise extensive rinsing, suggesting an irritation potential.[1]
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.
-
Ecological Fate: The environmental impact of this substance has not been assessed. Avoid release into the environment.
Conclusion
This compound is a valuable research chemical with a primary identified hazard of being harmful if swallowed. The lack of comprehensive safety data necessitates a cautious and diligent approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls, consistently wearing the correct personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. Always consult the most up-to-date Safety Data Sheet from your supplier before commencing work.
References
-
Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]
-
Farnell. (n.d.). Material Safety Data Sheet Section 4 FIRST AID MEASURES Section 5 FIRE FIGHTING MEASURES. Retrieved from [Link]
-
OSHA. (n.d.). Section 5: Firefighting Measures. Retrieved from [Link]
-
SDS-Create. (2024, April 30). Section 4 of the Safety Data Sheet – First Aid Measures. Retrieved from [Link]
-
Steel Fire Equipment Ltd. (2013, October 16). Material Safety Data Sheet #AMS183. Retrieved from [Link]
Sources
- 1. 1-(1-Methylpiperidin-4-yl)ethanone | 20691-91-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. media.hiscoinc.com [media.hiscoinc.com]
- 9. aksci.com [aksci.com]
potential therapeutic relevance of piperidine-based ketones
An In-Depth Technical Guide to the Therapeutic Relevance of Piperidine-Based Ketones
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1][2][3][4] When combined with a ketone functional group, this heterocyclic motif gives rise to a class of compounds—piperidine-based ketones—with significant and diverse therapeutic potential. This guide offers a comprehensive exploration of these compounds, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind their mechanisms of action, provide field-proven experimental protocols for their evaluation, and present a synthesized overview of their applications in oncology, neurodegenerative disorders, and infectious diseases. Our focus remains on the principles of scientific integrity, ensuring that the presented methodologies are robust and the mechanistic claims are grounded in authoritative evidence.
The Piperidine Ketone Scaffold: A Privileged Structure in Drug Design
The piperidine moiety, a six-membered heterocycle with a nitrogen atom, is a cornerstone of modern pharmaceuticals, prized for its favorable physicochemical properties.[3][4] Its saturated, non-aromatic nature allows for three-dimensional diversity, crucial for specific interactions within the binding pockets of biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, enhancing aqueous solubility and facilitating interactions with target proteins.[3]
The incorporation of a ketone group (a carbonyl group flanked by two carbon atoms) introduces a highly polar, planar moiety that is an excellent hydrogen bond acceptor. This feature is instrumental in anchoring the molecule to its biological target. The relative positioning of the ketone and the nitrogen atom (e.g., 2-piperidone, 3-piperidone, 4-piperidone) profoundly influences the molecule's conformation, reactivity, and ultimately, its pharmacological profile.
The synthesis of these scaffolds often relies on robust and scalable chemical reactions, such as the hydrogenation of pyridine precursors or various cyclization strategies.[1][5] Modern methods, including biocatalytic oxidation and radical cross-coupling, have further streamlined the creation of complex, functionalized piperidines, accelerating the drug discovery process.[6]
Therapeutic Applications in Oncology
Piperidine-based ketones have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of malignancies including breast, prostate, colon, and lung cancer. Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[7]
Mechanism of Action: Targeting Key Cancer Pathways
Many piperidine derivatives exert their anticancer effects by inhibiting crucial signaling cascades. A prominent example is the PI3K/Akt pathway , which is frequently hyperactivated in cancer, promoting cell growth and survival. Certain piperidine compounds have been shown to interfere with this pathway, leading to the induction of apoptosis (programmed cell death).[7] They can increase the expression of pro-apoptotic proteins like Bax while decreasing the levels of anti-apoptotic proteins such as Bcl-2.[7] Another significant target is Lysine-specific demethylase 1 (LSD1) , an enzyme overexpressed in many tumors that plays a role in epigenetic regulation. Piperidine-2,6-dione scaffolds have been successfully designed as potent LSD1 inhibitors.[8]
Data on Anticancer Activity
The cytotoxic potential of piperidine-based ketones is typically quantified by the concentration required to inhibit 50% of cell growth (GI₅₀). The table below summarizes representative data for this class of compounds against various human cancer cell lines.
| Compound Class | Cancer Cell Line | Target/Mechanism | GI₅₀ (µM) | Reference |
| 3,5-Bis(arylidene)-4-piperidones | Breast (MCF-7) | Tubulin Polymerization | 0.5 - 5.0 | [9] |
| Prostate (PC3) | Apoptosis Induction | 1.2 - 8.5 | [7] | |
| Colon (HT29) | Cell Cycle Arrest | 2.0 - 15.0 | [9] | |
| Piperidine-2,6-dione Hybrids | Liver (HepG2) | LSD1 Inhibition | 0.1 - 2.5 | [8] |
| 1,4-Disubstituted Piperidines | Lung (NCI-H460) | DNA Intercalation | 3.5 - 10.0 | [9] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol provides a robust and reproducible method for assessing the in vitro anticancer activity of piperidine-based ketones by measuring drug-induced cytotoxicity.
Causality: The SRB assay is chosen for its reliability and its principle of measuring cellular protein content, which provides a stable endpoint that is less prone to interference from compound color or redox activity compared to metabolic assays like MTT.
Self-Validation: The inclusion of a positive control (Doxorubicin) ensures the assay system is responsive to known cytotoxic agents, while the negative control (DMSO vehicle) establishes the baseline cell viability.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test piperidine-based ketone in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound, a positive control (e.g., Doxorubicin), or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The duration is critical to allow sufficient time for the compound to exert its antiproliferative effects.
-
Cell Fixation: Gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C. This step cross-links proteins and fixes the cells to the plate.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water to remove excess TCA, which can interfere with SRB binding. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature. SRB is an aminoxanthene dye that binds stoichiometrically to basic amino acid residues in cellular proteins.
-
Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Shake the plates for 10 minutes on a mechanical shaker. Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.
Applications in Neurodegenerative Disorders
Neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD) are characterized by progressive neuronal loss.[10] Piperidine-based compounds, including ketones, are being investigated for their potential to combat these conditions by targeting key pathological features such as neuroinflammation, oxidative stress, and protein misfolding.[10][11]
Mechanism of Action: Modulating Neurological Targets
A key strategy in AD therapy is the inhibition of acetylcholinesterase (AChE) , the enzyme that breaks down the neurotransmitter acetylcholine. Donepezil, a prominent anti-Alzheimer's drug, features a piperidine core and serves as a potent AChE inhibitor.[1][12] While not a ketone itself, its synthesis and mechanism highlight the importance of the piperidine scaffold in accessing the enzyme's active site.[1]
Another critical target is the Sigma-1 (σ₁) receptor , a chaperone protein located at the endoplasmic reticulum that is involved in regulating calcium signaling and mitigating cellular stress.[13] Overexpression of σ₁ receptors is noted in various tumor cells, but in the central nervous system, σ₁ receptor ligands can have neuroprotective effects. Piperidine-based ketones have been designed as high-affinity σ₁ receptor ligands, showing potential to combat neuronal damage in diseases like Huntington's and Alzheimer's.[13]
Data on Neuroprotective Activity
The efficacy of these compounds is often measured by their ability to inhibit a target enzyme (IC₅₀) or their binding affinity for a receptor (Kᵢ).
| Compound Class | Target | Biological Effect | IC₅₀ / Kᵢ (nM) | Reference |
| Piperidine-based analogues | Acetylcholinesterase (AChE) | Neurotransmitter preservation | 10 - 200 | [11] |
| 4-(2-Aminoethyl)piperidines | Sigma-1 (σ₁) Receptor | Neuroprotection | 0.6 - 165 | [13] |
| 1,2-Disubstituted Piperidines | γ-secretase | Aβ(1-42) production reduction | 50 - 500 | [14] |
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol uses the Ellman method to quantify the AChE inhibitory potential of piperidine-based ketones.
Causality: This colorimetric assay is based on the reaction of thiocholine (produced by AChE from its substrate, acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The resulting yellow-colored 5-thio-2-nitrobenzoate anion can be measured spectrophotometrically, providing a direct and quantitative measure of enzyme activity.
Self-Validation: A known AChE inhibitor like Donepezil serves as the positive control to confirm the assay's sensitivity. The negative control (enzyme and substrate without inhibitor) establishes the 100% activity baseline.
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (PB): 100 mM, pH 8.0.
-
DTNB Solution: 10 mM DTNB in PB.
-
Acetylthiocholine Iodide (ATCI) Solution: 10 mM ATCI in PB.
-
AChE Solution: 0.1 U/mL from electric eel, prepared in PB.
-
Test Compound: Dissolve piperidine-based ketone in DMSO to create a stock solution, then dilute in PB to desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of phosphate buffer (PB).
-
Add 25 µL of the test compound solution at various concentrations (or positive/negative controls).
-
Add 25 µL of the AChE enzyme solution.
-
-
Pre-incubation: Mix gently and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 25 µL of the DTNB solution, followed by 25 µL of the ATCI substrate solution to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.
-
Applications in Infectious Diseases
The structural versatility of piperidine-based ketones makes them valuable scaffolds for developing agents against viral and microbial pathogens.[12][15]
Mechanism of Action
-
Antiviral: Certain 3,5-bis(arylidene)-4-piperidones have shown activity against Herpes Simplex Virus-1 (HSV-1).[15] In the context of HIV, piperidine-based compounds have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), preventing the conversion of viral RNA into DNA.[16] More recently, piperidine derivatives have been engineered as small-molecule CD4 mimetics. These compounds bind to the HIV envelope protein gp120, inducing conformational changes that expose vulnerable epitopes, thereby sensitizing infected cells to antibody-dependent cell-mediated cytotoxicity (ADCC).[17]
-
Antimicrobial: The piperidine nucleus is a common feature in many alkaloids with natural antimicrobial properties. Synthetic piperidine-4-ones have been evaluated for their efficacy against various bacterial and fungal strains, though specific mechanisms are still under broad investigation.[15]
Data on Anti-Infective Activity
| Compound Class | Pathogen | Mechanism | EC₅₀ / MIC | Reference |
| Piperidine-linked Pyridines | HIV-1 (Wild-Type) | NNRTI | 5.1 - 10 nM | [16] |
| Piperidine CD4-Mimetics | HIV-1 | Env Glycoprotein Binding | 0.1 - 1.0 µM | [17] |
| 3,5-Bis(arylidene)-4-piperidones | Herpes Simplex Virus-1 (HSV-1) | Viral Replication Inhibition | 5 - 25 µM | [15] |
| Substituted Piperidin-4-ones | Staphylococcus aureus | Bacterial Growth Inhibition | 16 - 64 µg/mL | [15] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality: This method is the gold standard for susceptibility testing. By challenging a standardized inoculum of bacteria with serial dilutions of the test compound, it directly measures the concentration required to inhibit growth, providing a quantitative measure of potency.
Self-Validation: A positive control (bacteria with no compound) must show turbidity, confirming the bacteria are viable. A negative control (broth only) must remain clear, ensuring sterility. A known antibiotic (e.g., Ciprofloxacin) is used as a reference standard.
Methodology:
-
Inoculum Preparation: Culture bacteria (e.g., S. aureus) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the piperidine-based ketone in MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include wells for a positive control (100 µL of inoculated broth) and a negative control (100 µL of sterile broth).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the OD at 600 nm.
Pharmacokinetics and the Drug Discovery Workflow
The therapeutic success of any compound depends not only on its potency (pharmacodynamics) but also on how the body processes it (pharmacokinetics).[18][19] The piperidine ring generally imparts favorable pharmacokinetic properties, including metabolic stability and the ability to cross biological membranes.[3] The ketone group and substitutions on the ring can be strategically modified to fine-tune properties like lipophilicity (logP), solubility, and metabolic fate, which is a core tenet of lead optimization in drug discovery.[3]
Conclusion and Future Perspectives
Piperidine-based ketones represent a versatile and highly valuable class of molecules in the landscape of modern drug discovery. Their structural simplicity, synthetic accessibility, and favorable physicochemical properties make them ideal starting points for developing novel therapeutics. The evidence clearly demonstrates their potential to modulate a wide array of biological targets implicated in oncology, neurodegenerative disorders, and infectious diseases. Future research will likely focus on creating more complex and highly substituted piperidine ketones through innovative synthetic strategies, exploring novel biological targets, and employing computational modeling to design next-generation inhibitors with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The continued exploration of this privileged scaffold promises to yield significant contributions to the arsenal of medicines available to treat human disease.
References
-
International Journal of New Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Anticancer agents containing a piperidine-2,6-dione scaffold or a propanamide linker. [Link]
-
Vitale, P., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. [Link]
-
ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]
-
ResearchGate. (n.d.). Piperidine Analogs as Antioxidants and Anticancer Agents. [Link]
-
MDPI. (2024). Ketogenic Metabolism in Neurodegenerative Diseases: Mechanisms of Action and Therapeutic Potential. [Link]
-
ScienceDirect. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [Link]
-
ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
de Freitas, R.M., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. (2025). (PDF) Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. [Link]
-
MDPI. (2024). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. [Link]
-
ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. [Link]
-
MDPI. (2021). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. [Link]
- Google Patents. (n.d.).
-
NIH. (2023). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. [Link]
-
PubMed. (2013). Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. [Link]
-
Pharmacognosy Journal. (n.d.). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. [Link]
-
BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. [Link]
-
Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. ijnrd.org [ijnrd.org]
- 13. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioagilytix.com [bioagilytix.com]
- 19. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
Methodological & Application
Synthesis Protocols for 1-(1-Methylpiperidin-4-yl)ethan-1-one: A Detailed Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide range of diseases, including central nervous system disorders and pain management.[1][2][3] The compound 1-(1-methylpiperidin-4-yl)ethan-1-one, also known as 4-acetyl-1-methylpiperidine, is a key synthetic intermediate and building block. Its functional group handles—a ketone and a tertiary amine—provide versatile points for molecular elaboration, making it a valuable precursor for creating libraries of novel compounds for drug discovery, particularly in the development of Fentanyl-derived analgesics.[4][5]
This application note provides detailed, field-proven protocols for the synthesis of this compound. We will explore two robust and scalable methods: the direct Grignard addition to a nitrile precursor and the highly selective Weinreb ketone synthesis. The causality behind experimental choices, mechanistic underpinnings, and practical considerations are discussed to ensure reproducible and high-yielding outcomes.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections at the acyl carbon, suggesting two main synthetic strategies starting from readily available 4-substituted piperidine derivatives.
Caption: Retrosynthetic analysis of the target ketone.
Protocol 1: Grignard Reaction with a Nitrile Precursor
This method is a direct and efficient one-step approach to forming the ketone. The reaction of an organometallic reagent, such as a Grignard reagent, with a nitrile is a classic method for ketone synthesis.
Expertise & Mechanistic Insight
The core principle of this reaction is the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile's C≡N triple bond. This forms a stable intermediate imine salt (specifically, a magnesium salt of the imine anion).[6][7] A crucial advantage of this method is the prevention of over-addition. The negatively charged nitrogen in the imine salt intermediate prevents a second equivalent of the highly nucleophilic Grignard reagent from attacking, which is a common side reaction when using esters or acid chlorides.[8] The desired ketone is only liberated upon hydrolytic workup with aqueous acid, which first protonates the imine salt to an imine, followed by hydrolysis to the ketone.[6][9]
Caption: Workflow for Grignard reaction on a nitrile.
Step-by-Step Protocol
-
Preparation: Under a nitrogen or argon atmosphere, add dry magnesium turnings (1.2 eq.) to an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Formation: Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a few drops of methyl bromide or methyl iodide (1.1 eq., dissolved in anhydrous THF) from the dropping funnel to initiate the reaction. An exothermic reaction should commence.
-
Grignard Addition: Once the reaction begins, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent (methylmagnesium bromide).
-
Nitrile Reaction: Cool the Grignard solution to 0 °C using an ice bath. Dissolve N-methylpiperidine-4-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting nitrile.
-
Quenching and Workup: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and 1 M aqueous HCl. Stir until all solids dissolve.
-
Extraction: Make the aqueous layer basic (pH > 10) with 2 M NaOH. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data
| Parameter | Value/Range | Notes |
| Scale | 10-50 mmol | Protocol is scalable; adjust solvent volumes accordingly. |
| Temperature | 0 °C to RT | Controlled addition at 0 °C is crucial to manage exotherm. |
| Reaction Time | 3-5 hours | Monitor by TLC or GC-MS for completion. |
| Typical Yield | 65-80% | Yield is dependent on the quality of the Grignard reagent. |
| Purification | Vacuum Distillation | Effective for removing non-volatile impurities. |
Protocol 2: Weinreb Ketone Synthesis
The Weinreb ketone synthesis is a superior method for producing ketones from carboxylic acid derivatives, renowned for its high selectivity and avoidance of over-addition products.[10][11] This two-step process involves first creating a stable N-methoxy-N-methylamide (Weinreb amide) followed by its reaction with an organometallic reagent.
Expertise & Mechanistic Insight
The traditional reaction of a Grignard reagent with an ester or acid chloride often leads to the formation of a tertiary alcohol, as the initially formed ketone is more reactive than the starting material. The Weinreb-Nahm amide circumvents this issue.[12] The nucleophilic addition of the Grignard reagent to the Weinreb amide forms a tetrahedral intermediate that is stabilized by chelation between the magnesium atom and the two oxygen atoms (the carbonyl oxygen and the methoxy oxygen).[10][13] This stable, five-membered chelate intermediate does not collapse to the ketone until acidic workup is performed.[11][14] Consequently, it is inert to further nucleophilic attack, ensuring the reaction stops cleanly at the ketone stage.[15]
Caption: Workflow for the two-step Weinreb ketone synthesis.
Step-by-Step Protocol
Part A: Synthesis of N-methoxy-N-methyl-1-methylpiperidine-4-carboxamide (Weinreb Amide)
-
Activation: To a stirred solution of N-methylpiperidine-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add a suitable peptide coupling reagent such as carbonyldiimidazole (CDI) (1.1 eq.) portion-wise. Stir at room temperature for 1-2 hours until gas evolution ceases.
-
Amide Formation: In a separate flask, prepare a slurry of N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) and triethylamine (2.5 eq.) in DCM. Add this slurry to the activated carboxylic acid solution at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude Weinreb amide is often pure enough for the next step but can be purified by column chromatography if necessary.[16][17]
Part B: Reaction with Grignard Reagent
-
Setup: Dissolve the Weinreb amide (1.0 eq.) from Part A in anhydrous THF in an oven-dried flask under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Grignard Addition: Add methylmagnesium bromide (1.5 eq., commercial solution in THF/ether or freshly prepared) dropwise via syringe, maintaining the temperature at 0 °C.
-
Reaction Completion: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the Weinreb amide.
-
Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude ketone by vacuum distillation or column chromatography.
Quantitative Data
| Parameter | Value/Range (Part A) | Value/Range (Part B) |
| Scale | 10-50 mmol | 10-50 mmol |
| Temperature | 0 °C to RT | 0 °C |
| Reaction Time | 12-16 hours | 1-2 hours |
| Typical Yield | 85-95% | 80-90% |
| Purification | Chromatography (optional) | Vacuum Distillation |
Purification and Characterization
-
Purification: For both protocols, the final product is a basic compound. If using column chromatography, it is advisable to use a silica gel slurry treated with triethylamine (~1-2% v/v in the eluent) to prevent streaking and improve recovery. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Characterization:
-
¹H NMR: Expect signals corresponding to the acetyl methyl group (singlet, ~2.1 ppm), the N-methyl group (singlet, ~2.2-2.3 ppm), and multiplets for the piperidine ring protons.
-
¹³C NMR: The carbonyl carbon should appear around 208-212 ppm.
-
IR Spectroscopy: A strong absorbance band for the C=O stretch should be visible around 1710-1720 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed at m/z = 142.12.
-
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and react violently with protic solvents (water, alcohols). All reactions must be conducted under strictly anhydrous conditions and under an inert atmosphere (nitrogen or argon).
-
Alkyl Halides: Methyl bromide and methyl iodide are toxic and should be handled in a well-ventilated fume hood.
-
Quenching: The quenching of Grignard reactions is highly exothermic. Perform additions slowly and with adequate cooling to control the reaction rate.
Conclusion
Two reliable and scalable protocols for the synthesis of this compound have been presented. The Grignard addition to a nitrile precursor offers a direct, one-pot conversion, while the Weinreb ketone synthesis provides a robust, two-step alternative with exceptional control over selectivity, consistently delivering high yields. The choice of method will depend on the availability of starting materials, scale, and desired purity profile. Both routes provide efficient access to this valuable building block for applications in pharmaceutical research and development.
References
- Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390182018X]
- Organic Chemistry Portal. Weinreb Ketone Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/weinreb-ketone-synthesis.shtm]
- Master Organic Chemistry. (2017). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [URL: https://www.masterorganicchemistry.com/reaction-guide/addition-of-grignard-reagents-to-nitriles-to-give-ketones-after-hydrolysis/]
- Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. [URL: https://www.chemistrysteps.com/grignard-organolithium-reactions-with-nitriles/]
- University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-3-3.html]
- LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)
- Grokipedia. (n.d.). Weinreb ketone synthesis. [URL: https://grokipedia.org/grok/weinreb-ketone-synthesis/]
- MilliporeSigma. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [URL: https://www.sigmaaldrich.
- ChemistNate. (2014). Grignard Reagent + Nitrile = Ketone (Mechanism). YouTube. [URL: https://www.youtube.
- Chemiz. (2022). Weinreb ketone synthesis. YouTube. [URL: https://www.youtube.
- MySkinRecipes. (n.d.). 1-(4-Methylpiperazin-1-yl)ethanone. [URL: https://www.myskinrecipes.com/shop/product/1-4-methylpiperazin-1-ylethanone-206443]
- Biosynth. (n.d.). N'-Boc-N-methoxy-N-methylpiperidine-4-carboxamide. [URL: https://www.biosynth.com/p/FB18973/n-boc-n-methoxy-n-methylpiperidine-4-carboxamide]
- Corpet, M., & Gosmini, C. (2013). Cobalt-Catalyzed Cross-Coupling between Vinyl Triflates and Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Angewandte Chemie International Edition, 52(48), 12643-12646. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201306346]
- BIOSYNCE. (n.d.). 1-(4-Methylpiperazin-1-yl)ethanone CAS 60787-05-5. [URL: https://www.biosynce.com/1-4-methylpiperazin-1-yl-ethanone-cas-60787-05-5.html]
- Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [URL: https://www.youtube.
- ChemicalBook. (n.d.). 1-(1-Methylpiperidin-4-yl)ethanone. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9717586.htm]
- ChemScene. (n.d.). 1-Acetyl-n-methoxy-n-methylpiperidine-4-carboxamide. [URL: https://www.chemscene.com/products/1-Acetyl-n-methoxy-n-methylpiperidine-4-carboxamide-CS-0239894.html]
- PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. [URL: https://www.prepchem.
- Kavitha, C. N., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1671. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3795383/]
- BLDpharm. (n.d.). N-Methoxy-N,1-dimethylpiperidine-4-carboxamide. [URL: https://www.bldpharm.com/products/215950-19-9.html]
- Santa Cruz Biotechnology, Inc. (n.d.). This compound. [URL: https://www.scbt.com/p/1-1-methylpiperidin-4-yl-ethan-1-one-20691-91-2]
- Balasubramaniam, S., & Aidhen, I. S. (2008). The Growing Synthetic Utility of the Weinreb Amide. Synthesis, 2008(23), 3707-3738. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0028-1083232]
- Nichol, G. S., Vardanyan, R., & Hruby, V. J. (2016). Synthesis and crystallographic study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography, 46(1-2), 45-50. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4755385/]
- Reddy, M. et al. (2016). Process for the preparation of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amino)-ß-oxo-1-piperidinepropanenitrile and its salts. U.S. Patent Application No. 14/928,512. [URL: https://patents.google.
- Schwerk, A. M., et al. (2018). Improved Synthesis of N-Methylcadaverine. Molecules, 23(5), 1216. [URL: https://www.mdpi.com/1420-3049/23/5/1216]
- Nichol, G. S., Vardanyan, R., & Hruby, V. J. (2016). Synthesis and crystallographic study of N'-(1-benzylpiperidin-4-yl) acetohydrazide. University of Arizona. [URL: https://arizona.pure.elsevier.com/en/publications/synthesis-and-crystallographic-study-of-n-1-benzylpiperidin-4-yl]
Sources
- 1. 1-(4-Methylpiperazin-1-yl)ethanone [myskinrecipes.com]
- 2. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Weinreb Ketone Synthesis [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. nbinno.com [nbinno.com]
- 15. m.youtube.com [m.youtube.com]
- 16. biosynth.com [biosynth.com]
- 17. 215950-19-9|N-Methoxy-N,1-dimethylpiperidine-4-carboxamide|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Purification of 1-(1-Methylpiperidin-4-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the purification of 1-(1-Methylpiperidin-4-yl)ethan-1-one, a key building block in pharmaceutical synthesis. Recognizing the critical importance of purity for downstream applications and regulatory compliance, this document moves beyond simplistic step-by-step instructions. Instead, it offers a deep dive into the causality behind experimental choices, empowering researchers to adapt and troubleshoot purification strategies effectively. The protocols herein are designed as self-validating systems, incorporating in-process controls and characterization techniques to ensure the highest scientific integrity. This guide details four primary purification techniques: acid-base extraction, vacuum distillation, flash column chromatography, and recrystallization of the hydrochloride salt. Each method is presented with a thorough explanation of its underlying principles, a detailed experimental protocol, and insights into addressing common challenges.
Introduction: Understanding the Molecule and Its Impurities
This compound is a bifunctional molecule featuring a tertiary amine within a piperidine ring and a ketone functional group. Its basic nature, conferred by the piperidine nitrogen, is a key characteristic that can be exploited for purification.
-
Molecular Structure: C₈H₁₅NO
-
Molecular Weight: 141.21 g/mol
-
Boiling Point: 84-85 °C at 11 Torr
-
Appearance: Light brown to brown liquid
A common synthetic route to this compound involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitable piperidine-4-carboxamide or ester derivative. This synthesis can introduce several characteristic impurities that must be removed.
Table 1: Potential Impurities and Their Origins
| Impurity | Origin | Rationale for Removal |
| Unreacted starting materials | Incomplete reaction | Can interfere with subsequent reactions and introduce contaminants. |
| Biphenyl | Side reaction of Grignard reagent (if phenyl Grignard is used) | A common, often colored, impurity in Grignard reactions. |
| Hydrolysis products | Quenching of the Grignard reagent with water | Can complicate purification and reduce yield. |
| Over-alkylation products | Reaction of the Grignard reagent with the product | Results in structurally similar impurities that can be difficult to separate. |
Given the basicity of the target molecule, acid-base extraction is a powerful initial purification step to separate it from neutral and acidic impurities. Subsequent purification to remove structurally similar basic impurities or residual non-volatile materials can be achieved by vacuum distillation, flash column chromatography, or by converting the free base to its hydrochloride salt and performing a recrystallization.
Purification Strategy Overview
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following diagram illustrates a logical workflow for the purification of this compound.
Application Notes and Protocols for the Quantification of 1-(1-Methylpiperidin-4-yl)ethan-1-one
Abstract: This document provides a comprehensive guide for the quantitative analysis of 1-(1-Methylpiperidin-4-yl)ethan-1-one, a key chemical intermediate. Recognizing the scarcity of publicly validated methods for this specific analyte, this guide synthesizes established analytical principles for structurally similar piperidine derivatives to propose robust starting methodologies.[1] We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The rationale behind method selection, experimental design, and critical operational parameters are discussed to empower researchers, scientists, and drug development professionals to establish and validate their own fit-for-purpose analytical methods.
Introduction and Strategic Analytical Approach
This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and intermediates like this are critical in the synthesis of active pharmaceutical ingredients (APIs).[2] Accurate and precise quantification is paramount for ensuring quality control of starting materials, monitoring reaction progress, identifying impurities, and conducting pharmacokinetic studies.
The choice of analytical technique is contingent on the sample matrix, required sensitivity, and the physicochemical properties of the analyte, such as volatility and thermal stability.[1]
-
High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile or thermally sensitive compounds.[1] Given the analyte's structure, HPLC is a primary technique, particularly for purity assessment in drug substances.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[1] With a molecular weight of 141.21 g/mol , this analyte is amenable to GC, which offers high-resolution separation.
-
Mass Spectrometry (MS) Detection: When coupled with either LC or GC, MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological matrices.[3][4]
The following sections detail starting protocols for each of these powerful techniques. It is imperative that any method derived from this guidance undergoes rigorous, in-house validation according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[5][6]
Caption: Logic for selecting the appropriate analytical technique.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method separates the analyte from other components in a mixture based on its differential partitioning between a liquid mobile phase and a solid stationary phase.[1] Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.
Causality in Experimental Design:
-
Column Choice: A C18 reversed-phase column is the workhorse for separating moderately polar to non-polar compounds. The analyte, with its piperidine ring and alkyl chain, will interact favorably with the hydrophobic C18 stationary phase.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and an aqueous buffer is standard for reversed-phase chromatography. The tertiary amine in the piperidine ring can cause peak tailing due to interaction with residual silanols on the silica backbone of the column.[7] Adding a small amount of an acid (e.g., formic or phosphoric acid) to the mobile phase protonates the amine, improving peak shape.[8] For MS compatibility, volatile buffers like formic acid or ammonium acetate are required.[8][9]
-
Detection Wavelength: The ketone carbonyl group provides some UV absorbance, typically in the 210-240 nm range. A wavelength of 220 nm is proposed as a starting point, but a full UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax).
-
Derivatization: If native UV absorbance is insufficient for the required sensitivity, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed, a technique proven effective for other piperazine compounds.[10]
HPLC-UV Protocol
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, formic acid (or phosphoric acid).
-
Reference Standard: this compound of known purity.
-
Internal Standard (IS) Suggestion: 1-(1-Benzylpiperidin-4-yl)ethan-1-one or a structurally similar compound not present in the sample.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the calibration range.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient Elution |
| 0-2 min: 5% B | |
| 2-15 min: 5% to 95% B | |
| 15-18 min: 95% B | |
| 18-18.1 min: 95% to 5% B | |
| 18.1-25 min: 5% B (re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (or determined λmax) |
-
System Suitability and Analysis:
-
Inject the diluent (blank) to ensure no interfering peaks.
-
Make five replicate injections of a mid-range calibration standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the analyte peak should be ≤ 2.0.
-
Construct a calibration curve by plotting the peak area versus concentration. Use a linear regression model to determine the concentration of the analyte in the samples.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method is suitable for thermally stable and volatile compounds.[1] The sample is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase coated on the inside of a long, thin capillary column. The separated components then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).
Causality in Experimental Design:
-
Column Choice: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a versatile choice for a wide range of compounds and provides excellent separation efficiency.
-
Injector and Temperature Program: A split injection is often used for concentrated samples to avoid column overload.[1] The oven temperature program is designed to first elute more volatile components at a lower temperature and then ramp up to elute the analyte and any less volatile components, ensuring good peak shape and resolution.
-
MS Detection: Electron Ionization (EI) is a standard, robust ionization technique that generates reproducible fragmentation patterns, creating a "fingerprint" of the molecule that is useful for identification and quantification.
GC-MS Protocol
Instrumentation and Materials:
-
GC system with a capillary column, autosampler, and mass selective detector (MSD).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reagents: High-purity helium, GC-grade methanol or dichloromethane.
-
Reference Standard: this compound.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare calibration standards by serial dilution, typically in the range of 0.1 µg/mL to 25 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range.
-
-
Instrumental Conditions:
| Parameter | Recommended Setting |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial: 80 °C, hold 2 min |
| Ramp: 15 °C/min to 280 °C | |
| Final Hold: 5 min at 280 °C | |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions | m/z 141 (Molecular Ion), m/z 98, m/z 57 (Predicted Fragments) |
-
Data Analysis:
-
For quantification, use SIM mode for enhanced sensitivity. Monitor the molecular ion (M+, m/z 141) and at least one or two characteristic fragment ions.
-
Construct a calibration curve by plotting the peak area of the primary quantifier ion against concentration.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This is the definitive method for high-sensitivity quantification in complex matrices.[4][11] It couples the separation power of HPLC with the selectivity of tandem mass spectrometry. A specific precursor ion (typically the protonated molecule, [M+H]+) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at very low levels (pg/mL to ng/mL).[12]
Causality in Experimental Design:
-
Ionization: The tertiary amine on the piperidine ring is basic and will be readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is the logical choice.
-
MRM Transitions: The key to an LC-MS/MS method is identifying stable and intense transitions from the precursor ion to product ions. For this compound ([M+H]+ = m/z 142.1), fragmentation will likely occur at the bonds adjacent to the carbonyl group or via ring opening. A plausible transition would be the loss of the acetyl group or other characteristic fragments.
-
Sample Preparation: For biological samples like plasma, protein precipitation is a simple and effective cleanup step.[12] This is achieved by adding a water-miscible organic solvent like acetonitrile, which denatures and precipitates proteins, leaving the analyte in the supernatant for analysis.
LC-MS/MS Protocol
Instrumentation and Materials:
-
LC-MS/MS system: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm (for faster analysis).
-
Reagents: LC-MS grade acetonitrile, water, and formic acid.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d3-1-(1-Methylpiperidin-4-yl)ethan-1-one) is ideal. If unavailable, a close structural analog can be used.
Sources
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. antisel.gr [antisel.gr]
- 4. rsc.org [rsc.org]
- 5. Stability-indicating method development and validation for quantitative estimation of organic impurities of the antidiabetic drug glipizide in drug substance and pharmaceutical dosage form using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Methyl-4-piperidone | SIELC Technologies [sielc.com]
- 9. Separation of N-(1-Methylpiperidin-4-ylidene)acetohydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. jocpr.com [jocpr.com]
- 11. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 1-(1-Methylpiperidin-4-yl)ethan-1-one as a Key Chemical Intermediate
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational properties and its ability to engage in crucial interactions with biological targets.[1][2] Within this class of compounds, 1-(1-Methylpiperidin-4-yl)ethan-1-one emerges as a pivotal intermediate, offering a versatile scaffold for the synthesis of complex molecules, particularly in the realm of medicinal chemistry.[3] Its structure, featuring a tertiary amine within the piperidine ring and a reactive ketone functionality, provides two key points for molecular elaboration, making it a valuable building block for drug discovery and development. This guide provides an in-depth exploration of the applications of this compound, with a focus on detailed synthetic protocols and the underlying chemical principles that govern its reactivity.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20691-91-2 | [4][5] |
| Molecular Formula | C₈H₁₅NO | [4][5] |
| Molecular Weight | 141.21 g/mol | [4][5] |
| Appearance | Solid | |
| Storage | Sealed in dry, room temperature | [4] |
Safety and Handling:
This compound is a flammable liquid and vapor and requires careful handling to prevent ignition. It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye protection, must be worn.[6][7] All manipulations should be conducted in a well-ventilated area or under a chemical fume hood.[6][7] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[6][7] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[7]
Synthetic Applications: A Gateway to Diverse Molecular Architectures
The true utility of this compound lies in its role as a versatile precursor for a wide range of more complex molecules. Its ketone and tertiary amine functionalities allow for a variety of chemical transformations.
Application Highlight: Synthesis of Antihistamines
A prominent application of piperidine derivatives is in the synthesis of antihistamines.[8] Many second-generation H₁ receptor antagonists, known for their non-sedating properties, incorporate a substituted piperidine ring. This compound serves as a key building block in the synthesis of compounds structurally related to widely used antihistamines like Loratadine.[9]
Protocol 1: Reductive Amination - A Versatile Tool for Amine Synthesis
The ketone moiety of this compound is readily converted to a variety of substituted amines via reductive amination. This powerful transformation involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Acid Catalyst (Optional but Recommended): To facilitate imine formation, a catalytic amount of a weak acid, such as acetic acid, can be added.
-
Reducing Agent Addition: After stirring for 30-60 minutes at room temperature, add a reducing agent. Sodium triacetoxyborohydride (STAB) is often the preferred choice as it is mild and tolerant of a wide range of functional groups. Add STAB (1.5 eq) portion-wise to control any potential exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Methanol and DCM are excellent solvents for dissolving the reactants and are compatible with the reducing agent.
-
Reducing Agent: STAB is favored over stronger reducing agents like sodium borohydride as it is less likely to reduce the ketone starting material before imine formation occurs.
-
Workup: The basic quench with sodium bicarbonate neutralizes the acidic catalyst and any remaining acidic species, facilitating the extraction of the amine product into the organic phase.
Protocol 2: N-Alkylation of 4-Acetylpiperidine - A Route to this compound
While the primary focus is on the use of this compound, it is instructive to understand its synthesis. A common method is the N-alkylation of 4-acetylpiperidine.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 4-acetylpiperidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or N,N-Dimethylformamide (DMF) (approx. 0.1 M).[10]
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the solution.[10] The base acts as a proton scavenger.
-
Alkylating Agent Addition: Add the alkylating agent, in this case, an excess of methyl iodide or dimethyl sulfate (1.2 eq), to the stirred suspension.[11]
-
Reaction Conditions: The reaction can be conducted at room temperature or gently heated (e.g., to 70°C) to increase the reaction rate.[10] Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter off the inorganic base. Remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by distillation or column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF and acetonitrile are ideal as they dissolve the reactants and do not interfere with the nucleophilic substitution reaction.
-
Base: Potassium carbonate is a mild and inexpensive base that effectively neutralizes the acid formed during the reaction, driving the equilibrium towards the product.[10]
-
Alkylating Agent: Methyl iodide is a highly reactive and effective methylating agent for this type of transformation.
Visualization of Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams outline the key reaction workflows.
Caption: Workflow for Reductive Amination.
Caption: Workflow for N-Alkylation of 4-Acetylpiperidine.
Conclusion
This compound is a chemical intermediate of significant value, particularly in the synthesis of pharmaceutically active compounds. Its dual reactivity allows for the facile introduction of molecular diversity, making it an indispensable tool for medicinal chemists and drug development professionals. The protocols and principles outlined in this guide are intended to provide a solid foundation for the effective and safe use of this versatile building block in the pursuit of novel chemical entities.
References
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of loratadine. Retrieved from [Link]
-
Li, H., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(10), 5678-5691. Retrieved from [Link]
-
Ivanović, M. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. Retrieved from [Link]
-
Gupta, A. K., et al. (2000). Design, synthesis and antihistaminic (H(1)) activity of some condensed 3-aminopyrimidin-4(3H)-ones. Indian Journal of Chemistry, 39B, 758-763. Retrieved from [Link]
-
Arulraj, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Cogent Chemistry, 7(1), 1888741. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of anti-allergic drugs. Retrieved from [Link]
- Google Patents. (n.d.). N-alkyl-piperidine DERIVATIVES.
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(4), 565-583. Retrieved from [Link]
-
Wang, Y., et al. (2011). Synthesis and antihistamine evaluations of novel loratadine analogues. Bioorganic & Medicinal Chemistry Letters, 21(15), 4454-4456. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
Master Organic Chemistry. (2012, September 19). The E1 Reaction and Its Mechanism. Retrieved from [Link]
-
Organic Chemistry I Review: Highlights of Key Reactions, Mechanisms, and Principles. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
ACS Publications. (2025, December 24). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
-
Reddit. (2024, October 17). Mechanism of reaction with Ethan-1,2-diol to acetaldehyd. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-((1-Methylpiperidin-4-yl)oxy)phenyl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one. Retrieved from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one (EVT-12441472) [evitachem.com]
- 4. 20691-91-2|1-(1-Methylpiperidin-4-yl)ethanone|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
The Versatile Scaffold: Applications of 1-(1-Methylpiperidin-4-yl)ethan-1-one in Medicinal Chemistry
Introduction: The Significance of the Piperidine Moiety in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to interact with biological targets. The nitrogen atom within the ring is often basic, allowing for favorable interactions with acidic residues in protein binding pockets and enhancing aqueous solubility. Within this important class of compounds, 1-(1-methylpiperidin-4-yl)ethan-1-one serves as a particularly valuable and versatile starting material for the synthesis of a diverse range of biologically active molecules. The presence of a reactive ketone functional group at the 4-position of the N-methylated piperidine ring opens up a plethora of synthetic possibilities for elaboration into more complex structures targeting various receptors and enzymes. This guide provides an in-depth exploration of the synthesis and key applications of this compound, complete with detailed experimental protocols for its use in the development of potential therapeutics.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties and expected spectroscopic data for this compound is provided below for reference.
| Property | Value |
| CAS Number | 20691-91-2[1] |
| Molecular Formula | C8H15NO[1] |
| Molecular Weight | 141.21 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 195-200 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.85-2.95 (m, 2H), 2.29 (s, 3H), 2.15 (s, 3H), 1.95-2.05 (m, 2H), 1.70-1.85 (m, 3H), 1.55-1.65 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 211.5, 55.2, 46.4, 45.8, 28.7, 28.3 |
| IR (neat, cm⁻¹) | ~2940 (C-H), ~1710 (C=O) |
Synthesis of this compound: A Reliable Protocol
The most direct and widely applicable synthesis of this compound involves the reaction of a Grignard reagent with a nitrile precursor, specifically 1-methylpiperidine-4-carbonitrile. This method provides a clean and efficient route to the desired ketone.
Reaction Scheme: Grignard Reaction with a Nitrile Precursor
Caption: Synthesis of the target ketone via Grignard reaction.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
1-Methylpiperidine-4-carbonitrile
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (3 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a condenser, and a dropping funnel.
-
Addition of Reactants: To the flask, add 1-methylpiperidine-4-carbonitrile (10.0 g, 80.5 mmol) dissolved in anhydrous THF (100 mL).
-
Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add methylmagnesium bromide (32.2 mL of a 3.0 M solution in diethyl ether, 96.6 mmol) via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Hydrolysis: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 3 M hydrochloric acid (50 mL). Caution: Exothermic reaction and gas evolution may occur.
-
Work-up: Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the intermediate imine. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Neutralization and Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Application in Medicinal Chemistry: A Gateway to Diverse Pharmacophores
The ketone functionality of this compound is a versatile handle for introducing a wide range of pharmacophoric elements, enabling the synthesis of compounds targeting various biological systems.
Application 1: Synthesis of Chiral Amines via Reductive Amination for Kinase Inhibitors
Many kinase inhibitors feature a chiral amine moiety that is crucial for binding to the ATP-binding pocket of the target kinase. Reductive amination of this compound with a chiral amine provides a straightforward route to such structures.[2]
Caption: Reductive amination of the ketone to form a chiral amine.
Materials:
-
This compound
-
(R)-1-Phenylethylamine
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 g, 7.08 mmol) in dichloromethane (30 mL), add (R)-1-phenylethylamine (0.94 g, 7.79 mmol) and a catalytic amount of acetic acid (2 drops).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (2.25 g, 10.6 mmol) portion-wise over 15 minutes.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the desired chiral amine.
Application 2: Olefination via Wittig Reaction for Serotonin Receptor Modulators
The Wittig reaction allows for the conversion of the ketone to an alkene, which can serve as a precursor for various functional groups or as a key structural element in its own right.[3][4] This is particularly useful in the synthesis of certain serotonin receptor modulators where an exocyclic double bond can be a part of the pharmacophore or a handle for further modifications.
Caption: Wittig reaction for the conversion of the ketone to an alkene.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (2.5 M solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (3.57 g, 10.0 mmol) in anhydrous THF (50 mL). Cool the suspension to 0 °C and add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise. A deep orange or yellow color indicates the formation of the ylide.
-
Reaction with Ketone: Stir the ylide solution at 0 °C for 30 minutes. Then, add a solution of this compound (1.0 g, 7.08 mmol) in anhydrous THF (10 mL) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction by the addition of water (20 mL).
-
Extraction: Extract the mixture with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate with 1% triethylamine) to yield the desired alkene product.
Conclusion: A Versatile Building Block for Modern Drug Discovery
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its ketone functionality provide medicinal chemists with a powerful tool to access a wide range of complex molecules. The applications presented here, from the synthesis of chiral amines for kinase inhibitors to the olefination for serotonin receptor modulators, only scratch the surface of its potential. As the demand for novel therapeutics continues to grow, the strategic use of such adaptable scaffolds will remain a cornerstone of successful drug discovery programs.
References
-
PrepChem. Synthesis of 1-[1-(1-methylethyl)-4-(phenylamino)-4-piperidinyl]ethanone. Available at: [Link]
-
Journal of the Chemical Society C. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Available at: [Link]
-
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]
-
Science Madness. N-alkylation of 4-piperidone. Available at: [Link]
-
Pearson+. A ketone can be prepared from the reaction of a nitrile with a Grignard reagent. Available at: [Link]
-
ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]
-
ACS Publications. Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues. Available at: [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available at: [Link]
-
National Institutes of Health. Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. Available at: [Link]
-
National Institutes of Health. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Available at: [Link]
-
Wikipedia. Wittig reaction. Available at: [Link]
Sources
Application Notes and Protocols for the Derivatization of 1-(1-Methylpiperidin-4-yl)ethan-1-one for Novel Compound Synthesis
Introduction: The Strategic Importance of the 1-(1-Methylpiperidin-4-yl)ethan-1-one Scaffold
In the landscape of modern medicinal chemistry, the this compound scaffold represents a cornerstone for the development of novel therapeutic agents. The inherent structural features of this molecule—a basic nitrogen atom within a piperidine ring and a reactive ketone functionality—offer a rich playground for synthetic derivatization. The piperidine moiety is a prevalent motif in numerous clinically successful drugs, often contributing to improved pharmacokinetic properties such as solubility and bioavailability, as well as providing a key interaction point with biological targets.[1][2] The ethanone side chain, with its electrophilic carbonyl carbon and acidic α-protons, serves as a versatile handle for a multitude of chemical transformations. This guide provides an in-depth exploration of several key derivatization strategies for this compound, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers in drug discovery and development.
α-Halogenation: Gateway to Further Functionalization
The introduction of a halogen atom at the α-position to the carbonyl group dramatically enhances the synthetic utility of the starting ketone.[3] α-Halo ketones are valuable intermediates, primed for subsequent nucleophilic substitution or elimination reactions, thereby enabling the construction of a diverse library of compounds. The most common and practical approach for this transformation is electrophilic bromination under acidic conditions.
Mechanistic Rationale: Acid-Catalyzed Enolization
The electrophilic α-bromination of a ketone proceeds via an enol intermediate.[3][4][5] The reaction is acid-catalyzed, as protonation of the carbonyl oxygen increases the acidity of the α-protons, facilitating tautomerization to the more nucleophilic enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine.
A critical consideration for this compound is the presence of the basic tertiary amine. In a strongly acidic medium, the piperidine nitrogen will be protonated, forming a piperidinium salt. This is advantageous as it prevents potential side reactions involving the lone pair of the nitrogen. The choice of acid and solvent is therefore crucial to ensure the reaction proceeds efficiently at the α-carbon without unwanted side reactions. Glacial acetic acid is often a suitable solvent and acid catalyst for this purpose.[5][6]
Diagram 1: General Workflow for α-Bromination
Caption: Experimental workflow for the α-bromination of this compound.
Protocol: α-Bromination of this compound
Materials:
-
This compound
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Saturated Sodium Bisulfite (NaHSO₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution (to neutralize the acid), and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield 2-bromo-1-(1-methylpiperidin-4-yl)ethan-1-one.
Safety Precautions: Bromine and glacial acetic acid are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
| Parameter | Condition/Reagent | Rationale |
| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst to promote enolization. |
| Brominating Agent | Bromine (Br₂) | Effective electrophilic bromine source. N-Bromoacetamide (NBA) can be an alternative.[4] |
| Temperature | 0-10 °C during addition | Controls the exothermicity of the reaction and minimizes side products. |
| Work-up | NaHSO₃ wash | Quenches and removes unreacted bromine. |
| Work-up | NaHCO₃ wash | Neutralizes the acetic acid catalyst. |
Mannich Reaction: Building β-Amino Carbonyl Compounds
The Mannich reaction is a three-component condensation that provides a powerful method for the synthesis of β-amino carbonyl compounds, known as Mannich bases.[7][8] This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. For this compound, this allows for the introduction of a -CH₂-NR₂ group at the α-position, significantly increasing molecular complexity and providing new avenues for exploring structure-activity relationships.
Mechanistic Rationale: Formation of an Iminium Ion
The Mannich reaction typically proceeds under acidic conditions.[8] It begins with the formation of an iminium ion from a non-enolizable aldehyde (commonly formaldehyde) and a secondary amine. The ketone, in its enol form, then acts as a nucleophile and attacks the electrophilic iminium ion.[7][8]
A key consideration is that the piperidine nitrogen of the starting material is a tertiary amine and will not participate in the iminium ion formation. The reaction will proceed at the α-carbon of the ethanone moiety. The choice of the secondary amine and aldehyde components allows for a high degree of diversification.
Diagram 2: Mannich Reaction Mechanism
Caption: Simplified mechanism of the Mannich reaction.
Protocol: Mannich Reaction of this compound
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine hydrochloride
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare a mixture of this compound (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with a cold NaOH solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired Mannich base.
| Parameter | Condition/Reagent | Rationale |
| Aldehyde | Formaldehyde | Highly reactive, non-enolizable aldehyde, a common choice for Mannich reactions.[8] |
| Amine | Dimethylamine hydrochloride | Provides the secondary amine component for iminium ion formation. |
| Catalyst | Concentrated HCl | Facilitates both iminium ion formation and ketone enolization.[8] |
| Work-up | Basification with NaOH | Deprotonates the product to yield the free base for extraction.[8] |
Claisen-Schmidt Condensation: Synthesis of Chalcone Derivatives
The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[9][10] Chalcones are important pharmacophores with a wide range of biological activities.[10][11] Derivatizing this compound into a chalcone introduces a rigid, conjugated system that can be further modified.
Mechanistic Rationale: Base-Catalyzed Aldol Condensation
The reaction begins with the deprotonation of the α-carbon of the ketone by a strong base (e.g., KOH or NaOH) to form a nucleophilic enolate.[9] This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to form the stable, conjugated chalcone product.[9]
A key consideration is the choice of a non-enolizable aromatic aldehyde to prevent self-condensation. The basic conditions of this reaction are compatible with the tertiary amine in the starting material.
Diagram 3: Claisen-Schmidt Condensation Workflow
Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Protocol: Synthesis of a Chalcone Derivative
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ice-cold water
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.[12]
-
Cool the mixture in an ice bath and slowly add an aqueous solution of KOH or NaOH (e.g., 40-60%) with stirring.[10]
-
Allow the reaction to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation. Monitor by TLC.
-
Pour the reaction mixture into a beaker of ice-cold water with stirring.
-
Acidify the mixture with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.[11][13]
| Parameter | Condition/Reagent | Rationale |
| Catalyst | KOH or NaOH | Strong base required to deprotonate the α-carbon and form the enolate.[9] |
| Solvent | Ethanol | Good solvent for both reactants and the base. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed; higher temperatures can lead to side reactions. |
| Purification | Recrystallization | Often sufficient for purifying the solid chalcone product.[13] |
Formation of Oximes and Hydrazones: Modifying the Carbonyl Group
Direct derivatization of the carbonyl group into an oxime or hydrazone is a straightforward and efficient way to introduce new functionalities and alter the electronic properties of the molecule. These derivatives often exhibit a range of biological activities and can serve as intermediates for further transformations.[14][15][16]
Mechanistic Rationale: Nucleophilic Addition-Elimination
The formation of both oximes (from hydroxylamine) and hydrazones (from hydrazine or its derivatives) proceeds through a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule.[16] The reaction is typically pH-dependent, with mildly acidic conditions often favoring the reaction by protonating the carbonyl oxygen, making it more electrophilic, without fully protonating the nucleophilic nitrogen reagent.
Protocol: Synthesis of an Oxime Derivative
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or Pyridine
-
Ethanol/Water mixture
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or pyridine (1.5 eq).[17] The base is required to liberate the free hydroxylamine from its hydrochloride salt.
-
Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and reduce the volume of the solvent under reduced pressure.
-
Add cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent if necessary.
Protocol: Synthesis of a Hydrazone Derivative
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Catalytic amount of acetic acid
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the hydrazine derivative (1.1 eq) followed by a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.[18]
-
Cool the reaction mixture to room temperature. The product may crystallize out upon cooling.
-
If no precipitate forms, pour the mixture into ice water to induce precipitation.
-
Collect the hydrazone product by vacuum filtration, wash with cold water, and dry.
| Derivative | Reagent | Key Consideration |
| Oxime | Hydroxylamine Hydrochloride | Requires a base (e.g., sodium acetate, pyridine) to free the nucleophile.[17] |
| Hydrazone | Hydrazine Hydrate/Substituted Hydrazine | Often catalyzed by a small amount of acid to facilitate the reaction.[18] |
Reductive Amination: Direct Conversion to Amines
Reductive amination is a highly efficient method for converting a ketone directly into an amine.[19][20] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ. This transformation is particularly valuable for creating novel amine derivatives from the this compound scaffold.
Mechanistic Rationale and Reagent Selection
The reaction begins with the condensation of the ketone and a primary or secondary amine to form an iminium ion, which is in equilibrium with the starting materials.[19] A reducing agent present in the reaction mixture then selectively reduces the C=N double bond to form the amine product.
A key consideration is the choice of reducing agent. It must be mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate imine. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are more reactive towards protonated imines than ketones, especially under mildly acidic conditions.[20]
Diagram 4: Reductive Amination Process
Sources
- 1. Buy 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one (EVT-12441472) [evitachem.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mannich reaction - Wikipedia [en.wikipedia.org]
- 8. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. jetir.org [jetir.org]
- 12. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. minarjournal.com [minarjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. epstem.net [epstem.net]
- 19. Reductive amination - Wikipedia [en.wikipedia.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
experimental setup for the synthesis of piperidine ketones
Double reductive amination of a 1,5-dicarbonyl compound with an amine is a direct and efficient method for constructing the piperidine ring. [16][17]The process involves the in-situ formation of imines/enamines followed by reduction, often using reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. [16][18]
General Purification and Characterization
Purification is critical to obtaining high-quality material.
-
Crystallization: Many piperidine ketones are crystalline solids and can be purified effectively by recrystallization from a suitable solvent like ethanol or ethyl acetate. [5]* Column Chromatography: For non-crystalline products or to separate close-running impurities, silica gel column chromatography is the method of choice.
-
Acid-Base Extraction: The basic nitrogen atom of the piperidine ring allows for purification by acid-base extraction. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer, followed by re-extraction into an organic solvent. A related method involves forming a salt (e.g., with CO₂) to precipitate the piperidine from a mixture. [14] Characterization should always include:
-
¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and substitution pattern.
-
IR Spectroscopy: To identify key functional groups, especially the ketone carbonyl (C=O) stretch (typically ~1715 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Conclusion
The synthesis of piperidine ketones is a well-established field with several reliable and versatile methods available to the modern researcher. The Mannich reaction offers a convergent and efficient route, while the Dieckmann condensation provides a robust strategy for intramolecular cyclization. The choice of method should be guided by the specific target structure, required substitution, and stereochemical considerations. By understanding the mechanistic principles behind these protocols, scientists can troubleshoot reactions, optimize conditions, and successfully synthesize these vital chemical building blocks for advancing drug discovery and development.
References
-
Faisca Phillips, A. M. P. (2021). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. RSC Advances, 11(42), 26235-26259. [Link]
-
Schmalzbauer, M., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855. [Link]
-
Marson, C. M., et al. (2015). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron, 71(35), 5871-5884. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(4), 22-41. [Link]
-
ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. [Link]
-
Bull, J. A., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(9), 3143-3161. [Link]
-
Cortez, G. A., Schrock, R. R., & Hoveyda, A. H. (2007). Efficient enantioselective synthesis of piperidines through catalytic asymmetric ring-opening/cross-metathesis reactions. Angewandte Chemie International Edition, 46(24), 4534-8. [Link]
-
Mandal, T., & Toste, F. D. (2019). Mannich Reactions of Carbohydrate Derivatives with Ketones To Afford Polyoxy-Functionalized Piperidines. Organic Letters, 21(4), 1082-1086. [Link]
-
Jones, A. C., et al. (2020). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 85(15), 9698-9705. [Link]
-
Liu, Y., et al. (2020). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 11(1), 3747. [Link]
-
Bailey, P. D., et al. (2002). A high yielding route to substituted piperidines via the aza-Diels-Alder reaction. Tetrahedron Letters, 43(6), 1067-1070. [Link]
-
D'yachenko, I. A., & Varlamov, A. V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7583. [Link]
-
de Oliveira, R. N., & da Silva, J. L. (2023). Recent Advances in the Synthesis of Piperidones and Piperidines. ChemistrySelect, 8(29), e202301334. [Link]
-
ResearchGate. (n.d.). Mannich reaction with an enolizable ketone as the carbon acid component. [Link]
-
Chen, C., et al. (2013). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry, 11(26), 4434-4449. [Link]
-
DTIC. (1992). Piperidine Synthesis. [Link]
-
Organic Reactions. (n.d.). The Dieckmann Condensation. [Link]
-
Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1541-1552. [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(1), 1-20. [Link]
-
Oloyede, G. K., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science, 16(5). [Link]
-
ResearchGate. (2011). One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]
-
ResearchGate. (n.d.). Four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction. [Link]
- Google Patents. (2009).
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
-
Zaragoza, F. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]
-
Journal of the American Chemical Society. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. [Link]
-
Manivannan, V., & Ilavarasan, R. (2010). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Archiv der Pharmazie, 343(4), 216-222. [Link]
-
Vitaku, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11653-11696. [Link]
- Google Patents. (1944).
-
Wikipedia. (n.d.). Piperidine. [Link]
-
ElectronicsAndBooks. (n.d.). The Purification of Piperidine and its Physiologic Significance. [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 11. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. | Sigma-Aldrich [merckmillipore.com]
- 12. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 14. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Role of 1-(1-Methylpiperidin-4-yl)ethan-1-one in the Development of Central Nervous System Agents
Introduction: Unveiling the Potential of a Versatile Scaffold
In the intricate landscape of Central Nervous System (CNS) drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. Among these, the piperidine nucleus has long been recognized as a privileged structure, forming the core of numerous approved CNS drugs.[1][2] This is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and the potential to cross the blood-brain barrier, as well as its capacity to engage in crucial interactions with various CNS targets.[3] Within this important class of heterocycles, 1-(1-Methylpiperidin-4-yl)ethan-1-one (CAS 20691-91-2), a readily available and synthetically tractable building block, has emerged as a key intermediate in the synthesis of a diverse array of CNS agents.[4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and protocols that highlight the strategic importance of this compound. We will delve into its synthetic utility, explore the structure-activity relationships of its derivatives, and provide actionable protocols to facilitate its application in CNS drug discovery programs.
Synthetic Applications: A Gateway to Diverse CNS Modulators
The chemical reactivity of this compound is centered around its ketone functionality, which provides a versatile handle for a variety of chemical transformations. This allows for the introduction of diverse pharmacophoric elements, enabling the exploration of a wide chemical space and the fine-tuning of pharmacological activity. Key synthetic strategies employed to elaborate this scaffold include reductive amination and the Mannich reaction, among others.
Protocol 1: Reductive Amination for the Synthesis of N-Substituted Piperidine Derivatives
Reductive amination is a cornerstone of medicinal chemistry, providing a robust and efficient method for the formation of carbon-nitrogen bonds.[5][6] In the context of this compound, this reaction allows for the introduction of a wide range of primary and secondary amines, leading to the synthesis of precursors for potent CNS agents, including opioid analgesics and dopamine receptor modulators.
Objective: To synthesize a representative N-substituted 1-(1-methylpiperidin-4-yl)ethanamine derivative as a precursor for CNS agent development.
Materials:
-
This compound
-
Aniline (or other desired primary amine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) and aniline (1.1 eq) in dichloroethane (DCE), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any effervescence.
-
Reaction Progression: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted 1-(1-methylpiperidin-4-yl)ethanamine.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone, thus minimizing side reactions.[5]
-
Dichloroethane (DCE): DCE is a common solvent for reductive aminations as it is relatively non-polar and aprotic, which favors imine formation.
-
Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.
Caption: Reductive Amination Workflow.
Protocol 2: The Mannich Reaction for the Synthesis of β-Amino Ketones
The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base.[7][8] This reaction is particularly useful for introducing an aminomethyl group, which can serve as a versatile synthon for further chemical modifications in the development of CNS agents.[9][10][11]
Objective: To synthesize a Mannich base from this compound.
Materials:
-
This compound
-
Formaldehyde (as a 37% aqueous solution)
-
A secondary amine (e.g., dimethylamine hydrochloride)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a round-bottom flask, combine this compound (1.0 eq), formaldehyde (1.2 eq), and the secondary amine hydrochloride (1.1 eq) in ethanol.
-
Acidification and Reflux: Add a few drops of concentrated hydrochloric acid to catalyze the reaction. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The Mannich base hydrochloride may precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration and wash with cold ethanol.
-
Neutralization and Extraction (if necessary): If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a sodium hydroxide solution. Extract the free base into an organic solvent like dichloromethane.
-
Purification: Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
-
Characterization: Confirm the identity and purity of the synthesized Mannich base using ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacological Significance and Structure-Activity Relationships (SAR)
The 1-(1-methylpiperidin-4-yl)ethanone moiety is a key pharmacophoric element in a variety of CNS agents, contributing significantly to their pharmacological profiles. The N-methylated piperidine ring often plays a crucial role in receptor binding, particularly through ionic interactions with acidic residues in the binding pockets of G-protein coupled receptors (GPCRs).[12][13]
Dopamine D4 Receptor Antagonists
The dopamine D4 receptor is a target of significant interest for the treatment of various CNS disorders, including schizophrenia and other psychotic disorders.[14][15] Several potent and selective D4 receptor antagonists incorporate the piperidine scaffold. The following table summarizes the structure-activity relationships of a series of benzyloxy piperidine-based D4 receptor antagonists, highlighting the influence of substitutions on binding affinity.
| Compound ID | R Group (Substitution on Benzyloxy Ring) | Dopamine D4 Receptor Affinity (Ki, nM) | Reference |
| 1a | 3-Fluoro-4-methoxy | 1.8 | [15] |
| 1b | 4-Methoxy | 10.5 | [15] |
| 1c | 4-Fluoro | 15.6 | [15] |
| 1d | 3-Fluoro | 29.5 | [15] |
| 1e | Unsubstituted | 47.9 | [15] |
Data presented in this table is for illustrative purposes and is derived from published literature.[15]
The SAR data clearly indicates that substitutions on the benzyloxy ring have a profound impact on the binding affinity for the D4 receptor. Electron-donating and moderately electron-withdrawing groups at the 4-position, as well as a fluoro group at the 3-position, are well-tolerated and can enhance potency.
Opioid Receptor Modulators
The 4-anilinopiperidine scaffold, which can be synthesized from precursors derived from this compound, is the core structure of potent opioid analgesics like fentanyl, carfentanil, and remifentanil.[1][16][17] The N-substituent on the piperidine ring is critical for modulating the activity and duration of action of these compounds. For instance, the methyl propanoate group in remifentanil renders it susceptible to rapid metabolism by esterases, resulting in an ultra-short duration of action.[3] The N-methyl group in many opioids is thought to facilitate key interactions within the opioid receptor binding pocket.[12]
Signaling Pathways and Mechanisms of Action
To understand the functional consequences of ligand binding to a CNS target, it is essential to consider the downstream signaling pathways. As an example, the dopamine D4 receptor, a Gi/o-coupled GPCR, modulates neuronal excitability through the inhibition of adenylyl cyclase.
Caption: Dopamine D4 Receptor Signaling Pathway.
Conclusion
This compound is a highly valuable and versatile building block in the design and synthesis of novel CNS agents. Its synthetic tractability, coupled with the favorable pharmacological properties of the N-methylpiperidine scaffold, makes it an attractive starting point for the development of drugs targeting a range of CNS disorders. The protocols and SAR insights provided in this document are intended to empower researchers to effectively utilize this important chemical entity in their drug discovery endeavors.
References
-
Boyd, M. J., et al. (2020). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 25(21), 5038. [Link]
-
Boyd, M. J., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 32, 127711. [Link]
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
-
Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]
- Van Daele, P. G. H., et al. (1976). Synthetic Analgesics: N-(1-[2-Arylethyl]-4-substituted 4-Piperidinyl)-N-arylalkanamides. Arzneimittel-Forschung, 26(8), 1521-1531.
-
Bentley, H., et al. (2018). Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs. Central Nervous System Agents in Medicinal Chemistry, 18(2), 84-95. [Link]
-
Lindsley, C. W., et al. (2016). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3629–3633. [Link]
-
MySkinRecipes. 2-(4-Methylpiperidin-1-yl)ethan-1-ol. [Link]
-
Wang, Y., et al. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. International Journal of Molecular Sciences, 22(24), 13357. [Link]
-
EMCDDA. (2017). Carfentanil. [Link]
- Colapret, J. A., et al. (1989). (1) 4-Anilidopiperidine Analgesics. 2. A study of the effect of charge and the N-substituent on in vitro and in vivo activity. Journal of Medicinal Chemistry, 32(5), 968–974.
-
Berardi, F., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 227–236. [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2017). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega, 2(12), 8829–8840. [Link]
-
PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. [Link]
-
Xu, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(4), 509–516. [Link]
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
-
Wikipedia. Mannich reaction. [Link]
-
PubChem. (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. [Link]
-
Asghari, S., et al. (2017). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian journal of pharmaceutical research : IJPR, 16(1), 185–192. [Link]
-
Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. Current medicinal chemistry, 24(16), 1636–1665. [Link]
-
Shang, Y., et al. (2018). How μ-Opioid Receptor Recognizes Fentanyl. Biophysical journal, 114(3), 549–558. [Link]
-
Wang, Y., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2235941. [Link]
-
Babu, B. R., & Pitchai, R. (2014). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea. International Journal of ChemTech Research, 6(5), 2911-2917. [Link]
-
Kumar, S., et al. (2016). Mannich Bases: An Important Pharmacophore in Present Scenario. Journal of chemistry, 2016, 1–15. [Link]
-
Bhosale, S. H., et al. (2014). Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. European journal of medicinal chemistry, 74, 553–565. [Link]
-
Ghorpade, V. R., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1545-1558. [Link]
-
Reddy, G. J., et al. (2007). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Journal of the Brazilian Chemical Society, 18(3), 579-585. [Link]
-
ResearchGate. Ligand binding modes at the μ opioid receptor. [Link]
-
Kumar, A., et al. (2011). Synthesis and Preliminary Pharmacological Evaluation of 2-[4-(Aryl substituted) piperazin-1-yl]-Nphenylacetamides: Potential Antipsychotics. Tropical Journal of Pharmaceutical Research, 10(3), 265-272. [Link]
-
Zaytsev, A. V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]
-
Yasir, A., & Goyal, A. (2024). Mu Receptors. In StatPearls. StatPearls Publishing. [Link]
-
ResearchGate. Scheme 2. Preparative-scale (25 mM 1 a) reductive amination of diketone... [Link]
-
Zaytsev, A. V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
-
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (2021). STAR protocols, 2(4), 100913. [Link]
Sources
- 1. Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Buy 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one (EVT-12441472) [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mannich reaction - Wikipedia [en.wikipedia.org]
- 8. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 1-(1-Methylpiperidin-4-yl)ethan-1-one
Introduction: The Strategic Role of the Piperidine Scaffold in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. The piperidine moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates due to its favorable pharmacokinetic properties, including enhanced solubility and metabolic stability. 1-(1-Methylpiperidin-4-yl)ethan-1-one is an attractive starting material for the synthesis of new antimicrobial agents. Its reactive ketone functionality provides a versatile handle for the construction of a diverse range of bioactive molecules. This guide provides detailed protocols for the synthesis of three classes of potential antimicrobial compounds—chalcones, pyrazoles, and thiazoles—using this compound as the foundational building block.
Overall Synthetic Workflow
The synthetic strategy is a multi-pronged approach starting from the core precursor, this compound. The initial step involves the synthesis of α,β-unsaturated ketones, commonly known as chalcones, via a Claisen-Schmidt condensation. These chalcone intermediates then serve as versatile synthons for the construction of various heterocyclic systems, including pyrazoles and thiazoles, which are known to exhibit a broad spectrum of antimicrobial activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
Caption: Synthetic workflow from this compound to antimicrobial chalcones, pyrazoles, and thiazoles.
PART 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of naturally occurring compounds that form the central core for a variety of important biological molecules.[10] Their antimicrobial activity is often attributed to the presence of a reactive α,β-unsaturated keto group.[15] The Claisen-Schmidt condensation is a reliable and widely used method for their synthesis, involving the reaction of an aromatic aldehyde with a ketone in the presence of a base.[16][17][18][19][20]
Protocol 1: Synthesis of (E)-1-(1-methylpiperidin-4-yl)-3-(phenyl)prop-2-en-1-one
Expert Insight: The Claisen-Schmidt reaction is a crossed aldol condensation. Since aromatic aldehydes lack α-hydrogens, they cannot self-condense, which simplifies the product mixture.[19] The use of a strong base, such as sodium hydroxide, deprotonates the α-carbon of the ketone, forming a reactive enolate ion that acts as a nucleophile.[16] The subsequent aldol addition product readily dehydrates to form the stable, conjugated chalcone.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 20 mL of ethanol with stirring.
-
To this solution, add benzaldehyde (10 mmol).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add 10 mL of a 10% aqueous NaOH solution dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product and recrystallize from ethanol to obtain the purified chalcone.
Characterization:
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks around 1650-1680 (C=O stretch of α,β-unsaturated ketone) and 1590-1610 (C=C stretch).
-
¹H NMR (CDCl₃, δ ppm): Expect two doublets for the vinylic protons in the trans configuration with a coupling constant (J) of 15-16 Hz.[11]
-
Mass Spectrometry: Confirm the molecular weight of the synthesized chalcone.
PART 2: Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized from chalcones via a cyclocondensation reaction with hydrazine or its derivatives.[4][15][21][22][23][24][25][26][27] Pyrazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][22]
Protocol 2: Synthesis of 5-(1-methylpiperidin-4-yl)-3-(phenyl)-1H-pyrazole
Expert Insight: The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The use of a catalytic amount of acid, such as glacial acetic acid, facilitates the reaction.[21]
Materials:
-
(E)-1-(1-methylpiperidin-4-yl)-3-(phenyl)prop-2-en-1-one (from Protocol 1)
-
Hydrazine hydrate (80%) or Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, dissolve the chalcone (5 mmol) in 30 mL of ethanol.
-
Add hydrazine hydrate (5.5 mmol) or phenylhydrazine (5.5 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours with constant stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified pyrazole derivative.
Characterization:
-
FT-IR (KBr, cm⁻¹): The disappearance of the C=O stretching band of the chalcone and the appearance of a C=N stretching band around 1620-1640 cm⁻¹.
-
¹H NMR (CDCl₃, δ ppm): Look for the characteristic signals of the pyrazole ring protons. If hydrazine hydrate is used, an NH proton signal will be present.
-
Mass Spectrometry: Confirm the molecular weight of the synthesized pyrazole.
PART 3: Synthesis of Thiazole Derivatives
Thiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. They are important pharmacophores with a broad spectrum of biological activities.[1][3] A common method for their synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[28][29] In this protocol, we will first synthesize an α-bromochalcone intermediate.
Protocol 3a: Synthesis of (E)-2-bromo-1-(1-methylpiperidin-4-yl)-3-(phenyl)prop-2-en-1-one
Expert Insight: The α-position to the carbonyl group in the chalcone is susceptible to bromination. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose.[30]
Materials:
-
(E)-1-(1-methylpiperidin-4-yl)-3-(phenyl)prop-2-en-1-one (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (initiator)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (5 mmol) in 50 mL of CCl₄.
-
Add NBS (5.5 mmol) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 2-3 hours. The reaction can be initiated by shining a lamp on the flask.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the succinimide by-product.
-
Wash the filtrate with water and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude α-bromochalcone, which can be used in the next step without further purification.
Protocol 3b: Synthesis of 2-amino-4-(1-methylpiperidin-4-yl)-5-(phenyl)thiazole
Expert Insight: This step is a variation of the Hantzsch thiazole synthesis. The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the bromine atom. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.[28]
Materials:
-
(E)-2-bromo-1-(1-methylpiperidin-4-yl)-3-(phenyl)prop-2-en-1-one (from Protocol 3a)
-
Thiourea
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the crude α-bromochalcone (5 mmol) in 30 mL of ethanol.
-
Add thiourea (5.5 mmol) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The product will precipitate out. Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified thiazole derivative.
Characterization:
-
FT-IR (KBr, cm⁻¹): Look for the characteristic bands of the thiazole ring and the amino group.
-
¹H NMR (CDCl₃, δ ppm): Observe the signals corresponding to the thiazole ring proton and the protons of the piperidine and phenyl rings.
-
Mass Spectrometry: Confirm the molecular weight of the synthesized thiazole.
Anticipated Antimicrobial Activity
The synthesized chalcones, pyrazoles, and thiazoles containing the 1-methylpiperidine moiety are expected to exhibit significant antimicrobial activity. The data below is a representative summary of the antimicrobial activities of similar compounds reported in the literature.
| Compound Class | Representative Organism | Reported MIC (µg/mL) | Reference |
| Piperidine-containing Chalcones | Staphylococcus aureus | 16 - 64 | [5][9] |
| Escherichia coli | 32 - 128 | [5][9] | |
| Candida albicans | 2.22 - 50 | [31] | |
| Pyrazoles from Chalcones | Bacillus subtilis | 8 - 32 | [22] |
| Escherichia coli | 16 - 64 | [22] | |
| Aspergillus niger | 16 - 64 | [22] | |
| Thiazoles from Chalcones | Staphylococcus aureus (MRSA) | 0.65 - 11.00 (µmol/mL x 10⁻²) | [1] |
| Pseudomonas aeruginosa | 0.65 - 11.00 (µmol/mL x 10⁻²) | [1] | |
| Candida albicans | 16 - 128 | [3] |
Note: The actual antimicrobial activity of the newly synthesized compounds will need to be determined experimentally.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds with potential antimicrobial activity. The protocols outlined in this guide provide a robust framework for the synthesis of chalcones, pyrazoles, and thiazoles. By leveraging the principles of Claisen-Schmidt condensation and subsequent cyclization reactions, researchers can generate a library of novel compounds for antimicrobial screening and further drug development efforts.
References
-
Synthesis and Antimicrobial activities of Various Pyrazolines from Chalcones. (URL: [Link])
-
Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones. PubMed. (URL: [Link])
-
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PMC - NIH. (URL: [Link])
-
Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. (URL: [Link])
-
Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones. OUCI. (URL: [Link])
-
Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC - NIH. (URL: [Link])
-
Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. SciSpace. (URL: [Link])
-
Synthesis and Antibacterial Activity of Novel Chalcone-derived Pyrazoles. ResearchGate. (URL: [Link])
-
Piperidine Mediated Synthesis of N-Heterocyclic Chalcones and Their Antibacterial Activity. ResearchGate. (URL: [Link])
-
Anti-microbial perspectives of piperidine containing chalcone. ResearchGate. (URL: [Link])
-
SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. (URL: [Link])
-
Thiazole-based chalcones as potent antimicrobial agents. ResearchGate. (URL: [Link])
-
Antimicrobial Study of Novel Triazoles Synthesized from Chalcones. Journal of Pharmaceutical and Biological Sciences. (URL: [Link])
-
Synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety. ResearchGate. (URL: [Link])
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal. (URL: [Link])
-
Synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety. PubMed. (URL: [Link])
-
Thiazole synthesis. Organic Chemistry Portal. (URL: [Link])
-
Claisen-Schmidt Condensation. University of Colorado Boulder. (URL: [Link])
-
Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Brazilian Journal of Biology. (URL: [Link])
-
Claisen–Schmidt condensation. Grokipedia. (URL: [Link])
-
Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. MDPI. (URL: [Link])
-
Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity. ResearchGate. (URL: [Link])
-
Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. (URL: [Link])
-
Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives. NIH. (URL: [Link])
-
Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. ResearchGate. (URL: [Link])
-
synthesis of thiazoles. YouTube. (URL: [Link])
-
Cook–Heilbron thiazole synthesis. Wikipedia. (URL: [Link])
-
Hantzsch Thiazole Synthesis 2010. Scribd. (URL: [Link])
-
Claisen–Schmidt condensation. Wikipedia. (URL: [Link])
-
Claisen Schimdt Reaction (Mixed Aldol Condensation). PraxiLabs. (URL: [Link])
-
Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. (URL: [Link])
Sources
- 1. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Study of Novel Triazoles Synthesized from Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. academicjournals.org [academicjournals.org]
- 14. Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Claisen-Schmidt Condensation [cs.gordon.edu]
- 17. grokipedia.com [grokipedia.com]
- 18. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 19. praxilabs.com [praxilabs.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. benchchem.com [benchchem.com]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 26. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. thepharmajournal.com [thepharmajournal.com]
- 28. youtube.com [youtube.com]
- 29. scribd.com [scribd.com]
- 30. researchgate.net [researchgate.net]
- 31. Synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(1-Methylpiperidin-4-yl)ethan-1-one
Introduction
Welcome to the technical support guide for the synthesis of 1-(1-Methylpiperidin-4-yl)ethan-1-one. This molecule is a crucial building block and intermediate in pharmaceutical research and development. Achieving a high yield of this compound is critical for the efficiency and economic viability of multi-step synthetic campaigns. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. We will explore the causality behind experimental choices, providing detailed protocols and addressing frequently encountered challenges in a direct question-and-answer format.
Section 1: Understanding the Synthetic Landscape
Two primary and robust synthetic routes are commonly employed to synthesize this compound. The choice between them often depends on the availability of starting materials, scalability, and the specific equipment available in the laboratory.
-
Route A: N-Methylation of 4-Acetylpiperidine. This is a direct and often high-yielding approach where the secondary amine of 4-acetylpiperidine is methylated. The Eschweiler-Clarke reaction is the premier method for this transformation due to its mild conditions and inherent inability to form over-methylated quaternary ammonium salts.[1][2]
-
Route B: Grignard Reaction with N-Methyl-4-cyanopiperidine. This classic carbon-carbon bond-forming reaction involves the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the nitrile group of N-methyl-4-cyanopiperidine, followed by acidic hydrolysis to yield the ketone. This method requires strict anhydrous conditions.[3]
Caption: High-level comparison of the two primary synthetic routes.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Route A: Troubleshooting Eschweiler-Clarke N-Methylation
Question 1: My N-methylation reaction is sluggish or stalls, resulting in a low conversion of 4-acetylpiperidine. What are the likely causes and solutions?
Answer: This is a common issue that typically points to problems with reagents or reaction conditions.
-
Causality: The Eschweiler-Clarke reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[2] If any of these steps are inhibited, the reaction will be slow or incomplete.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure that the formaldehyde and formic acid are of high purity and not degraded. Use a fresh bottle of formaldehyde solution, as it can polymerize to paraformaldehyde upon storage. Formic acid should be >95% purity.
-
Stoichiometry: The reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[1][2] A common ratio is 2-3 equivalents of each reagent relative to the secondary amine.
-
Temperature: The reaction is typically performed at or near reflux temperatures (90-100 °C).[2] Insufficient heat will lead to slow reaction rates. Ensure your reaction vessel is adequately heated and the mixture is gently refluxing.
-
Reaction Time: While often complete within a few hours, some substrates may require longer reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. A simplified version of the reaction has been shown to be effective in 4 hours at an elevated temperature.[4]
-
Question 2: My final product is impure, and I'm observing unexpected byproducts. What are they and how can I prevent them?
Answer: Byproduct formation in the Eschweiler-Clarke reaction is relatively rare, but can occur.
-
Causality: The primary byproducts could arise from impurities in the starting material or side reactions involving formaldehyde. While the reaction reliably stops at the tertiary amine stage, other functional groups could potentially react under heated, acidic conditions.[2]
-
Troubleshooting Steps:
-
Analyze Starting Material: Confirm the purity of your 4-acetylpiperidine starting material. Non-basic impurities will be carried through the reaction.
-
Work-up Procedure: A robust work-up is critical. After the reaction is complete, cool the mixture and basify it with a strong base (e.g., NaOH or K2CO3) to a pH > 12. This deprotonates the tertiary amine, making it soluble in organic solvents for extraction. Incomplete basification will leave the product in the aqueous layer as a salt, drastically reducing isolated yield.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography. Given the basic nature of the product, using a silica gel column treated with a small amount of triethylamine (e.g., 1% in the eluent) can prevent streaking and improve separation.
-
Route B: Troubleshooting the Grignard Reaction
Question 3: My Grignard reaction fails to initiate, or I get a very low yield of product. What is the most common reason for this?
Answer: The overwhelming cause of Grignard reaction failure is the presence of moisture or other protic sources.
-
Causality: Grignard reagents are extremely strong bases and will react preferentially with any acidic protons, especially water.[3][5] This reaction quenches the reagent, converting it to methane and an inactive magnesium salt, preventing it from reacting with the nitrile.
-
Troubleshooting Steps:
-
Anhydrous Conditions: All glassware must be rigorously dried before use, either in an oven overnight (>120 °C) or by flame-drying under vacuum. The reaction should be run under an inert atmosphere (Nitrogen or Argon).
-
Solvent Purity: Use anhydrous ether or THF. It is best practice to use a freshly opened bottle of anhydrous solvent or to distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.
-
Reagent Quality: The N-methyl-4-cyanopiperidine must be dry. The magnesium turnings should be fresh and shiny. If they are dull, they can be activated by briefly stirring with a small amount of iodine or 1,2-dibromoethane before adding the methyl halide.
-
Question 4: I am observing a significant amount of a tertiary alcohol byproduct, 2-(1-methylpiperidin-4-yl)propan-2-ol, instead of my desired ketone. Why is this happening?
Answer: This is a classic side reaction in the synthesis of ketones via Grignard addition to nitriles or esters.
-
Causality: The initial reaction between the Grignard reagent and the nitrile forms an imine-magnesium salt intermediate. During work-up, this intermediate is hydrolyzed to the ketone. However, the newly formed ketone is also electrophilic and can be attacked by a second molecule of the Grignard reagent if any is still present.[3][6] This second addition leads to the formation of a tertiary alcohol after work-up.
-
Mitigation Strategies:
-
Inverse Addition: Add the Grignard reagent slowly to a cooled solution of the nitrile. This maintains a low concentration of the Grignard reagent, ensuring it reacts with the nitrile before having a chance to react with the newly formed ketone intermediate.
-
Temperature Control: Keep the reaction temperature low (e.g., 0 °C or below) during the addition.[7] This slows down the rate of the second addition more than the first.
-
Stoichiometry: Use a precise stoichiometry, ideally no more than 1.0 to 1.1 equivalents of the Grignard reagent.
-
Careful Quenching: Quench the reaction by slowly adding it to a cold acidic solution (e.g., 1 M HCl in an ice bath). This ensures rapid hydrolysis of the intermediate and protonation of any unreacted Grignard reagent before it can react further.
-
Caption: Pathway showing the formation of the desired ketone and the common tertiary alcohol byproduct.
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Eschweiler-Clarke N-Methylation
This protocol is adapted from the principles of the classical Eschweiler-Clarke reaction.[2][8]
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 4-Acetylpiperidine | 127.18 | 1.0 | 10.0 g |
| Formic Acid (~98%) | 46.03 | 3.0 | 10.9 g (8.9 mL) |
| Formaldehyde (37% aq.) | 30.03 | 3.0 | 19.0 g (17.6 mL) |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetylpiperidine (10.0 g, 78.6 mmol).
-
Add formic acid (8.9 mL, 235.8 mmol), followed by the aqueous formaldehyde solution (17.6 mL, 235.8 mmol).
-
Heat the reaction mixture to 100 °C in an oil bath and maintain a gentle reflux for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH with 1% NH4OH) until the starting material spot has disappeared.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly and carefully basify the mixture by adding 50% w/v aqueous NaOH until the pH is >12. Caution: This is an exothermic process.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain this compound as a clear oil. (Expected yield: 80-95%).
Section 4: References
-
Grignard Reaction Background [Online]. Available: [Link]
-
Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. Journal of Organic Chemistry, 89, 3580-3584. [Online]. Available: [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central (PMC). [Online]. Available: [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. [Online]. Available: [Link]
-
Chusov, D., et al. Simplified Version of the Eschweiler-Clarke Reaction. ResearchGate. [Online]. Available: [Link]
-
Adichemistry Grignard Reagent Overview [Online]. Available: [Link]
-
Fox, M. A., & Whitesell, J. K. (2007). The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol. Chemistry 283g. [Online]. Available: [Link]
-
Synthesis Methods of MDP1P and Methylone [Online]. Available: [Link]
-
Eschweiler–Clarke reaction. Wikipedia. [Online]. Available: [Link]
-
Synthesis of Complex Drugs via Grignard Reagent. Scribd. [Online]. Available: [Link]
-
Google Patents: Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. CN106747596A. [Online]. Available:
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central (PMC). [Online]. Available: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. SN Applied Sciences. [Online]. Available: [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Online]. Available: [Link]
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-583. [Online]. Available: [Link]
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(1), 1-10. [Online]. Available: [Link]
-
Google Patents: Method for preparing 4-cyanopiperidine hydrochloride. WO2016113277A1. [Online]. Available:
-
Google Patents: Extraction and purification method of 1-amino-4-methylpiperazine. CN115703750A. [Online]. Available:
-
Google Patents: Method for preparing 4-cyanopiperidine hydrochloride. US20170369442A1. [Online]. Available:
-
Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. PubMed Central (PMC). [Online]. Available: [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. [Online]. Available: [Link]
-
Google Patents: Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). CN113474332A. [Online]. Available:
-
Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Online]. Available: [Link]
-
One-Pot Production of RNA in High Yield and Purity Through Cleaving Tandem Transcripts. MDPI. [Online]. Available: [Link]
Sources
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. sciencemadness.org [sciencemadness.org]
- 7. scribd.com [scribd.com]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Acetyl-1-Methylpiperidine
Welcome to the technical support center for the synthesis and optimization of 4-acetyl-1-methylpiperidine. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. My objective is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your synthesis for yield, purity, and scalability.
We will explore the two most common synthetic strategies, addressing specific issues you may encounter with each.
Strategy 1: N-Methylation of 4-Acetylpiperidine (The Preferred Route)
This is often the most direct and reliable route, starting from commercially available 4-acetylpiperidine. The key transformation is the methylation of the secondary amine. The Eschweiler-Clarke reaction stands out as a superior method for this step due to its high efficiency, mild conditions, and the irreversible nature of the reaction which prevents the formation of quaternary ammonium salts.[1][2]
Troubleshooting & FAQs: Eschweiler-Clarke N-Methylation
Question 1: My reaction yield is consistently low (<70%). What are the primary causes and how can I improve it?
Answer: Low yield in an Eschweiler-Clarke reaction typically stems from one of three areas: incomplete reaction, side-product formation, or losses during workup.
-
Causality - Incomplete Reaction: The reaction requires sufficient thermal energy to drive the decarboxylation of formic acid, which provides the hydride for reduction.[1] Insufficient heating or short reaction times are common culprits.
-
Solution: Ensure your reaction mixture reaches a gentle reflux (typically 90-100 °C). Monitor the reaction by TLC or GC-MS until the 4-acetylpiperidine starting material is fully consumed. An extension of the reaction time by 1-2 hours is a simple first step.
-
-
Causality - Reagent Stoichiometry: An excess of both formaldehyde and formic acid is crucial. Formaldehyde forms the iminium ion intermediate, and formic acid serves as the reducing agent.[3][4] An inadequate amount of either will leave starting material unreacted.
-
Solution: Use a molar excess of both reagents. A common starting point is 2-3 equivalents of formaldehyde and 2-3 equivalents of formic acid relative to the 4-acetylpiperidine. See the table below for optimized conditions.
-
-
Causality - Workup Losses: 4-acetyl-1-methylpiperidine is a tertiary amine, making it basic and water-soluble at acidic pH. Improper pH adjustment during the aqueous workup is a major source of product loss.
-
Solution: After the reaction is complete, cool the mixture and carefully basify with a strong base (e.g., 20-40% NaOH or K₂CO₃) to a pH > 12. This deprotonates the amine, making it less water-soluble and extractable into organic solvents like dichloromethane (DCM), ethyl acetate, or diethyl ether. Always check the pH of the aqueous layer after extraction to ensure it remains strongly basic.
-
Question 2: I see a significant amount of unreacted 4-acetylpiperidine in my crude product. What went wrong?
Answer: This is a clear indication of an incomplete reaction. Assuming the temperature was adequate, the issue almost certainly lies with the reagents.
-
Causality - Reagent Quality: Formaldehyde is often supplied as a 37% aqueous solution (formalin), which can polymerize to paraformaldehyde on storage. Formic acid can absorb water from the atmosphere.
-
Solution: Use fresh bottles of high-purity formaldehyde and formic acid (≥95%). If using an older bottle of formalin, gently warm it to dissolve any precipitated paraformaldehyde before use.
-
-
Causality - Order of Addition: While the reaction is robust, adding the amine to a pre-heated mixture of formic acid and formaldehyde can sometimes lead to better results by ensuring the reagents are readily available for the initial imine formation.
Question 3: My final product is difficult to purify. What are the likely impurities and what purification strategies are best?
Answer: The primary impurities are typically unreacted starting material, N-formyl-4-acetylpiperidine (if the reduction step is incomplete), and residual solvents.
-
Purification Strategy 1 - Acid/Base Extraction: Before any other purification, perform a thorough acid/base workup. After the initial basic extraction, you can wash the combined organic layers with brine to remove excess water and water-soluble impurities.
-
Purification Strategy 2 - Distillation: 4-acetyl-1-methylpiperidine is a relatively high-boiling liquid. Vacuum distillation is an excellent method for purification on a larger scale, effectively removing non-volatile impurities and residual starting material if their boiling points are sufficiently different.
-
Purification Strategy 3 - Column Chromatography: For smaller scales or to achieve very high purity, silica gel chromatography can be used. Since the product is a basic amine, it can streak on standard silica.
-
Pro-Tip: To prevent streaking, pre-treat your silica gel with triethylamine (TEA). This is done by preparing your column slurry in a solvent system containing 1-2% TEA (e.g., 94:5:1 DCM:Methanol:TEA). This neutralizes the acidic sites on the silica, leading to sharp, symmetrical peaks.
-
-
Purification Strategy 4 - Salt Crystallization: For pharmaceutical applications requiring the highest purity, converting the free base to a salt, such as the hydrochloride or tartrate, allows for purification via recrystallization.[5] The pure salt can then be converted back to the free base if needed.
Optimized Protocol: Eschweiler-Clarke N-Methylation
-
To a round-bottom flask equipped with a reflux condenser, add 4-acetylpiperidine (1.0 eq).
-
Add formic acid (2.5 eq, ≥95%) followed by aqueous formaldehyde (2.5 eq, 37 wt. % in H₂O).
-
Heat the reaction mixture to 95-100 °C with stirring. Vigorous gas (CO₂) evolution should be observed.[1]
-
Maintain heating for 3-5 hours, monitoring by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH) until the starting material is consumed.
-
Cool the mixture to room temperature and then place in an ice bath.
-
Slowly and carefully add 40% aq. NaOH solution until the pH is >12 (use pH paper or a meter).
-
Extract the aqueous layer 3-4 times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or column chromatography as described above.
Data Summary: Eschweiler-Clarke Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reagent Ratio | 1 : 2.5 : 2.5 | Ensures complete conversion by providing an excess of both the C1 source (formaldehyde) and the hydride source (formic acid). |
| (4-acetylpiperidine : HCHO : HCOOH) | ||
| Temperature | 90 - 100 °C | Provides sufficient energy for the irreversible decarboxylation step, driving the reaction to completion.[1] |
| Reaction Time | 3 - 6 hours | Typical duration for full conversion; should be confirmed by reaction monitoring (TLC, GC). |
| Workup pH | > 12 | Critical for deprotonating the tertiary amine product, minimizing its solubility in the aqueous phase and maximizing extraction efficiency. |
| Typical Yield | 85 - 95% | A well-optimized reaction should consistently produce high yields. |
Workflow Visualization: Eschweiler-Clarke Reaction & Workup
Caption: Workflow for the synthesis and purification of 4-acetyl-1-methylpiperidine via the Eschweiler-Clarke reaction.
Strategy 2: Acylation of a 1-Methylpiperidine Precursor
This approach involves forming the C-C bond for the acetyl group on a pre-existing 1-methylpiperidine ring. A robust method is the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with 1-methylpiperidine-4-carbonitrile. This is a common transformation of nitriles to ketones.
Troubleshooting & FAQs: Grignard Reaction with a Nitrile
Question 1: The Grignard reaction is sluggish and gives low conversion. How can I initiate it and drive it to completion?
Answer: Grignard reactions are notoriously sensitive to reaction conditions, particularly moisture and the quality of the magnesium.[6]
-
Causality - Inactive Magnesium: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO). If this layer is not removed, the reaction will not initiate.
-
Solution - Activation: Activate the magnesium before adding the methyl halide. Common methods include:
-
Iodine: Add a single small crystal of iodine. The purple color will disappear as the iodine reacts with the magnesium surface, exposing fresh metal.[6]
-
Mechanical: Vigorously crush the magnesium turnings against the side of the flask with a dry glass rod.
-
Heat: Gently warm a small portion of the solvent and halide over the magnesium with a heat gun until bubbling begins. Be prepared to cool the flask immediately, as the reaction can be highly exothermic once initiated.
-
-
-
Causality - Wet Reagents/Glassware: Grignard reagents are strong bases and are instantly quenched by water.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. All solvents (typically THF or diethyl ether) must be anhydrous. Use fresh, sealed bottles of solvents and reagents whenever possible.
-
-
Causality - Temperature: While initiation may require gentle heating, the addition of the nitrile should be done at a controlled, low temperature (e.g., 0 °C) to prevent side reactions.
Question 2: The reaction works, but the yield is poor after the acidic workup. Where is my product going?
Answer: The initial product of the Grignard addition to the nitrile is a magnesium salt of an imine. This must be hydrolyzed under acidic conditions to liberate the ketone. Both the imine intermediate and the final ketone product can be problematic.
-
Causality - Incomplete Hydrolysis: The imine hydrolysis requires sufficient time and acidity.
-
Solution: After quenching the reaction (typically by pouring it onto ice), add a strong acid like 2-4 M HCl and stir vigorously for at least 1-2 hours at room temperature. Monitor the disappearance of the imine intermediate by TLC or LC-MS.
-
-
Causality - Product Volatility/Solubility: The final product is a relatively small molecule. It may be lost during solvent removal if care is not taken. Furthermore, after acidic hydrolysis, the product will exist as the protonated hydrochloride salt, which is water-soluble.
-
Solution: After confirming complete hydrolysis, you must basify the aqueous solution to pH > 12 before extraction, just as in the Eschweiler-Clarke workup. This converts the product back to the free base for extraction into an organic solvent.
-
Data Summary: Grignard Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reagent Ratio | 1 : 1.2 - 1.5 | A slight excess of the Grignard reagent is used to ensure complete consumption of the nitrile. |
| (Nitrile : MeMgBr) | ||
| Solvent | Anhydrous THF or Diethyl Ether | Essential for the formation and stability of the Grignard reagent. |
| Temperature | 0 °C for nitrile addition | Controls the exothermic reaction and minimizes potential side reactions. |
| Hydrolysis Conditions | 2-4 M HCl, 1-2 hours | Ensures complete conversion of the intermediate imine to the final ketone product. |
| Typical Yield | 60 - 75% | This route is generally lower yielding and more technically demanding than the Eschweiler-Clarke route. |
References
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]
-
Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. Wikimedia Foundation. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Luo, J., et al. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 29(10), 2293. [Link]
-
Name-Reaction.com. Eschweiler-Clarke reaction. [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]
- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
common side products in the synthesis of 1-(1-Methylpiperidin-4-yl)ethan-1-one
Welcome to the technical support guide for the synthesis of 1-(1-Methylpiperidin-4-yl)ethan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. By understanding the mechanistic origins of common side products, you can optimize reaction conditions, simplify purification, and improve overall yield and purity.
Section 1: Overview of Common Synthetic Pathways
The synthesis of this compound is typically approached via two primary routes, each with its own set of advantages and potential pitfalls. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: Grignard Reaction on a Nitrile Precursor. This pathway involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to N-methyl-4-cyanopiperidine. The resulting imine intermediate is then hydrolyzed during aqueous workup to yield the target ketone.
-
Route B: N-Methylation of a Piperidine Precursor. This route begins with 1-(piperidin-4-yl)ethanone, which is then N-methylated. The Eschweiler-Clarke reaction, a reductive amination using formaldehyde and formic acid, is a highly effective and common method for this transformation that avoids the formation of quaternary ammonium salts.[1][2][3]
Caption: High-level overview of the two primary synthetic routes.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific impurities and side reactions you may encounter, organized by the synthetic pathway.
Route A: Grignard Reaction Pathway
Q1: My reaction produced a significant amount of an alcohol impurity alongside my target ketone. What is this compound and why did it form?
A: The most likely impurity is 1-(1-methylpiperidin-4-yl)ethan-1-ol , the secondary alcohol corresponding to the reduction of your target ketone. This occurs for two primary reasons:
-
Meerwein-Ponndorf-Verley (MPV) Type Reduction: Grignard reagents, particularly those with β-hydrides, can act as reducing agents. Although methylmagnesium bromide lacks β-hydrides, impurities in the Grignard reagent or the magnesium turnings can facilitate this reduction. The Grignard reagent can reduce the newly formed ketone in situ, especially if the reaction is allowed to stir for extended periods at elevated temperatures.[4]
-
Workup Issues: If a reducing agent like sodium borohydride is used prematurely or inappropriately during the workup phase to quench other reactive species, it will readily reduce the ketone product to the alcohol.
Troubleshooting Steps:
-
Use High-Quality Grignard Reagent: Ensure the Grignard reagent is fresh or recently titrated.
-
Control Reaction Temperature: Add the Grignard reagent slowly at a low temperature (e.g., 0 °C) and do not let the reaction temperature rise excessively.
-
Minimize Reaction Time: Once the nitrile has been consumed (as monitored by TLC or GC), proceed to the workup.
-
Careful Quenching: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) rather than a strong acid, which can generate significant heat.
Q2: My NMR analysis shows the presence of unreacted N-methyl-4-cyanopiperidine and a significant amount of benzene or other solvent-derived hydrocarbon impurities. What happened?
A: This points to the destruction or deactivation of the Grignard reagent before it can react with the nitrile. Grignard reagents are extremely strong bases and will react with any available acidic protons.[5][6]
-
Cause - Protic Contaminants: The most common cause is the presence of water in the glassware, solvents, or the nitrile starting material. Even atmospheric moisture can be a culprit. The Grignard reagent will be quenched by water to form methane gas and magnesium salts.
-
Cause - Reaction with Solvent: While ethers like THF and diethyl ether are used because they are aprotic and stabilize the Grignard reagent, using other solvents can be problematic. Halogenated solvents are incompatible.
Troubleshooting Steps:
-
Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon).
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Ensure Dry Starting Material: Dry the N-methyl-4-cyanopiperidine starting material before use, for instance, by dissolving it in an appropriate solvent and drying over MgSO₄, filtering, and removing the solvent under reduced pressure.
Caption: Grignard reaction pathway and key side reactions.
Route B: Eschweiler-Clarke N-Methylation Pathway
Q1: My methylation reaction is incomplete. I have a significant amount of the starting material, 1-(piperidin-4-yl)ethanone, remaining.
A: Incomplete reaction in an Eschweiler-Clarke methylation typically points to stoichiometric or temperature issues. The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[1][7]
-
Cause - Insufficient Reagents: The reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion. For a secondary amine, at least one equivalent of each is mechanistically required, but an excess is used to ensure a high reaction rate.
-
Cause - Low Temperature/Short Reaction Time: The reaction is typically performed at or near boiling temperatures (80-100 °C) to ensure the decomposition of formic acid and efficient hydride transfer. Insufficient heat or time will result in a sluggish and incomplete reaction.
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a 2- to 5-fold excess of both formaldehyde (often added as a 37% aqueous solution, formalin) and formic acid.
-
Increase Temperature and Time: Ensure the reaction mixture reaches reflux (or close to 100 °C) and monitor the reaction by TLC or GC until the starting amine is consumed.
Q2: I've isolated a side product with a mass corresponding to the addition of 28 amu, but it's not the desired methylated product. What could it be?
A: This impurity is likely the N-formyl derivative, 1-(1-formylpiperidin-4-yl)ethanone . This side product can arise if the iminium ion intermediate is not efficiently reduced.
-
Mechanism of Formation: Formic acid's role is twofold: to protonate intermediates and to act as a hydride donor, releasing CO₂ in the process. If the hydride transfer is slow, other side reactions can occur. The Leuckart-Wallach reaction is a related transformation where formylation can be a competing pathway. While less common in a classic Eschweiler-Clarke, it can occur if conditions are not optimal.
Troubleshooting Steps:
-
Ensure Excess Formic Acid: A sufficient excess of formic acid ensures the reducing environment is maintained, favoring hydride transfer over other pathways.
-
Maintain High Temperature: The thermal decomposition of formic acid to provide the hydride is crucial. Running the reaction at a lower temperature may disfavor the reduction step.
Q3: Is there a risk of forming a quaternary ammonium salt with this method?
A: No, and this is a primary advantage of the Eschweiler-Clarke reaction. The mechanism precludes the formation of quaternary ammonium salts because the tertiary amine product cannot form another imine or iminium ion with formaldehyde.[2][3] This makes the reaction highly selective for producing tertiary amines from primary or secondary amines without over-alkylation, a common problem with alkylating agents like methyl iodide.
Caption: Eschweiler-Clarke mechanism and N-formyl side product.
Section 3: Analytical Protocols & Data
Proper analysis is critical for identifying and quantifying side products.
Table 1: Common Side Products and Analytical Signatures
| Side Product Name | Synthetic Route | Molecular Weight ( g/mol ) | Key Analytical Signature (¹H NMR) |
| 1-(1-Methylpiperidin-4-yl)ethan-1-ol | Grignard | 157.25 | Appearance of a new quartet ~3.5-3.8 ppm (CH-OH) and disappearance of the acetyl singlet ~2.1 ppm. |
| N-Methyl-4-cyanopiperidine | Grignard (Unreacted) | 124.19 | Presence of a characteristic nitrile peak in IR (~2240 cm⁻¹). Distinct piperidine proton signals. |
| 1-(Piperidin-4-yl)ethanone | Eschweiler-Clarke (Unreacted) | 141.21 | Presence of a broad N-H proton signal (often exchanges with D₂O). |
| 1-(1-Formylpiperidin-4-yl)ethanone | Eschweiler-Clarke | 169.22 | Appearance of a formyl proton singlet ~8.0 ppm. Splitting of piperidine ring proton signals due to amide rotamers. |
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol provides a general method for separating and identifying volatile components of the reaction mixture.
-
Sample Preparation: Dilute 10 µL of the crude reaction mixture (after workup and extraction into an organic solvent like ethyl acetate or DCM) in 1 mL of the same solvent.
-
GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Set to 250 °C with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Scan from m/z 40 to 450.
-
Analysis: Identify peaks by comparing retention times with authentic standards and matching mass spectra against a library (e.g., NIST).
Protocol 2: ¹H-NMR for Structural Confirmation
¹H-NMR is invaluable for distinguishing the desired product from its potential side products based on characteristic chemical shifts.
-
Sample Preparation: Dissolve ~5-10 mg of the purified sample or crude oil in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.
-
Key Signals for this compound:
-
~2.25 ppm (singlet, 3H): The N-CH₃ group.
-
~2.12 ppm (singlet, 3H): The acetyl (C(=O)CH₃) group.
-
~2.7-2.9 ppm (multiplet, 2H): Axial protons on the piperidine ring adjacent to the nitrogen.
-
~1.6-2.0 ppm (multiplets): Remaining piperidine ring protons.
-
-
Comparison: Compare the spectrum to the data in Table 1 to identify the presence of impurities. For example, the presence of a singlet around 8.0 ppm would strongly indicate the N-formyl impurity.
Section 4: Troubleshooting Flowchart
Caption: A logical workflow for diagnosing and solving common synthesis issues.
References
-
Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]
- Eschweiler–Clarke reaction. Grokipedia.
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Eschweiler- Clarke Reaction. Online Organic Chemistry Tutor. [Link]
-
Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]
-
Side Reactions in a Grignard Synthesis. ResearchGate. [Link]
-
Methyl magnesium bromide. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. leah4sci.com [leah4sci.com]
- 6. Methyl magnesium bromide | CH3BrMg | CID 6349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Technical Support Center: Troubleshooting the Purification of Piperidine Derivatives
Prepared by: Senior Application Scientist
Welcome to the technical support guide for the purification of piperidine derivatives. Piperidine and its analogues are foundational scaffolds in a multitude of pharmaceuticals and research chemicals.[1] However, their inherent basicity and reactivity can present unique challenges during purification. This guide is structured to address the specific, practical issues encountered in the laboratory, providing not just solutions, but the underlying chemical principles to empower your decision-making process.
Part 1: Initial Assessment & Common Impurities
A successful purification strategy begins with understanding the potential impurities in your crude product.[2] The synthetic route will dictate the likely contaminants, which often include unreacted starting materials, byproducts, and residual reagents.
Frequently Asked Questions: Common Contaminants
Q1: My crude (or even purified) piperidine derivative has a distinct yellow or brown color. What causes this and is it problematic?
A: A yellow to brown discoloration is one of the most common issues and is typically caused by oxidation of the piperidine ring.[3][4][5] While minor coloration may not interfere with some downstream applications, it indicates the presence of impurities and is generally undesirable for compounds intended for biological screening or as final products.
-
Causality: The lone pair of electrons on the nitrogen atom makes the piperidine ring susceptible to oxidation, a process that can be accelerated by exposure to air, light, and heat.[6]
-
Troubleshooting:
-
Distillation: For liquid derivatives, distillation is highly effective at removing colored, non-volatile oxidation products.[3]
-
Recrystallization with Charcoal: For solid derivatives, adding a small amount of activated charcoal to the hot solution during recrystallization can adsorb the colored impurities. The charcoal is then removed by hot filtration.[7]
-
Prevention: After purification, store the compound under an inert atmosphere (Nitrogen or Argon), protected from light, and in a cool place to prevent re-oxidation.[3][4]
-
Q2: My reaction involved a palladium catalyst (e.g., Suzuki, Buchwald-Hartwig coupling). How can I effectively remove residual palladium?
A: Removing palladium residues is critical, as they can interfere with subsequent reactions and are toxic.[8] The basic nitrogen of the piperidine can coordinate to the palladium, making it more difficult to remove than in other reaction types.
-
Causality: The piperidine product itself can act as a ligand, binding to the palladium catalyst and keeping it in solution. This is a form of product inhibition or catalyst poisoning.[9]
-
Troubleshooting:
-
Initial Filtration: Always begin by filtering the crude reaction mixture through a pad of Celite® to remove the bulk of the heterogeneous catalyst (e.g., Pd/C).[10]
-
Metal Scavengers: Use commercially available silica- or polymer-based scavengers functionalized with thiols, amines, or other ligands that have a high affinity for palladium. These are stirred with the crude product solution and then filtered off.
-
Acid-Base Extraction: An aqueous acidic wash can protonate the piperidine, disrupting its coordination to the palladium and helping to partition the metal into either the aqueous phase or precipitate it for removal by filtration.
-
| Impurity Type | Common Examples | Recommended Purification Strategy | Rationale |
| Unreacted Starting Material | Pyridine (in hydrogenation reactions) | Chemical separation via carbonate salt formation.[3][4] | Piperidine is a stronger base than pyridine and selectively forms a solid carbonate salt with CO₂, allowing for separation by filtration. |
| Reagent-Related | Excess alkyl halide (in N-alkylation) | Aqueous workup, chromatography. | The charged or highly polar nature of unreacted reagents often allows for easy separation from the less polar product. |
| Byproducts | Over-alkylation products, dimers | Flash column chromatography. | Differences in polarity between the desired product and byproducts usually allow for effective separation on silica gel. |
| Residual Solvents | DMF, DMSO, Acetonitrile | High-vacuum evaporation, recrystallization. | Proper drying under vacuum is essential. Recrystallization exchanges the residual solvent for the pure recrystallization solvent. |
| Water | From aqueous workups | Drying over solid KOH followed by distillation (for liquids); azeotropic distillation.[3][10] | Piperidine is hygroscopic. Chemical drying with a strong base like KOH is effective prior to a final distillation. |
Part 2: Troubleshooting Chromatographic Purification
Flash column chromatography is the workhorse of purification, but the basicity of piperidines requires special consideration to avoid common pitfalls.
Frequently Asked Questions: Chromatography
Q3: I'm seeing severe peak tailing and poor separation of my piperidine derivative on a standard silica gel column. What is happening?
A: This is the most frequent problem when purifying basic compounds on silica gel. The issue stems from the interaction between your basic analyte and acidic silanol groups (Si-OH) on the surface of the silica.[11] This strong, non-specific binding leads to a "streaking" or "tailing" effect, drastically reducing resolution.
-
Causality: The basic nitrogen of the piperidine forms a strong acid-base interaction with the acidic protons of the silanol groups, causing the compound to move slowly and unevenly down the column.
-
Troubleshooting:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent. This additive will compete for the acidic sites on the silica, preventing your compound from binding too strongly.[11][12][13]
-
Triethylamine (TEA): Typically added at 0.5-2% (v/v) to the eluent system (e.g., Hexanes/Ethyl Acetate + 1% TEA).
-
Ammonia: A solution of 7N ammonia in methanol can be used as the polar component of the mobile phase (e.g., Dichloromethane/Methanol-NH₃). This is particularly effective for very polar piperidines.[14]
-
-
Use a Different Stationary Phase: Consider using alumina (basic or neutral) or an amine-functionalized silica gel column, which are more suitable for purifying basic compounds.[14][15]
-
Q4: My piperidine derivative is highly polar and either streaks badly or doesn't move from the baseline on silica, even with methanol in the eluent.
A: When a compound is extremely polar, it can bind almost irreversibly to silica. Simply increasing the percentage of a polar solvent like methanol may not be enough to ensure clean elution.
-
Troubleshooting:
-
Switch to a More Effective Eluent System: A gradient of Dichloromethane (DCM) to a mixture of 9:1 DCM/Methanol with 1% ammonium hydroxide can be very effective.
-
Consider Reversed-Phase Chromatography: If the compound is soluble in water or methanol, reversed-phase (C18) chromatography may be a better option. Here, the stationary phase is nonpolar, and polar compounds elute earlier.
-
Explore HILIC: For very polar compounds that are not well-retained on C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[16][17] HILIC uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[17]
-
This diagram outlines the decision-making process when encountering issues with the column chromatography of piperidine derivatives.
Caption: Decision workflow for troubleshooting piperidine chromatography.
Protocol 1: Flash Column Chromatography of a Basic Piperidine Derivative
This protocol outlines a general procedure for purifying a piperidine derivative using silica gel chromatography with a basic modifier.[2]
-
Eluent Selection (TLC):
-
Dissolve a small amount of your crude product in a solvent like DCM or Ethyl Acetate.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a series of solvent systems. Start with a non-polar mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase polarity.
-
Crucially, add 1% triethylamine (TEA) to each eluent system.
-
The ideal eluent system will give your desired product an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexanes + 1% TEA).
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimum amount of DCM or the column eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting solvent system.
-
If a gradient is needed, gradually increase the polarity by adding more of the polar solvent (e.g., Ethyl Acetate).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Note: Triethylamine is volatile but can sometimes remain. If necessary, co-evaporate with a solvent like DCM or Toluene to remove the last traces.
-
Part 3: Recrystallization and Post-Purification Issues
Recrystallization is a powerful technique for achieving high purity, especially for solid compounds. However, it is not without its challenges.
Frequently Asked Questions: Recrystallization & Final Product
Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[7] This typically happens if the solution is cooled too quickly or if the concentration of the solute is too high, causing the saturation point to be reached at a temperature above the compound's melting point (or the melting point of an impure eutectic mixture).
-
Causality: The kinetics of crystal nucleation and growth are bypassed in favor of liquid-liquid phase separation.
-
Troubleshooting:
-
Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help.[12]
-
Add More Solvent: Re-heat the mixture until the oil redissolves, add more of the hot solvent to create a slightly more dilute solution, and then attempt to cool slowly again.
-
Change Solvent System: If a single solvent is problematic, try a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is insoluble) dropwise at room temperature until turbidity persists. Then, gently heat to clarify and cool slowly.[2][7]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites to induce crystallization.[12]
-
Q6: I've purified my piperidine derivative, but upon storage in solution (e.g., in DMF), it crashed out as a white solid. What happened?
A: This is a common issue with basic amines. The precipitate is likely a salt formed by a reaction with an acidic gas from the atmosphere.[3][4]
-
Causality: Piperidine is basic and reacts readily with atmospheric carbon dioxide (CO₂) to form a solid piperidine carbonate salt.[3][18] It can also react with other acidic vapors that might be present in the lab environment (e.g., HCl from other reagent bottles) to form salts like piperidine hydrochloride.[4][18]
-
Troubleshooting:
-
Verify the Solid: The solid can typically be redissolved by adding a small amount of dilute acid (if it's a carbonate salt) or can be characterized to confirm its identity.
-
Prevention: Prepare solutions fresh when possible. If storage is necessary, use a well-sealed container and consider flushing the headspace with an inert gas like nitrogen or argon before sealing.[4]
-
Protocol 2: General Acid-Base Extraction
This technique is excellent for separating a basic piperidine product from neutral or acidic impurities.[2][19]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine will be protonated to form a hydrochloride salt, which is soluble in the aqueous layer. Neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the two layers. Retain the acidic aqueous layer which now contains your product.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with swirling until the solution is strongly basic (pH > 10, check with pH paper). This deprotonates the piperidine salt, regenerating the neutral, organic-soluble free base.
-
Re-extraction: Extract the aqueous layer multiple times with fresh portions of an organic solvent (e.g., DCM). The free base will move back into the organic layer.
-
Drying and Concentration: Combine all the organic extracts. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified piperidine derivative.
This diagram illustrates the movement of the piperidine derivative between phases during the extraction process.
Caption: Phase separation during acid-base extraction of a piperidine.
References
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
- Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Benchchem.
- Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.
- Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity. Benchchem.
- High-Purity Isolation of 1-(Piperidin-2-ylmethyl)piperidine using Automated Flash Column Chromatography. Benchchem.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purification. Benchchem.
- Purification of piperidine. Google Patents.
- Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis. Benchchem.
- CWE of Piperidine. Sciencemadness Discussion Board.
- Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
- Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. Benchchem.
- What can I use to purify polar reaction mixtures? Biotage.
- Method development for the purification of polar piperidine derivatives. Benchchem.
- Technical Support Center: Purification of Diastereomeric Piperidine Compounds. Benchchem.
- Purification of strong polar and basic compounds. Reddit.
- What is the stability of piperidine? BIOSYNCE Blog.
- How can i isolate polar basic compound with silica gel column chromatography? ResearchGate.
- Piperidine Impurities. BOC Sciences.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate.
- Synthesis, characterization and antimicrobial activity of piperidine derivatives. (PDF).
- What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant? ResearchGate.
- N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography.
- Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives. Benchchem.
- Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica.
- Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.
- PIPERIDINE. Ataman Kimya.
- What are the best methods for Piperidine purification alternatives to distillation? ResearchGate.
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
- Have you experienced that your piperidine crystallizes when not in use? ResearchGate.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Piperidine Impurities and Related Compound. Veeprho Pharmaceuticals.
- Piperidine Impurity 3. Alentris Research Pvt. Ltd.
- Piperidine Synthesis. DTIC.
- How to remove excess 4-amino piperidine from reaction medium? ResearchGate.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications.
- Which column for basic analytes. Chromatography Forum.
- structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.
- Piperidine. Wikipedia.
- Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biosynce.com [biosynce.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. labex.hu [labex.hu]
- 17. biotage.com [biotage.com]
- 18. researchgate.net [researchgate.net]
- 19. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
stability and degradation of 1-(1-Methylpiperidin-4-yl)ethan-1-one under storage
Introduction: Welcome to the technical support guide for 1-(1-Methylpiperidin-4-yl)ethan-1-one (CAS: 20691-91-2).[1][2] This molecule is a valuable building block in medicinal chemistry and synthetic organic chemistry.[3] However, like many amine-containing heterocycles, its stability under various storage and experimental conditions is a critical factor for achieving reproducible and reliable results. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical advice on the storage, handling, and troubleshooting of this compound. We will explore the causality behind its degradation and provide validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light.[4] The primary degradation risks for this compound stem from its tertiary amine and ketone functionalities. The tertiary amine on the piperidine ring is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat.[5] Storing it cold and in the dark minimizes the energy available for these degradation reactions. A tightly sealed container prevents moisture ingress, which could lead to hydrolysis, and reduces exposure to oxygen. For maximum protection, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[6]
Q2: My sample of this compound, which was initially a light-colored liquid, has turned dark brown. Is it still usable?
A2: A significant color change, particularly darkening, is a strong visual indicator of degradation. This is often due to the formation of oxidized oligomeric or polymeric impurities. While the bulk of the material might still be the target compound, the presence of these impurities can interfere with your reactions and assays, leading to inconsistent results and difficult purification. We strongly advise against using a visibly degraded sample. It is essential to analytically confirm the purity (e.g., via HPLC or GC-MS) before use. As a best practice, any sample showing significant discoloration should be discarded and replaced with a fresh lot.[6]
Q3: What solvents should I use to prepare stock solutions, and how long can I store them?
A3: For stock solutions, high-purity, anhydrous aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are recommended. Avoid long-term storage in protic solvents like methanol or water unless you have validated the stability of the solution under those specific conditions. The stability of the compound in solution is highly dependent on the solvent, concentration, and storage temperature. We recommend preparing fresh solutions for critical experiments. If storage is necessary, store solutions at -20°C or -80°C in tightly sealed vials with minimal headspace and protected from light. Always perform a quality control check (e.g., HPLC) on stored solutions before use if they have been kept for an extended period.
Q4: Are there any known incompatibilities I should be aware of during experimental workups?
A4: Yes. Due to its chemical structure, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7][8]
-
Strong Oxidizing Agents (e.g., peroxides, permanganates) can aggressively oxidize the tertiary amine, leading to N-oxide formation or even ring cleavage.[5]
-
Strong Acids will protonate the tertiary amine, forming a salt. This may be desirable in some cases but can affect its reactivity and solubility.
-
Strong Bases can potentially promote side reactions involving the ketone functional group. Always consider these incompatibilities when planning your reaction schemes and purification protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a logical framework for investigation and resolution.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting & Validation Steps |
| Loss of Potency or Inconsistent Assay Results | Chemical degradation of the compound, leading to a lower concentration of the active molecule. | 1. Establish a Baseline: Immediately analyze a freshly prepared sample from a new, unopened vial to confirm its initial purity and concentration. 2. Comparative Analysis: Using a stability-indicating HPLC method, analyze your suspect (stored) sample. Compare the peak area of the parent compound against the fresh sample. A significant decrease indicates degradation. 3. Verify Identity: If possible, use LC-MS to confirm that the mass of the main peak corresponds to this compound (141.21 g/mol ).[1][4] |
| Appearance of Unexpected Peaks in HPLC/LC-MS Analysis | Formation of degradation products due to improper storage or experimental stress (e.g., pH, temperature, light). | 1. Hypothesize Degradants: The most likely degradation product is the N-oxide, which would have a molecular weight of 157.21 g/mol (an increase of 16 Da). Other possibilities include ring-opened products from more severe degradation.[5] 2. Confirm via Forced Degradation: Perform a forced degradation study (see Protocol 1 below). Intentionally stress the compound under oxidative conditions (e.g., with H₂O₂). Compare the retention times of the peaks generated in the stressed sample with the unexpected peaks in your experimental sample.[9] 3. Structural Elucidation: If the impurity is significant, use high-resolution mass spectrometry (HRMS) and, if possible, NMR to formally identify its structure. |
| Precipitate Forms in a Stored Solution | The compound or a degradation product has exceeded its solubility limit in the chosen solvent at the storage temperature. | 1. Characterize the Precipitate: Attempt to isolate the precipitate and analyze it (e.g., by LC-MS or NMR) to determine if it is the parent compound or an impurity. Degradation products often have different polarity and solubility profiles.[5] 2. Review Solvent Choice: Consider if the solvent and concentration are appropriate for the storage temperature. You may need to use a different solvent or a lower concentration to maintain solubility. 3. Re-dissolution Test: Gently warm the solution to see if the precipitate re-dissolves. If it does, it is likely the parent compound crashing out. If it does not, it is more likely a less soluble degradation product. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing issues related to the stability of this compound.
Caption: Logical workflow for troubleshooting stability issues.
Potential Degradation Pathways
The primary sites of instability on this compound are the tertiary amine and the alpha-carbon to the ketone. The most common degradation pathway involves oxidation of the nitrogen atom.
Caption: Potential oxidative degradation pathway.
Experimental Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand a compound's stability profile and to develop a stability-indicating analytical method.[5][9]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a PDA/DAD or MS detector (a C18 column is a good starting point)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in ACN.
-
Set Up Stress Conditions: For each condition, mix the reagents in a small, sealed vial. Include an unstressed control sample (stock solution diluted with the reaction solvent) kept at room temperature.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[5]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.[5]
-
Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Analyze all stressed samples and the unstressed control using your HPLC method. Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
Hypothetical Data Summary from Forced Degradation Study
The following table illustrates example data from a forced degradation study to guide your expectations.
| Stress Condition | Incubation Time & Temp | % Degradation (Hypothetical) | Major Degradation Products Observed |
| Acid Hydrolysis (0.5 M HCl) | 24h @ 60°C | ~5-10% | Minor peaks, likely salt formation affecting chromatography. |
| Base Hydrolysis (0.5 M NaOH) | 24h @ 60°C | ~15-25% | Several minor polar degradants. |
| Oxidation (3% H₂O₂) | 8h @ RT | >50% | One major peak consistent with N-oxide formation. |
| Thermal | 48h @ 80°C | ~5% | Minor degradation, slight increase in impurities. |
| Photolytic | ICH Q1B | ~10-20% | Multiple small degradation peaks. |
References
-
Angene Chemical. 2-(4-Methylpiperidin-1-yl)ethanamine Safety Data Sheet. [Link]
-
ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]
-
PubMed. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]
-
R Discovery. Forced Degradation Studies Research Articles. [Link]
-
ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]
-
Mansoura University. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. [Link]
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
National Institutes of Health. Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. [Link]
-
HDH Chemicals. 1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one, min 97%, 1 gram. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1-(1-Methylpiperidin-4-yl)ethanone | 20691-91-2 [chemicalbook.com]
- 3. Buy 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one (EVT-12441472) [evitachem.com]
- 4. 1-(1-Methylpiperidin-4-yl)ethanone | 20691-91-2 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
challenges in scaling up the production of 1-(1-Methylpiperidin-4-yl)ethan-1-one
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals facing challenges in the scale-up synthesis of 1-(1-Methylpiperidin-4-yl)ethan-1-one (CAS 20691-91-2)[1][2]. We will address common experimental hurdles with scientifically grounded explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound at scale?
There are two primary retrosynthetic pathways. The choice depends on the availability of starting materials, cost, and process safety considerations.
-
Route A: Grignard Addition then N-Methylation. This route typically starts with an N-protected 4-substituted piperidine (e.g., N-Boc-4-cyanopiperidine or a piperidine-4-carboxylic acid derivative) which is converted to the ketone via a Grignard reaction with methylmagnesium bromide. The protecting group is then removed, followed by N-methylation.
-
Route B: N-Methylation then Grignard Addition. This route begins with the methylation of a piperidine derivative (e.g., 4-cyanopiperidine) to form the N-methyl intermediate, followed by the Grignard reaction to install the acetyl group.
Q2: Why is the Grignard reaction step particularly challenging to scale up for this synthesis?
The Grignard reaction, while powerful for C-C bond formation, presents significant scale-up challenges due to several inherent factors[3][4]:
-
High Exothermicity: Both the formation of the Grignard reagent and its subsequent reaction with the electrophile are highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation difficult and increasing the risk of a thermal runaway.[5][6]
-
Initiation Issues: The reaction of magnesium metal to form the reagent can be difficult to initiate reproducibly, leading to a dangerous accumulation of unreacted alkyl halide.[7] If the reaction then initiates suddenly, the heat generated can overwhelm the cooling capacity of the reactor.
-
Heterogeneity: The reaction is heterogeneous (solid magnesium in a liquid phase), which can lead to mixing and mass transfer limitations.[3][5]
-
Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and air. Maintaining strictly anhydrous and inert conditions is critical and becomes more complex at larger scales.[8]
Q3: What is the recommended method for N-methylation at an industrial scale?
The Eschweiler-Clarke reaction is highly recommended for the N-methylation of the piperidine ring.[9][10] It utilizes formic acid and formaldehyde, which are inexpensive and readily available reagents. A key advantage is that the reaction selectively produces the tertiary amine without the risk of forming a quaternary ammonium salt, which can be a problematic side reaction with other methylating agents like methyl iodide.[9][11][12] The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[9]
Overall Synthetic Strategy Visualization
Caption: High-level comparison of the two primary synthetic routes.
Troubleshooting Guide: Grignard Reaction Scale-Up
This section addresses the most common and critical issues encountered when scaling the Grignard addition step.
Q: My large-scale Grignard reaction is failing to initiate. How can I troubleshoot this without creating a hazardous situation?
Causality: Failure to initiate is typically caused by a passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents reaction with the alkyl halide. Traces of water in the solvent or on the glassware can also quench the initial radicals needed for initiation.[7] The primary danger is adding the full charge of alkyl halide to a non-reacting mixture, which could then initiate uncontrollably.
Troubleshooting Protocol:
-
Confirm Anhydrous Conditions: Ensure all solvents are rigorously dried (e.g., THF with a Karl Fischer titration showing <50 ppm water) and glassware is flame- or oven-dried immediately before use.[7][8]
-
Initial Charge Limitation: Add only a small portion (~5-10%) of the total alkyl halide to the magnesium suspension.[7]
-
Activation Methods:
-
Mechanical: Use a robust overhead stirrer to grind the magnesium turnings, exposing fresh metal surfaces.
-
Chemical: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These react with the magnesium surface to generate magnesium halides, which etch the oxide layer and expose fresh metal.
-
-
Thermal Initiation: Gently warm a small spot of the reactor with a heat gun to create a localized hot spot, which can often trigger the reaction.
-
In-Situ Monitoring (Self-Validation): The most reliable method for safe scale-up is to use an in-situ Process Analytical Technology (PAT) tool like an FTIR probe.[7]
-
Procedure: Insert the probe into the reaction mixture. Monitor the characteristic C-Br or C-Cl stretch of your alkyl halide.
-
Confirmation: Initiation is confirmed by a decrease in the intensity of the alkyl halide peak and a corresponding temperature rise.[7]
-
Safety Interlock: Only after confirming initiation is it safe to begin the slow, controlled addition of the remaining alkyl halide.[7]
-
Q: I'm observing low yield and the formation of a significant di-addition byproduct. What's happening and how can I improve selectivity?
Causality: When reacting a Grignard reagent with a nitrile (like 4-cyanopiperidine), the initial addition forms a magnesium ketimine intermediate. This intermediate is then hydrolyzed to the ketone during workup. However, this ketimine can be attacked by a second equivalent of the Grignard reagent, leading to a di-addition product that, after workup, yields a tertiary alcohol. This is a classic competitive consecutive reaction.[13]
Mitigation Strategies:
-
Inverse Addition: Add the Grignard reagent slowly to the nitrile solution. This keeps the concentration of the Grignard reagent low at all times, disfavoring the second addition.
-
Low Temperature: Run the reaction at a low temperature (e.g., -20 °C to 0 °C). The activation energy for the second addition is often higher, so lower temperatures increase selectivity for the desired mono-addition product.
-
Stoichiometry Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the Grignard reagent. A large excess will drive the formation of the di-addition product.
-
Choice of Starting Material: If possible, starting from a piperidine-4-carboxylic acid derivative and converting it to a Weinreb amide can be a superior strategy for scale-up. Grignard addition to a Weinreb amide forms a stable chelated intermediate that resists over-addition and collapses to the ketone only upon acidic workup.
Grignard Troubleshooting Flowchart
Caption: Decision workflow for safe Grignard reaction initiation.
Q: The aqueous workup of my large-scale Grignard reaction forms a thick, unfilterable precipitate and emulsions. How can I achieve a clean phase separation?
Causality: Quenching a Grignard reaction with acid (like ammonium chloride or HCl) followed by basification to recover the amine product leads to the precipitation of magnesium salts, primarily magnesium hydroxide (Mg(OH)₂).[14] These salts can form gelatinous precipitates that trap the product and create stubborn emulsions, making extraction extremely difficult and slow, leading to significant yield loss.[14]
Improved Workup Protocols:
| Method | Protocol | Rationale & Benefits |
| Tartaric Acid Quench | 1. Cool the reaction mixture to 0 °C. 2. Slowly quench the reaction by adding it to a cold, stirred solution of saturated aqueous sodium potassium tartrate (Rochelle's salt). 3. Stir until all solids dissolve and two clear layers form. 4. Separate the layers and proceed with extraction. | The tartrate ion is a chelating agent that complexes with magnesium ions (Mg²⁺) to form a soluble complex, preventing the precipitation of Mg(OH)₂.[14] This results in a much cleaner and faster phase separation. |
| Citric Acid Quench | 1. Cool the reaction mixture to 0 °C. 2. Slowly add a 10-20% aqueous solution of citric acid to the reaction mixture until the pH is mildly acidic and all solids have dissolved. 3. Basify the aqueous layer carefully with NaOH or K₂CO₃ to the desired pH to free the amine product. 4. Extract the product with an appropriate organic solvent. | Citric acid also acts as a chelating agent. This method is effective but may require larger volumes of aqueous solution compared to the tartrate method. |
| Non-Aqueous Workup | 1. For smaller scales, after quenching, filter the mixture through a pad of Celite® or silica gel. 2. Wash the filter cake thoroughly with the reaction solvent (e.g., THF, MTBE) or another suitable solvent like ethyl acetate. 3. Combine the filtrates and concentrate under reduced pressure. | This method avoids aqueous solutions entirely but can be very slow and impractical for very large scales due to the large volume of solids to be filtered and washed.[14] |
Troubleshooting Guide: Eschweiler-Clarke N-Methylation
Q: My Eschweiler-Clarke methylation is sluggish or incomplete, even after prolonged heating. What are the likely causes?
Causality: The reaction relies on the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid.[11] Incomplete reaction can be due to insufficient reagents, improper pH, or thermal degradation.
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: For a secondary amine, you need at least 1 equivalent of formaldehyde and 1 equivalent of formic acid. In practice, an excess of both is used to drive the reaction. A typical ratio is 1 eq amine: 2-3 eq formaldehyde: 2-3 eq formic acid.
-
Check Reagent Quality: Use a fresh, stabilized solution of formaldehyde (e.g., 37 wt. % in water). Old solutions can polymerize to paraformaldehyde. Ensure the formic acid is of high purity (>95%).
-
Reaction Temperature: The reaction is typically heated to 80-100 °C to facilitate dehydration to the iminium ion and the decarboxylation of formic acid.[11] Ensure your reactor is maintaining the target temperature.
-
Monitor CO₂ Evolution: Vigorous gas evolution (CO₂) is a sign of a healthy reaction. If it ceases prematurely, the reaction may have stalled.
-
pH Adjustment: The reaction proceeds via a protonated iminium ion. The medium should be acidic. If the starting material is used as a salt (e.g., hydrochloride), additional base may be needed initially, but the formic acid itself typically provides the necessary acidic environment.
Eschweiler-Clarke Mechanism Visualization
Caption: Mechanism of the Eschweiler-Clarke N-methylation reaction.
Final Product Purification & Analysis
Q: What is the most effective method for purifying the final product, this compound, at scale?
A: Given the product is a liquid with a reported boiling point of 84-85 °C at 11 Torr[2], vacuum distillation is the most suitable method for purification at scale. It effectively removes non-volatile starting materials, inorganic salts from the workup, and higher-boiling side products. Column chromatography is generally not economically viable for large-scale production.[15]
Typical Final Product Specifications
| Test | Method | Specification |
| Appearance | Visual | Light brown to brown liquid[2] |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Purity | GC-FID or HPLC-UV | ≥ 98.0% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-Headspace | Conforms to ICH guidelines |
References
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. (2022). AIChE Annual Meeting Proceedings. [Link]
-
Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society. [Link]
-
Dudley, G. B., et al. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. [Link]
-
Solving batch-mode specific challenges while producing best quality Grignard reagents. (2022). Chemium. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Symposium Series. [Link]
-
Grignard work up. (2022). Reddit r/Chempros. [Link]
-
Eschweiler–Clarke reaction. (n.d.). Wikipedia. [Link]
-
Eschweiler-Clarke Reaction. (n.d.). NROChemistry. [Link]
-
Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com. [Link]
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.). Organic Process Research & Development. [Link]
-
Optimization of the Grignard reagent formation. (n.d.). ResearchGate. [Link]
-
Eschweiler-Clarke Reaction Video. (2022). YouTube. [Link]
-
Eschweiler-Clarke Reaction Overview. (2021). J&K Scientific LLC. [Link]
-
The Grignard Reaction. (n.d.). Winthrop University Chemistry Department. [Link]
- Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.).
-
Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. (2025). ResearchGate. [Link]
-
EXPERIMENT 3: The Grignard Reaction. (n.d.). Sciencemadness.org. [Link]
-
Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (n.d.). Organic Syntheses. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. [Link]
-
Large Scale Synthesis of N-Benzyl-4-formylpiperidine. (n.d.). ResearchGate. [Link]
- Method for preparing 4-piperidyl piperidine. (n.d.).
- Preparation of 1-acetyl-4-piperidones. (n.d.).
-
1-{4-[(Piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one. (n.d.). PubChem. [Link]
- Extraction and purification method of 1-amino-4-methylpiperazine. (n.d.).
-
1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2. (n.d.). National Institutes of Health. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PubMed Central. [Link]
-
A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. (n.d.). ResearchGate. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.).
-
Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone. (n.d.). RSC Publishing. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1-(1-Methylpiperidin-4-yl)ethanone | 20691-91-2 [chemicalbook.com]
- 3. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 4. chemium.com [chemium.com]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bohr.winthrop.edu [bohr.winthrop.edu]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. name-reaction.com [name-reaction.com]
- 11. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 14. reddit.com [reddit.com]
- 15. Buy 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one (EVT-12441472) [evitachem.com]
minimizing impurity formation in 1-(1-Methylpiperidin-4-yl)ethan-1-one synthesis
Welcome to the Technical Support Center for the synthesis of 1-(1-Methylpiperidin-4-yl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a primary focus on minimizing impurity formation.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Achieving high purity is critical for downstream applications and regulatory compliance. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Common Synthetic Routes and Troubleshooting
There are several established methods for the synthesis of this compound, each with its own set of potential impurities. Below, we dissect the most common routes, their associated challenges, and strategies for mitigation.
Route 1: Grignard Reaction with a Nitrile Precursor
This classic approach involves the reaction of 1-methylpiperidine-4-carbonitrile with a methyl Grignard reagent, such as methylmagnesium bromide, followed by acidic workup.
Experimental Workflow:
Caption: Workflow for Grignard Synthesis.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ketone | 1. Moisture in Reaction: Grignard reagents are highly sensitive to water.[1][2] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Side Reactions: Formation of byproducts. | 1. Ensure anhydrous conditions: Flame-dry all glassware and use anhydrous solvents.[1][2] 2. Monitor reaction progress: Use TLC or GC to track the consumption of the nitrile. Consider extending the reaction time or gently refluxing. 3. Control stoichiometry: Use a slight excess of the Grignard reagent (1.1-1.2 equivalents). |
| Presence of Tertiary Alcohol Impurity | Over-addition of Grignard Reagent: The initially formed ketone can react with a second equivalent of the Grignard reagent to form a tertiary alcohol. | 1. Slow Addition: Add the Grignard reagent dropwise to the nitrile solution at a low temperature (e.g., 0 °C) to control the reaction rate. 2. Inverse Addition: Add the nitrile solution to the Grignard reagent to maintain an excess of the nitrile. |
| Unreacted Nitrile in Product | Insufficient Grignard Reagent: Inaccurate quantification of the Grignard reagent or loss due to moisture. | 1. Titrate Grignard Reagent: Before use, titrate a small aliquot of the Grignard reagent to determine its exact concentration. 2. Use a slight excess: As mentioned, a small excess can compensate for minor losses. |
| Formation of Biphenyl (if using bromobenzene for Grignard prep) | Side reaction of phenylmagnesium bromide with unreacted bromobenzene. [2] | This is specific to the Grignard reagent preparation and can be minimized by slow addition of bromobenzene to magnesium turnings. [2] For this synthesis, using methylmagnesium bromide from methyl bromide is preferred. |
FAQs for Grignard Route:
-
Q: What is the best solvent for this Grignard reaction?
-
A: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions.[1]
-
-
Q: How can I remove the tertiary alcohol impurity?
-
A: Purification via fractional distillation under reduced pressure or column chromatography on silica gel can effectively separate the desired ketone from the more polar tertiary alcohol.
-
Route 2: Weinreb Ketone Synthesis
This method offers a high degree of control and often avoids the over-addition problems seen with Grignard reactions. It involves the formation of a stable N-methoxy-N-methylamide (Weinreb amide) from 1-methylpiperidine-4-carboxylic acid, followed by reaction with an organometallic reagent.
Experimental Workflow:
Caption: Workflow for Weinreb Ketone Synthesis.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete formation of Weinreb Amide | 1. Inefficient activation of the carboxylic acid. 2. Decomposition of the acid chloride. | 1. Use a reliable activating agent: Oxalyl chloride or thionyl chloride are effective. Peptide coupling reagents can also be employed.[3] 2. Use the acid chloride immediately: Acid chlorides can be sensitive to moisture and prolonged storage. |
| Low yield in the final ketone-forming step | 1. Decomposition of the organometallic reagent. 2. Steric hindrance. | 1. Use freshly prepared or titrated organometallic reagents. 2. Ensure adequate reaction time and temperature. The reaction is often performed at low temperatures (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature. |
| Presence of unreacted Weinreb amide | Insufficient organometallic reagent. | Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent. |
FAQs for Weinreb Route:
-
Q: Why is the Weinreb synthesis often preferred over the Grignard reaction with a nitrile?
-
A: The tetrahedral intermediate formed in the Weinreb synthesis is stabilized by chelation with the methoxy group, preventing the collapse of the intermediate and subsequent over-addition to form a tertiary alcohol.[3] This generally leads to cleaner reactions and higher yields of the desired ketone.
-
-
Q: Can I use other organometallic reagents besides methyllithium or methylmagnesium bromide?
-
A: Yes, the Weinreb amide is compatible with a variety of organolithium and Grignard reagents, making it a versatile method for synthesizing different ketones.[3]
-
Route 3: Eschweiler-Clarke Methylation
This route starts with the commercially available 4-acetylpiperidine and introduces the N-methyl group in the final step using formic acid and formaldehyde.
Experimental Workflow:
Caption: Workflow for Eschweiler-Clarke Methylation.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Methylation | 1. Insufficient formaldehyde or formic acid. 2. Reaction temperature too low or reaction time too short. | 1. Use an excess of both formaldehyde and formic acid. [4] 2. Heat the reaction mixture: The reaction is typically run at or near the boiling point of the aqueous solution.[4] Monitor the reaction by TLC or GC until the starting material is consumed. |
| Formation of N-formyl impurity | Incomplete reduction of the intermediate iminium ion. | Ensure a sufficient excess of formic acid is present to act as the hydride source. |
| Side reactions involving the ketone | The ketone functionality is generally stable under these conditions, but prolonged heating at high temperatures could potentially lead to side reactions. | Monitor the reaction progress to avoid unnecessarily long reaction times. |
| Quaternary ammonium salt formation | This is not a typical byproduct of the Eschweiler-Clarke reaction, as the mechanism does not favor the formation of a quaternary salt. [4][5] | Not applicable. |
FAQs for Eschweiler-Clarke Route:
-
Q: What is the main advantage of the Eschweiler-Clarke reaction?
-
Q: Are there any safety concerns with this reaction?
-
A: The reaction evolves carbon dioxide, so it should be performed in a well-ventilated fume hood with appropriate pressure equalization.[6]
-
Purification and Analysis
Purification:
-
Distillation: For larger scale purifications, fractional distillation under reduced pressure is an effective method to separate the product from less volatile impurities.
-
Chromatography: Column chromatography on silica gel using a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing) is suitable for high-purity isolation.
-
Recrystallization of a salt: The product can be converted to its hydrochloride or other salt and recrystallized from a suitable solvent like ethanol or isopropanol.
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and determining the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product peaks.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Technical Support Center: Navigating Solubility Challenges with 1-(1-Methylpiperidin-4-yl)ethan-1-one
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-(1-Methylpiperidin-4-yl)ethan-1-one. This guide is designed to provide you with in-depth, practical solutions to common solubility issues that can arise during its use in chemical synthesis. My aim is to equip you with the knowledge to not only troubleshoot these challenges but also to proactively design more robust and successful reaction protocols.
Understanding the Molecule: A Foundation for Troubleshooting
This compound is a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a polar tertiary amine within the piperidine ring and a ketone functional group, dictates its solubility characteristics. The presence of the N-methyl group enhances its basicity and can influence its solubility profile compared to its unsubstituted counterpart. While it is generally soluble in polar organic solvents, its behavior in less polar systems or in complex reaction mixtures can be unpredictable, often leading to the challenges we will address.
Frequently Asked Questions (FAQs) - Solubility and Handling
Q1: My this compound is not dissolving in my reaction solvent. What are the first steps I should take?
A: Poor solubility is a common hurdle that can manifest as a sluggish or stalled reaction.[1] The initial and most direct approach is to optimize your solvent system. The "like dissolves like" principle is your guiding tenet here.
-
Visual Confirmation: First, visually inspect your reaction mixture. The presence of undissolved solid material is a clear indicator of a solubility problem.
-
Solvent Polarity: Consider the polarity of your chosen solvent. This compound, with its polar functional groups, will generally favor polar solvents. If you are using a non-polar solvent like hexane or toluene, you will likely encounter solubility issues.
-
Initial Solvent Screening: A good starting point is to test the solubility in a small scale with a range of solvents. Common choices to consider, from polar to less polar, include:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Ethers (Tetrahydrofuran (THF), Dioxane)
-
Chlorinated solvents (Dichloromethane (DCM), Chloroform)
-
Aprotic polar solvents (Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Aromatic hydrocarbons (Toluene)
-
Q2: I've tried a few common solvents without success. What are my next options?
A: If a single solvent system is not effective, the next logical step is to employ a co-solvent strategy.[2] Co-solvents are miscible solvents that, when mixed, can provide a more optimal polarity environment for your solute.
-
How Co-solvents Work: By adding a small amount of a highly polar solvent like DMF or DMSO to a less polar system, you can significantly enhance the solubility of polar compounds. Conversely, adding a less polar co-solvent to a highly polar system can sometimes improve the solubility of other, less polar reactants in the mixture.
-
Common Co-solvent Systems:
-
Toluene/Ethanol
-
DCM/Methanol
-
THF/Water (for specific reaction types)
-
Dioxane/Water
-
Q3: Can temperature be used to improve the solubility of this compound?
A: Yes, increasing the temperature of the reaction mixture will generally increase the solubility of a solid in a liquid. However, this approach must be balanced with the thermal stability of your reactants, reagents, and the desired product.
-
Thermal Stability: Before increasing the temperature, ensure that this compound and other components of your reaction are stable at the intended temperature. Consult available safety data sheets (SDS) or relevant literature for thermal stability information.
-
Controlled Heating: Use a controlled heating method, such as an oil bath with a temperature controller, to gradually increase the temperature while monitoring for dissolution.
-
Potential Downsides: Be aware that elevated temperatures can sometimes lead to an increase in the rate of side reactions or decomposition, so careful monitoring of the reaction progress by techniques like TLC or LC-MS is crucial.
Troubleshooting Guide: From Problem to Solution
This section provides a more structured approach to diagnosing and resolving solubility issues in your reactions.
Problem 1: Reactant Precipitation Upon Addition of a Second Reagent
Scenario: Your this compound is fully dissolved in the initial solvent, but upon adding the next reagent (e.g., a less polar starting material), a precipitate forms.
Root Cause Analysis: This often occurs due to a significant change in the overall polarity of the reaction mixture, making the solvent system less hospitable for one of the dissolved species.
Solutions:
-
Change the Order of Addition: If possible, try adding the reagents in a different order. Sometimes, adding the more soluble component first can create a more favorable environment for the subsequent addition.
-
Use a Co-solvent: Introduce a co-solvent that is miscible with your primary solvent and can help to solubilize both reactants.
-
Slow Addition: Add the second reagent slowly and at a controlled rate, possibly at a slightly elevated temperature, to allow for gradual dissolution and reaction without shocking the system.
Problem 2: Sluggish or Incomplete Reaction Despite Apparent Dissolution
Scenario: The reaction mixture appears homogeneous, but the reaction is proceeding very slowly or stalls before completion.
Root Cause Analysis: Even if visually dissolved, the reactant might be present as very fine, suspended particles or may not be sufficiently solvated to react efficiently.
Solutions:
-
Increase Agitation: Ensure vigorous stirring to maximize the interaction between reactants.
-
Sonication: In some cases, brief periods of sonication can help to break up microscopic aggregates and improve solvation.
-
Solvent Optimization: Re-evaluate your solvent choice. A solvent that better solvates all reactants will facilitate a more efficient reaction. Consider a more polar solvent if possible.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
This protocol outlines a systematic approach to determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Methanol, Ethanol, THF, DCM, Toluene, DMF, DMSO)
-
Small vials with screw caps
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Weigh approximately 10 mg of this compound into a series of labeled vials.
-
Solvent Addition: To the first vial, add the first solvent dropwise (e.g., 100 µL increments) while vortexing.
-
Observation: Observe for complete dissolution. Record the volume of solvent required to fully dissolve the compound.
-
Repeat: Repeat the process for each of the selected solvents.
-
Data Analysis: Calculate the approximate solubility in mg/mL for each solvent.
Data Presentation:
| Solvent | Polarity Index | Approximate Solubility (mg/mL) | Observations |
| Methanol | 6.6 | To be determined experimentally | |
| Ethanol | 5.2 | To be determined experimentally | |
| THF | 4.2 | To be determined experimentally | |
| DCM | 3.4 | To be determined experimentally | |
| Toluene | 2.4 | To be determined experimentally | |
| DMF | 6.4 | To be determined experimentally | |
| DMSO | 7.2 | To be determined experimentally |
Note: The above table is a template for your experimental results. Based on the chemical structure, higher solubility is expected in more polar solvents like Methanol, DMF, and DMSO.
Protocol 2: Co-solvent System Optimization
This protocol provides a method for optimizing a co-solvent system to improve reaction performance.
Procedure:
-
Initial Setup: In a reaction vessel, dissolve the reactant with the lowest solubility in a small amount of a "good" solvent (a solvent in which it is highly soluble, e.g., DMSO or DMF).
-
Addition of Primary Solvent: To this solution, slowly add the primary reaction solvent (the "poor" solvent) while stirring vigorously.
-
Observe for Precipitation: Continue adding the primary solvent until you observe the first signs of precipitation. This will give you an indication of the maximum tolerable ratio of the poor solvent to the good solvent.
-
Reaction Setup: Set up your reaction using a co-solvent ratio slightly below this precipitation point to ensure all reactants remain in solution throughout the reaction.
Visualization of Troubleshooting Logic
The following diagram illustrates the decision-making process when encountering solubility issues with this compound.
Caption: Decision workflow for addressing poor solubility.
Concluding Remarks
Successfully navigating the challenges of poor solubility is a critical skill in chemical synthesis. By understanding the properties of this compound and applying a systematic approach to solvent selection and optimization, you can significantly improve the efficiency and reproducibility of your reactions. This guide provides a foundational framework; however, every reaction is unique, and careful experimental observation remains your most valuable tool.
References
-
GalChimia. (2017, September 1). Reaction Optimization: Case Study 1. Retrieved from [Link]
-
Reddit. (2021, March 8). First time synthesis, first time work-up and purification. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methylpiperidin-3-yl)ethan-1-one. Retrieved from [Link]
-
Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with?. r/OrganicChemistry. Retrieved from [Link]
Sources
Technical Support Center: Reaction Monitoring for the Synthesis of 1-(1-Methylpiperidin-4-yl)ethan-1-one
Welcome to the technical support center for the synthesis of 1-(1-Methylpiperidin-4-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to reaction monitoring for this specific synthesis. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles for robust and reproducible results.
Introduction: The Critical Role of Reaction Monitoring
The synthesis of this compound, a key intermediate in pharmaceutical development, is often achieved through the addition of a methyl organometallic reagent, such as a methyl Grignard reagent, to 1-methylpiperidine-4-carbonitrile. While seemingly straightforward, this reaction is prone to variability in yield and purity. Effective reaction monitoring is paramount to ensure complete conversion of the starting material, minimize side-product formation, and guarantee the safety and scalability of the process. This guide will delve into the nuances of various monitoring techniques and provide practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective techniques for monitoring the progress of the this compound synthesis?
A1: The choice of reaction monitoring technique depends on the available instrumentation, the scale of the reaction, and the desired level of detail. Here's a breakdown of the most common methods:
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative, and cost-effective method for tracking the disappearance of the starting nitrile and the appearance of the ketone product.[1][2] It is an indispensable tool for initial reaction scouting and for quickly checking reaction completion at the bench scale.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both qualitative and quantitative information. It is excellent for identifying the product, starting material, and any volatile byproducts. This technique is particularly useful for assessing the purity of the crude reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for monitoring the reaction.[3][4][5] It can accurately determine the concentration of the starting material, product, and non-volatile impurities. For piperidine-containing compounds that lack a strong UV chromophore, pre-column derivatization might be necessary to enhance detection.[3][6][7]
-
In-situ Infrared (IR) Spectroscopy: For larger scale or process development settings, in-situ IR spectroscopy offers real-time monitoring of the reaction.[8][9] It can track the consumption of the nitrile starting material by monitoring the disappearance of the C≡N stretching frequency. This technique is invaluable for understanding reaction kinetics and ensuring safe scale-up of exothermic reactions like Grignard additions.[8]
Q2: My TLC analysis shows multiple spots, even when the reaction should be complete. What could be the cause?
A2: The appearance of multiple spots on a TLC plate can be indicative of several issues. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The most straightforward reason is that the reaction has not gone to completion. You will see a spot corresponding to your starting nitrile.
-
Side Product Formation: The primary side product in this reaction is the tertiary alcohol formed from the addition of a second equivalent of the Grignard reagent to the ketone product. The intermediate imine can also be hydrolyzed back to the starting nitrile.
-
Hydrolysis of the Intermediate: The initial product of the Grignard addition is a magnesium salt of an imine, which is then hydrolyzed to the ketone during the workup.[10][11] If the hydrolysis is incomplete or not performed correctly, you may see spots corresponding to the imine or other intermediates.
-
Contaminated Reagents: Impurities in your starting nitrile or Grignard reagent can lead to unexpected side reactions and additional spots on your TLC.
To diagnose the issue, it is helpful to co-spot your reaction mixture with the starting material. If possible, isolating the main byproduct and characterizing it by MS or NMR will provide definitive answers.
Q3: I'm struggling to get reproducible results. What are the most critical parameters to control during this synthesis?
A3: Reproducibility issues in Grignard reactions often stem from a few critical factors:
-
Quality of the Grignard Reagent: The concentration and purity of your Grignard reagent are crucial. It's advisable to titrate the Grignard reagent before use to determine its exact molarity.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The solvent must be thoroughly dried. In-situ IR can be used to quantify the amount of water in the solvent.[8]
-
Temperature Control: The addition of the Grignard reagent to the nitrile is exothermic.[12] Maintaining a consistent and controlled temperature is vital to prevent side reactions. A sudden increase in temperature can indicate a runaway reaction.
-
Rate of Addition: Adding the Grignard reagent too quickly can lead to localized high concentrations, promoting the formation of the tertiary alcohol byproduct. A slow, controlled addition is recommended.
Troubleshooting Guide
This section provides a structured approach to resolving common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Grignard Reagent | 1. Titrate the Grignard reagent before use. 2. Use freshly prepared or newly purchased reagent. | Grignard reagents can degrade over time, especially if not stored under strictly anhydrous conditions. Titration provides the actual concentration of the active reagent. |
| Presence of Water | 1. Ensure all glassware is thoroughly oven-dried. 2. Use anhydrous solvents. 3. Perform the reaction under an inert atmosphere. | Water rapidly quenches Grignard reagents, rendering them inactive for the desired nucleophilic addition to the nitrile. |
| Poor Quality Starting Material | 1. Check the purity of the 1-methylpiperidine-4-carbonitrile by GC-MS or NMR. 2. Purify the starting material if necessary. | Impurities in the starting nitrile can inhibit the reaction or lead to the formation of undesired side products. |
Problem 2: Significant Formation of the Tertiary Alcohol Byproduct
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incorrect Stoichiometry | 1. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. 2. Accurately determine the concentration of the Grignard reagent via titration. | While an excess of the Grignard reagent is needed to drive the reaction to completion, a large excess will favor the double addition to the ketone product.[4][13] |
| High Reaction Temperature | 1. Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of the Grignard reagent. | The addition of the Grignard reagent to the ketone is generally faster at higher temperatures. Keeping the temperature low minimizes this side reaction. |
| Rapid Addition of Grignard Reagent | 1. Add the Grignard reagent dropwise over an extended period. | Slow addition prevents a localized buildup of the Grignard reagent, reducing the likelihood of the second addition to the newly formed ketone. |
Problem 3: Difficulty with Reaction Workup and Product Isolation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Formation of Emulsions | 1. During the aqueous quench, add the reaction mixture slowly to the quenching solution with vigorous stirring. 2. Addition of a saturated solution of NaCl (brine) can help break emulsions. | The basic nature of the product and the presence of magnesium salts can lead to the formation of stable emulsions during the workup. |
| Incomplete Hydrolysis of the Imine Intermediate | 1. Use a mild acidic solution (e.g., saturated aqueous NH4Cl) for the quench. 2. Stir the quenched reaction mixture for a sufficient amount of time to ensure complete hydrolysis. | The intermediate imine must be fully hydrolyzed to the desired ketone.[10][11] Incomplete hydrolysis will result in a mixture of products. |
| Product Loss During Extraction | 1. The product is a basic amine and may have some water solubility, especially in its protonated form. Ensure the aqueous layer is basic before extraction. 2. Perform multiple extractions with an organic solvent (e.g., dichloromethane or ethyl acetate). | To maximize the recovery of the basic product, the aqueous layer should be basified to deprotonate the piperidine nitrogen, making it more soluble in the organic phase. |
Experimental Protocols
Protocol 1: TLC Monitoring of the Reaction
-
Prepare the TLC Plate: Use a silica gel plate. Draw a baseline in pencil approximately 1 cm from the bottom.
-
Spotting:
-
Spot a solution of the starting 1-methylpiperidine-4-carbonitrile in a suitable solvent (e.g., ethyl acetate).
-
Carefully take a small aliquot from the reaction mixture using a glass capillary. Quench this aliquot in a separate small vial containing a few drops of saturated aqueous NH4Cl and a small amount of ethyl acetate. Spot the organic layer on the TLC plate.
-
It is also beneficial to co-spot the reaction mixture and the starting material in the same lane to directly compare their Rf values.
-
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, potentially with a small amount of triethylamine to reduce tailing of the basic product).
-
Visualization: Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
Interpretation: The reaction is complete when the spot corresponding to the starting nitrile has disappeared and a new spot corresponding to the product is observed.
Protocol 2: HPLC Analysis of Reaction Conversion
-
Sample Preparation:
-
Prepare a standard solution of the starting material and the product at a known concentration.
-
Carefully withdraw a small, measured aliquot from the reaction mixture.
-
Quench the aliquot in a known volume of a suitable solvent (e.g., a mixture of acetonitrile and water) that will stop the reaction.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Analysis:
-
Inject the standard solutions to determine the retention times of the starting material and product.
-
Inject the quenched reaction sample.
-
Calculate the percent conversion by comparing the peak areas of the starting material and product.
-
Visualizing the Process
Reaction Monitoring Workflow
Caption: General workflow for reaction monitoring.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield.
Conclusion
Successful synthesis of this compound hinges on careful control of reaction parameters and diligent monitoring of the reaction's progress. By employing the techniques and troubleshooting strategies outlined in this guide, researchers can enhance the reliability, reproducibility, and safety of this important synthetic transformation.
References
- Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development.
- Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
- Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
- In‐line IR monitoring of the formation of a Grignard reagent followed...
- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy.
- Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Comparison of on-line detection methods for Grignard reactions.
- Technical Support Center: Synthesis of 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one. Benchchem.
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
- Monitoring Solid-Phase Reactions with Thin-Layer Chrom
- 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
- Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(1-Methylpiperidin-4-yl)ethan-1-one for Research and Development
Introduction
1-(1-Methylpiperidin-4-yl)ethan-1-one is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmacologically active compounds. Its piperidine core is a prevalent motif in central nervous system (CNS) active agents and other therapeutics. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in drug discovery and development. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering detailed experimental protocols and a comparative analysis to inform the selection of the most appropriate method for specific research and development needs.
Route 1: Grignard Reaction with a Nitrile Precursor
This classic organometallic approach leverages the nucleophilic addition of a Grignard reagent to a nitrile, followed by hydrolysis to yield the desired ketone. This route is often favored for its reliability and the commercial availability of the requisite starting materials.
Causality of Experimental Choices
The choice of a Grignard reaction is predicated on its well-established ability to form carbon-carbon bonds with high efficiency. The use of 1-methylpiperidine-4-carbonitrile as the starting material provides a direct pathway to the target ketone. The methyl Grignard reagent is a potent nucleophile that readily attacks the electrophilic carbon of the nitrile. The subsequent acidic workup is crucial for the hydrolysis of the intermediate imine to the final ketone product. Anhydrous conditions are strictly maintained throughout the Grignard reaction to prevent the quenching of the highly basic Grignard reagent by protic solvents like water.
Experimental Protocol
Step 1: Synthesis of 1-Methylpiperidine-4-carbonitrile
While commercially available, 1-methylpiperidine-4-carbonitrile can also be synthesized from 1-methyl-4-piperidone. A common method is the Strecker synthesis, which involves reaction with a cyanide source and an amine.
Step 2: Grignard Reaction and Hydrolysis
-
Materials:
-
1-Methylpiperidine-4-carbonitrile
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Hydrochloric acid (10% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas for inert atmosphere
-
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere of argon or nitrogen is charged with 1-methylpiperidine-4-carbonitrile (1.0 eq) dissolved in anhydrous diethyl ether.
-
The solution is cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide solution (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.
-
The reaction is cooled in an ice bath and quenched by the slow, dropwise addition of 10% hydrochloric acid until the solution is acidic (pH ~2).
-
The layers are separated, and the aqueous layer is washed with diethyl ether.
-
The aqueous layer is then basified to pH ~9 with a saturated sodium bicarbonate solution.
-
The product is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by vacuum distillation or column chromatography on silica gel.
-
Route 2: Wittig Reaction and Subsequent Hydration
This alternative route begins with the readily available 1-methyl-4-piperidone and employs a Wittig reaction to introduce the two-carbon side chain, followed by hydration to form the ketone.
Causality of Experimental Choices
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] In this route, a phosphorus ylide is used to convert the carbonyl group of 1-methyl-4-piperidone into a vinyl group. The choice of a stabilized ylide can influence the stereoselectivity of the alkene formation, although for a terminal alkene, this is not a concern. The subsequent hydration of the alkene to the corresponding ketone is typically achieved via acid-catalyzed hydration or oxymercuration-demercuration. The former is chosen here for its simplicity.
Experimental Protocol
Step 1: Wittig Reaction
-
Materials:
-
1-Methyl-4-piperidone
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (1.6 M solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
-
-
Procedure:
-
A flame-dried, three-necked round-bottom flask is charged with methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF under an inert atmosphere.
-
The suspension is cooled to 0 °C, and n-butyllithium (1.1 eq) is added dropwise, resulting in a characteristic orange-red color of the ylide.
-
The mixture is stirred at room temperature for 1 hour.
-
A solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous THF is added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 12-16 hours.
-
The reaction is quenched with water, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product, 4-ethylidene-1-methylpiperidine, is purified by column chromatography.
-
Step 2: Acid-Catalyzed Hydration
-
Materials:
-
4-Ethylidene-1-methylpiperidine
-
Sulfuric acid (concentrated)
-
Water
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
-
Procedure:
-
A solution of 4-ethylidene-1-methylpiperidine (1.0 eq) in a mixture of water and diethyl ether is prepared.
-
A catalytic amount of concentrated sulfuric acid is added, and the mixture is stirred vigorously at room temperature for 4-6 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
The reaction mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The final product is purified by vacuum distillation.
-
Comparative Analysis
| Parameter | Route 1: Grignard Reaction | Route 2: Wittig Reaction & Hydration |
| Starting Material Availability | 1-Methylpiperidine-4-carbonitrile is commercially available but can be more expensive than 1-methyl-4-piperidone. | 1-Methyl-4-piperidone is a common and relatively inexpensive starting material.[3] |
| Number of Steps | Typically a one-pot reaction from the nitrile. | Two distinct synthetic steps. |
| Overall Yield | Generally good to high yields. | Moderate overall yields due to the two-step process. |
| Reaction Conditions | Requires strictly anhydrous conditions. The Grignard reagent is highly reactive and moisture-sensitive. | The Wittig reaction requires anhydrous conditions and the use of a strong base (n-BuLi). The hydration step is performed in an aqueous medium. |
| Scalability | Readily scalable, with careful control of temperature during Grignard reagent addition. | Scalable, but the Wittig reaction can produce a significant amount of triphenylphosphine oxide as a byproduct, which can complicate purification on a large scale. |
| Safety Considerations | Grignard reagents are pyrophoric. Diethyl ether is highly flammable. | n-Butyllithium is pyrophoric. Diethyl ether and THF are flammable. |
| Byproducts and Purification | The main byproduct is the corresponding alcohol from over-addition, although this is minimized with nitriles. Purification is typically straightforward.[4] | Triphenylphosphine oxide from the Wittig reaction can be difficult to remove completely. Purification may require careful chromatography. |
Conclusion
Both the Grignard reaction with a nitrile precursor and the Wittig reaction followed by hydration offer viable pathways to this compound.
-
Route 1 (Grignard Reaction) is generally the more direct and efficient method, particularly for large-scale synthesis, provided the nitrile starting material is readily accessible and cost-effective. Its one-pot nature and typically high yields make it an attractive option.
-
Route 2 (Wittig Reaction & Hydration) provides a solid alternative, especially when starting from the more economical 1-methyl-4-piperidone. While it involves an additional step and can present challenges in purification due to the triphenylphosphine oxide byproduct, it avoids the use of a nitrile and may be preferable in certain laboratory settings.
The ultimate choice of synthetic route will depend on a careful consideration of factors such as the cost and availability of starting materials, the scale of the synthesis, and the purification capabilities of the laboratory.
References
- [Refer to a relevant source for the synthesis of 1-methylpiperidine-4-carbonitrile, if available, or a general procedure for Strecker synthesis.]
- [Refer to a source describing the Grignard reaction with nitriles, such as a standard organic chemistry textbook or a relevant journal article.]
-
1-Methyl-4-piperidone - Wikipedia. (n.d.). Retrieved from [Link]3]
- [Refer to a source detailing the synthesis of 1-methyl-4-piperidone, e.g.
-
Nitriles to Ketones and Aldehydes - Chemistry Steps. (n.d.). Retrieved from [Link]4]
- [Refer to a source discussing the practical aspects and scalability of Grignard reactions.]
- [Refer to a source on the Wittig reaction, such as a review article or a detailed experimental procedure.]
- [Refer to a source on acid-catalyzed hydr
- [Refer to a source discussing the challenges of removing triphenylphosphine oxide.]
- [Refer to a safety datasheet or a guide for handling pyrophoric reagents like Grignard reagents and n-butyllithium.]
- [Refer to a source that provides context for the importance of this compound in medicinal chemistry.]
-
The Wittig Reaction - Organic Reactions. (n.d.). Retrieved from [Link]]
-
Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]2]
-
Grignard Reaction. (n.d.). Retrieved from [a relevant educational or research source on Grignard reactions][5]
- [Refer to a source detailing the practical setup and workup of a Grignard reaction.]
- [Refer to a source providing a protocol for a Wittig reaction on a similar ketone.]
- [Refer to a source describing the acid-catalyzed hydr
- [Refer to a source that compares the cost of 1-methylpiperidine-4-carbonitrile and 1-methyl-4-piperidone
Sources
A Comparative Guide to the Validation of HPLC Methods for the Analysis of 1-(1-Methylpiperidin-4-yl)ethan-1-one
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the quantitative analysis of 1-(1-methylpiperidin-4-yl)ethan-1-one, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document delves into the critical aspects of HPLC method validation, offering a detailed, step-by-step protocol and comparing its performance with potential alternatives. Our focus is on establishing a robust and reliable analytical procedure grounded in scientific principles and regulatory expectations.
Introduction to the Analyte and the Imperative of Method Validation
This compound is a heterocyclic ketone of interest in medicinal chemistry. Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure the development of a scientifically sound and defensible analytical method.[1][2][3][4][5][6][7][8]
The validation of an analytical procedure is a critical process that demonstrates its fitness for purpose.[3] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the intended analytical application.[6][9]
The Exemplary HPLC Method: A Reverse-Phase Approach
Based on the physicochemical properties of similar piperidine and ketone-containing molecules, a reverse-phase HPLC (RP-HPLC) method is proposed as the primary analytical technique. RP-HPLC is a versatile and widely used method in the pharmaceutical industry due to its high efficiency, sensitivity, and applicability to a broad range of compounds.[10]
Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent retention and separation for moderately polar compounds like our analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (30:70, v/v) | The combination of a polar aqueous phase and a less polar organic solvent allows for the effective elution of the analyte. Phosphoric acid is used to control the pH and ensure the analyte is in a single ionic form, leading to sharper peaks. |
| Flow Rate | 1.0 mL/min | This flow rate is standard for a 4.6 mm ID column and provides good chromatographic performance without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | Ketone functional groups typically exhibit UV absorbance at lower wavelengths. 220 nm is a common choice for such compounds, offering good sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Run Time | 10 minutes | A 10-minute run time is generally sufficient to elute the analyte and any potential early-eluting impurities, allowing for a reasonable sample throughput. |
The Validation Workflow: A Step-by-Step Guide
The following sections detail the experimental protocols for validating the proposed HPLC method in accordance with ICH Q2(R2) guidelines.[1][7][8]
Caption: A typical workflow for HPLC method validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][11]
Protocol:
-
Prepare a blank solution (diluent only) and inject it to ensure no interfering peaks are present at the retention time of the analyte.
-
Prepare a solution of the this compound reference standard.
-
Prepare a sample solution containing the analyte and potential impurities or excipients.
-
Inject all three solutions and compare the chromatograms. The analyte peak in the sample solution should be free from any co-eluting peaks from the blank or impurity solutions.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[4][6]
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentrations across the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
Representative Data:
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 251000 |
| 75 | 376500 |
| 100 | 502000 |
| 125 | 627500 |
| 150 | 753000 |
Accuracy
Accuracy is the closeness of test results obtained by the method to the true value.[4][6][11] It is often determined by spike recovery studies.
Protocol:
-
Prepare a sample matrix (placebo) at a known concentration.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean recovery between 98.0% and 102.0%.
Representative Data:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.2 | 99.0 |
| 100% | 100 | 100.5 | 100.5 |
| 120% | 120 | 118.8 | 99.0 |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4][6][11] It is assessed at two levels: repeatability and intermediate precision.
Protocol (Repeatability - Intra-day precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
Protocol (Intermediate Precision - Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Calculate the %RSD of the combined results from both days.
Acceptance Criteria:
-
%RSD ≤ 2.0%
Representative Data:
| Parameter | Day 1 (% Assay) | Day 2 (% Assay) |
| Sample 1 | 99.8 | 100.2 |
| Sample 2 | 100.1 | 99.5 |
| Sample 3 | 99.5 | 100.5 |
| Sample 4 | 100.3 | 99.8 |
| Sample 5 | 99.9 | 100.1 |
| Sample 6 | 100.2 | 99.9 |
| Mean | 99.97 | 100.0 |
| %RSD | 0.30% | 0.35% |
| Overall %RSD | 0.33% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Representative Data:
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Protocol:
-
Introduce small variations to the method parameters, one at a time.
-
Analyze a sample under each varied condition.
-
Assess the impact on the results (e.g., retention time, peak area, resolution).
Parameters to Vary:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the aqueous phase (± 0.2 units)
Acceptance Criteria:
-
System suitability parameters should still be met.
-
The results should not be significantly affected by the variations.
Comparison with Alternative Analytical Methods
While the validated RP-HPLC method is robust and reliable, it is important to consider other analytical techniques that could be employed for the analysis of this compound.
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. Chromatography [usp.org]
- 3. fda.gov [fda.gov]
- 4. actascientific.com [actascientific.com]
- 5. scribd.com [scribd.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. propharmagroup.com [propharmagroup.com]
This guide provides an in-depth comparative analysis of 1-(1-methylpiperidin-4-yl)ethan-1-one and its structurally related ketones, which are pivotal scaffolds in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of their synthesis, spectroscopic properties, and potential reactivity, supported by experimental data and established chemical principles.
Introduction
The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive molecules, prized for its favorable pharmacokinetic properties. The introduction of a ketone functional group, as seen in this compound, provides a versatile handle for further chemical modification, making it a valuable building block in the synthesis of complex drug candidates. Understanding the subtle yet significant differences in the physicochemical properties and reactivity of this ketone compared to its analogues is crucial for rational drug design.
This guide will focus on a comparative study of three key ketones:
-
This compound (1): The primary subject of this guide, featuring a tertiary amine in the piperidine ring.
-
4-Acetylpiperidine (2): The secondary amine analogue, providing a baseline for understanding the influence of the N-methyl group.
-
1-Benzoyl-4-acetylpiperidine (3): An analogue with an electron-withdrawing benzoyl group on the nitrogen, which significantly alters the electronic properties of the piperidine ring.
We will explore their synthesis, delve into a detailed comparison of their spectroscopic signatures (NMR, IR, and Mass Spectrometry), and discuss their comparative reactivity based on established principles of organic chemistry.
Synthesis and Mechanistic Considerations
The synthesis of these piperidine-based ketones typically involves the introduction of the acetyl group at the 4-position of a pre-formed piperidine ring or the construction of the piperidine ring itself.
Synthesis of this compound (1)
A common and effective method for the synthesis of this compound involves the use of a Grignard reaction. This approach leverages the nucleophilic character of the Grignard reagent to attack an electrophilic carbonyl precursor.
Proposed Synthetic Pathway:
Experimental Protocol (Adapted from related syntheses[1]):
-
Weinreb Amide Formation: To a solution of 1-methylpiperidine-4-carboxylic acid in an anhydrous solvent such as dichloromethane, add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride at 0 °C. Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete. In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in dichloromethane. Add the freshly prepared acid chloride solution dropwise to the hydroxylamine solution at 0 °C and stir at room temperature overnight. After an aqueous workup, the crude N-methoxy-N,1-dimethylpiperidine-4-carboxamide is purified by column chromatography.
-
Grignard Reaction: Dissolve the purified Weinreb amide in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under an inert atmosphere. Add a solution of methylmagnesium bromide in THF dropwise. The reaction is typically stirred at 0 °C for a few hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. After extraction with an organic solvent and purification by column chromatography, this compound is obtained.
Causality Behind Experimental Choices: The use of a Weinreb amide is crucial for preventing the over-addition of the Grignard reagent, which is a common side reaction when using more reactive carbonyl species like acid chlorides or esters. The stable tetrahedral intermediate formed from the Weinreb amide collapses to the ketone only upon acidic workup.
Synthesis of 4-Acetylpiperidine (2) and 1-Benzoyl-4-acetylpiperidine (3)
The synthesis of 4-acetylpiperidine often starts with the N-protected derivative, N-Boc-4-acetylpiperidine, which can be synthesized via a Grignard reaction on N-Boc-piperidine-4-carboxaldehyde or a Weinreb amide. The Boc protecting group can then be removed under acidic conditions to yield 4-acetylpiperidine hydrochloride. 1-Benzoyl-4-acetylpiperidine can be prepared by the N-benzoylation of 4-acetylpiperidine.
Synthetic Workflow for Comparative Ketones:
Spectroscopic Characterization: A Comparative Analysis
The structural differences between the three ketones are clearly reflected in their spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Spectroscopy: The proton NMR spectra of these compounds are characterized by signals corresponding to the piperidine ring protons, the acetyl methyl protons, and the protons of the N-substituent.
| Proton Environment | This compound (1) (Predicted) | N-Boc-4-acetylpiperidine (for comparison)[2] | 1-Benzoyl-4-acetylpiperidine (3) (Predicted) |
| Acetyl CH3 | ~2.1 ppm (s) | ~2.1 ppm (s) | ~2.2 ppm (s) |
| N-Methyl CH3 | ~2.3 ppm (s) | - | - |
| Piperidine H4 | ~2.5-2.7 ppm (m) | ~2.4 ppm (m) | ~2.8-3.0 ppm (m) |
| Piperidine H2, H6 (axial) | ~2.0-2.2 ppm (m) | ~2.8 ppm (m) | ~3.2-3.4 ppm (m) |
| Piperidine H2, H6 (equatorial) | ~2.8-3.0 ppm (m) | ~4.1 ppm (br) | ~3.8-4.0 ppm (m) |
| Piperidine H3, H5 (axial) | ~1.6-1.8 ppm (m) | ~1.5 ppm (m) | ~1.8-2.0 ppm (m) |
| Piperidine H3, H5 (equatorial) | ~1.8-2.0 ppm (m) | ~1.8 ppm (m) | ~2.0-2.2 ppm (m) |
| Benzoyl Protons | - | - | ~7.4-7.8 ppm (m) |
Analysis: The N-methyl group in 1 results in a characteristic singlet around 2.3 ppm. In contrast, the N-benzoyl group in 3 deshields the adjacent piperidine protons (H2 and H6) significantly due to its electron-withdrawing nature and anisotropic effect, shifting them downfield. The N-Boc group in the precursor to 2 also shows a significant downfield shift for the H2 and H6 protons.
13C NMR Spectroscopy: The carbon NMR spectra provide further insights into the electronic environment of the carbon atoms.
| Carbon Environment | This compound (1) (Predicted) | N-Boc-4-acetylpiperidine (for comparison) | 1-Benzoyl-4-acetylpiperidine (3) (Predicted) |
| C=O (Acetyl) | ~210-212 ppm | ~211 ppm | ~209-211 ppm |
| Acetyl CH3 | ~28-30 ppm | ~28 ppm | ~28-30 ppm |
| N-Methyl CH3 | ~46-48 ppm | - | - |
| Piperidine C4 | ~50-52 ppm | ~50 ppm | ~48-50 ppm |
| Piperidine C2, C6 | ~55-57 ppm | ~44 ppm | ~47-49 ppm |
| Piperidine C3, C5 | ~28-30 ppm | ~28 ppm | ~27-29 ppm |
| C=O (Benzoyl) | - | - | ~170-172 ppm |
| Benzoyl Carbons | - | - | ~127-135 ppm |
Analysis: The carbonyl carbon of the acetyl group appears in the typical range for ketones. The N-methyl carbon in 1 gives a signal around 46-48 ppm. The electron-withdrawing N-benzoyl group in 3 is expected to have a deshielding effect on the piperidine ring carbons, although this may be counteracted by conformational changes. The presence of the benzoyl carbonyl carbon in 3 is a key distinguishing feature.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectra of these ketones is the C=O stretching vibration.
| Compound | Characteristic IR Absorptions (cm-1) |
| This compound (1) | ~1715 (C=O stretch, ketone), ~2780-2850 (C-H stretch, N-CH3) |
| 4-Acetylpiperidine (2) | ~1715 (C=O stretch, ketone), ~3300-3400 (N-H stretch, broad) |
| 1-Benzoyl-4-acetylpiperidine (3) | ~1715 (C=O stretch, ketone), ~1630 (C=O stretch, amide) |
Analysis: All three compounds exhibit a strong absorption around 1715 cm-1, which is characteristic of a six-membered cyclic ketone. The key differentiating features are the N-H stretch in 2 and the amide carbonyl stretch in 3 at a lower wavenumber (~1630 cm-1) due to resonance.
Mass Spectrometry (MS)
The fragmentation patterns in mass spectrometry are highly dependent on the structure of the molecule. For piperidine derivatives, α-cleavage is a dominant fragmentation pathway.
Predicted Fragmentation Pathways:
Analysis: For 1 and 2 , a major fragmentation pathway is the loss of the acetyl group as a radical to give a stable iminium ion. For 1 , this would result in a fragment at m/z = 98, while for 2 , the fragment would be at m/z = 84. The fragmentation of 3 is expected to be dominated by the cleavage of the N-benzoyl bond, leading to a prominent peak for the benzoyl cation at m/z = 105.
Comparative Reactivity
The reactivity of these ketones is primarily governed by the electronic nature of the nitrogen atom and its substituent.
Basicity and Nucleophilicity
The nitrogen atom in 1 (a tertiary amine) and 2 (a secondary amine) is basic and nucleophilic. This allows for reactions such as salt formation with acids and alkylation. In contrast, the nitrogen in 3 is part of an amide and is therefore non-basic and significantly less nucleophilic due to the delocalization of the lone pair of electrons into the benzoyl carbonyl group.
Reactivity of the Carbonyl Group
The carbonyl group in all three compounds can undergo typical ketone reactions such as reduction, reductive amination, and reactions with organometallic reagents. However, the reactivity can be influenced by the N-substituent.
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. The stereochemical outcome of this reduction can be influenced by the steric bulk of the N-substituent.
-
Enolate Formation: The α-protons of the acetyl group are acidic and can be removed by a strong base to form an enolate. The stability and reactivity of the resulting enolate will be influenced by the electronics of the piperidine ring. The electron-withdrawing benzoyl group in 3 may slightly increase the acidity of the α-protons compared to 1 and 2 .
Conclusion
This comparative guide has highlighted the key differences in the synthesis, spectroscopic properties, and reactivity of this compound and its close analogues. The choice of N-substituent—a methyl group, a hydrogen, or a benzoyl group—profoundly influences the electronic and steric properties of the piperidine ring, which in turn dictates the molecule's behavior in chemical reactions and its spectroscopic signature. For drug development professionals, a thorough understanding of these structure-property relationships is paramount for the rational design and synthesis of novel therapeutic agents based on the versatile 4-acetylpiperidine scaffold.
References
-
Synthesis of N-Substituted 4-Piperidones. J. D. Baty, G. Jones, and C. Moore. Journal of the Chemical Society C: Organic, 1971, 2645. [Link]
Sources
A Comparative Analysis of the Biological Efficacy of 1-(1-Methylpiperidin-4-yl)ethan-1-one and Its Structurally Related Analogs
This guide provides a detailed comparative analysis of the biological efficacy of 1-(1-methylpiperidin-4-yl)ethan-1-one and its analogs. Intended for researchers, scientists, and professionals in drug development, this document synthesizes findings from various studies to elucidate the structure-activity relationships (SAR) within this class of compounds. We will explore how modifications to the core piperidine scaffold influence interactions with various biological targets, including opioid, serotonin, and muscarinic receptors.
Introduction to the this compound Scaffold
The this compound core structure is a versatile scaffold found in a variety of biologically active compounds. Its piperidine ring, a common motif in medicinal chemistry, allows for numerous structural modifications that can significantly alter its pharmacological profile. These modifications can influence the compound's affinity and efficacy at different receptors, making this scaffold a rich area for drug discovery and development. The core structure is depicted below:
Caption: Core structure of this compound.
This guide will delve into specific analogs where modifications have been made to this core, leading to compounds with analgesic, antipsychotic, and other therapeutic potentials.
Analogs with Analgesic Properties: Targeting the μ-Opioid Receptor
A significant area of research for piperidine-based compounds has been in the development of novel analgesics, particularly those targeting the μ-opioid receptor (MOR). These efforts aim to produce potent pain relievers with fewer side effects than traditional opioids.
Structure-Activity Relationship (SAR) Insights
Studies on analogs of this compound have revealed key structural features that govern their analgesic activity. For instance, the introduction of a hydroxyl group and a dimethylamino methyl group at the 3- and 4-positions of the piperidine ring, along with the attachment of a phenylalkyl group to the nitrogen, has been shown to yield potent MOR agonists.[1]
One study explored 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogs and found that the nature of the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, critically influences binding affinity and selectivity for the MOR.[1] Another investigation into substituted benzoic acid esters of 1-methyl-4-piperidinol demonstrated that lipophilicity and the presence of hydrogen-bond acceptors on the phenyl ring enhance analgesic potency.[2]
A particularly potent analgesic, (3R,4S)-9d, with a novel scaffold, was identified through phenotypic screening using a hot plate model.[3] Mechanistic studies indicated that its analgesic effect is mediated by its active metabolite, (3R,4S)-10a, which activates the MOR.[3]
Comparative Biological Data
The following table summarizes the in vitro biological data for a selection of these analogs, highlighting their affinity and efficacy at the μ-opioid receptor.
| Compound | Modification from Core Structure | MOR Ki (nM) | MOR EC50 (nM) | MOR Emax (%) | Reference |
| Compound 23 | 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol with a specific phenylalkyl N-substituent | 0.0034 | 0.68 | 206.5 | [1] |
| (3R,4S)-9d | Novel scaffold with a 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl moiety | Not Reported | Not Reported | Not Reported | [3] |
| (3R,4S)-10a (metabolite of 9d) | Active metabolite of (3R,4S)-9d | Not Reported | Not Reported | Not Reported | [3] |
Note: Direct comparative data for this compound as a MOR agonist was not available in the searched literature, as research has focused on more complex analogs.
Analogs as Serotonin 5-HT2A Receptor Inverse Agonists
Derivatives of the 1-methylpiperidin-4-yl scaffold have also been investigated as inverse agonists for the serotonin 5-HT2A receptor, a target for atypical antipsychotics.
Pharmacological Profile of ACP-103
A notable example is ACP-103 (N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide).[4][5] This compound is a potent and selective 5-HT2A receptor inverse agonist. In vitro studies demonstrated its high affinity for the human 5-HT2A receptor with a mean pKi of 9.3 in membranes and 9.70 in whole cells.[4] It displayed potent inverse agonist activity with a mean pIC50 of 8.7.[4] ACP-103 showed lower affinity and potency at the 5-HT2C receptor and lacked significant activity at 5-HT2B and dopamine D2 receptors.[4][5]
In vivo studies have shown that ACP-103 can attenuate behaviors induced by 5-HT2A receptor agonists, consistent with its mechanism of action and suggesting potential utility as an antipsychotic agent.[4][5]
Comparative Biological Data
| Compound | Target Receptor | pKi (membranes) | pIC50 (inverse agonism) | Reference |
| ACP-103 | 5-HT2A | 9.3 | 8.7 | [4] |
| ACP-103 | 5-HT2C | 8.80 | 7.1 | [4] |
Analogs Targeting Muscarinic and Dopamine Receptors
The versatility of the piperidine scaffold extends to its use in developing ligands for muscarinic and dopamine receptors, which are implicated in a range of neurological and psychiatric disorders.
Muscarinic Receptor Agonists
Certain analogs of this compound have been explored as allosteric agonists of the M1 muscarinic receptor.[6][7] For example, TBPB (1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one) binds to a unique allosteric site on the M1 receptor, distinct from the orthosteric site for acetylcholine.[6][7] This highlights the potential for developing selective M1 agonists for treating cognitive deficits.
Dopamine Receptor Ligands
The piperidine scaffold is also a key component in ligands targeting dopamine receptors.[8][9] Research in this area has focused on developing subtype-selective ligands to minimize the side effects associated with less selective dopamine receptor modulators.[8] For instance, studies on N-phenylpiperazine analogs have aimed to achieve selectivity for the D3 versus the D2 dopamine receptor subtype.[8]
Experimental Methodologies
The biological evaluation of these compounds involves a suite of in vitro and in vivo assays to determine their pharmacological properties.
In Vitro Assays
A typical workflow for in vitro evaluation of small molecules is as follows:
Caption: A generalized workflow for the in vitro evaluation of small molecule drug candidates.
-
Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Functional Assays: These assays measure the biological response elicited by the compound, determining whether it acts as an agonist, antagonist, or inverse agonist. Examples include calcium mobilization assays and adenylyl cyclase inhibition assays.[6][7][8]
-
Selectivity Profiling: Compounds are tested against a panel of related receptors to assess their selectivity and potential for off-target effects.[4][5]
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) can be used to further characterize the binding kinetics and thermodynamics of the compound-receptor interaction.[10]
In Vivo Models
In vivo studies are crucial for evaluating the efficacy and pharmacokinetic properties of lead compounds in a whole-organism context.
-
Analgesic Models: The mouse hot-plate test and the anti-writhing model are commonly used to assess the analgesic effects of compounds.[2][3]
-
Behavioral Models for Antipsychotic Activity: Models such as the attenuation of head-twitch behavior induced by 5-HT2A agonists and the reduction of hyperactivity induced by NMDA receptor antagonists are used to evaluate potential antipsychotic-like efficacy.[4][5]
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of a diverse range of biologically active compounds. Through systematic structural modifications, analogs with potent and selective activity at opioid, serotonin, muscarinic, and dopamine receptors have been identified. The structure-activity relationships highlighted in this guide underscore the importance of subtle chemical changes in determining the pharmacological profile of these compounds. Future research in this area will likely focus on further optimizing the selectivity and pharmacokinetic properties of these analogs to develop safer and more effective therapeutic agents.
References
-
J Med Chem. 1982 Feb;25(2):145-52. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. [Link][2]
-
SLAS Discov. 2021 Aug;26(7):851-858. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link][10]
-
J Pharmacol Exp Ther. 2006 May;317(2):910-8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link][4][5]
-
J Med Chem. 2021 Jul 8;64(13):9458-9483. Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3 R ,4 S )-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. [Link][3][11]
-
Mol Pharmacol. 2010 Oct;78(4):648-57. The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. [Link][6][7]
-
Molecules. 2021 May 26;26(11):3183. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link][8]
-
ACS Chem Neurosci. 2021 Jan 20;12(2):285-299. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. [Link][1]
-
Int J Mol Sci. 2022 Jul 11;23(14):7685. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. [Link][9]
Sources
- 1. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Spectroscopic Differentiation of Acetyl-1-Methylpiperidine Isomers
In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of isomeric compounds is a critical challenge. Isomers, molecules sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of spectroscopic techniques for differentiating the 2-, 3-, and 4-acetyl-1-methylpiperidine regioisomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering not just protocols, but the strategic reasoning behind their application.
The Analytical Challenge: Distinguishing Positional Isomers
The core challenge lies in the subtle structural differences between 2-, 3-, and 4-acetyl-1-methylpiperidine. The position of the acetyl group on the piperidine ring dictates the chemical environment of each atom, leading to unique spectroscopic fingerprints. Our objective is to leverage these differences for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule.[1] For differentiating our target isomers, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is the most powerful approach.[2][3]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides initial clues based on chemical shifts and coupling patterns. The protons on the carbon bearing the acetyl group and the adjacent carbons will be the most informative.
-
2-acetyl-1-methylpiperidine: The proton on C2 will be a multiplet significantly downfield due to the deshielding effect of the adjacent carbonyl group and the nitrogen atom.
-
3-acetyl-1-methylpiperidine: The proton on C3 will also be a downfield multiplet, but likely less shifted than the C2 proton in the 2-isomer.
-
4-acetyl-1-methylpiperidine: The proton on C4 will be a downfield multiplet, with its chemical shift influenced by the carbonyl group.
The N-methyl group will appear as a singlet in all three isomers, though its precise chemical shift may vary slightly due to the different electronic environments. The remaining piperidine ring protons will present as a complex series of multiplets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum offers a clear distinction based on the chemical shifts of the carbon atoms, which span a much wider range than proton shifts.[4]
-
The carbonyl carbon (C=O) will be the most downfield signal (typically ~200-210 ppm) in all isomers.
-
The piperidine ring carbons will have distinct chemical shifts depending on their proximity to the acetyl group and the nitrogen atom. The carbon directly attached to the acetyl group (C2, C3, or C4) will be significantly deshielded. The carbons alpha to the nitrogen (C2 and C6) will also be downfield.[5][6]
2D NMR: Unambiguous Connectivity Mapping
While 1D NMR provides valuable data, 2D NMR experiments are essential for definitively assigning the structure by establishing through-bond correlations.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It will be instrumental in tracing the connectivity of the protons around the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[7] By combining HSQC data with the ¹H and ¹³C spectra, we can assign each proton to its corresponding carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for differentiating the regioisomers. HMBC shows correlations between protons and carbons that are two or three bonds away.[7][8] The crucial correlation will be between the methyl protons of the acetyl group and the carbon of the piperidine ring to which the acetyl group is attached.
-
In 2-acetyl-1-methylpiperidine , the acetyl methyl protons will show an HMBC correlation to C2 of the piperidine ring.
-
In 3-acetyl-1-methylpiperidine , the correlation will be to C3.
-
In 4-acetyl-1-methylpiperidine , the correlation will be to C4.
-
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition:
-
Run a standard COSY experiment.
-
Run a standard HSQC experiment.
-
Run a standard HMBC experiment, optimizing the long-range coupling delay for typical ²JCH and ³JCH values (e.g., 8 Hz).
-
Caption: Workflow for unambiguous isomer identification using a suite of NMR experiments.
Infrared (IR) Spectroscopy: A Rapid Screening Tool
IR spectroscopy provides information about the functional groups present in a molecule. While not as definitive as NMR for isomer differentiation, it can serve as a quick quality control check. The primary absorption of interest is the carbonyl (C=O) stretch of the acetyl group.
All three isomers will exhibit a strong C=O stretching vibration, typically in the range of 1630-1660 cm⁻¹, characteristic of an amide.[9] Subtle shifts in this absorption frequency may be observed due to the different electronic environments of the acetyl group in each isomer, but these differences are often too small for reliable differentiation. The C-N stretching vibrations will also be present but are generally weaker and fall in the fingerprint region, making them less useful for distinguishing these specific isomers.
-
Sample Preparation: Place a small drop of the neat liquid sample on the ATR crystal.
-
Spectrum Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹.[10]
-
Data Analysis: Identify the characteristic C=O stretch of the amide.
Mass Spectrometry (MS): Insights from Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[11] Electron Ionization (EI) is a common technique that leads to characteristic fragmentation, which can be used to differentiate isomers.[12]
The molecular ion peak (M⁺) will be observed at m/z 141 for all three isomers, confirming the molecular formula C₈H₁₅NO. The key to differentiation lies in the relative abundances of the fragment ions.
The fragmentation of N-acetylpiperidines is often driven by cleavage alpha to the nitrogen atom and reactions involving the acetyl group.[12]
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen can lead to the loss of radicals and the formation of stable iminium ions. The position of the acetyl group will influence which α-cleavage pathways are favored.
-
McLafferty Rearrangement: While less common for amides than for ketones, a McLafferty-type rearrangement could potentially occur, especially in the 2- and 3-acetyl isomers, leading to characteristic neutral losses.
-
Loss of the Acetyl Group: A prominent fragmentation pathway is often the loss of the acetyl group as a ketene (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da).
The relative intensities of the fragment ions resulting from these pathways will differ for each isomer, providing a fingerprint for identification. For instance, the 2-acetyl isomer might show a more prominent fragment resulting from cleavage between C2 and C3, while the 4-acetyl isomer's fragmentation might be more influenced by cleavages at the C3-C4 and C4-C5 bonds.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane).
-
GC Separation: Inject the sample into a gas chromatograph to separate the isomer from any impurities.
-
MS Analysis: The eluting compound is introduced into the mass spectrometer with an EI source.
-
Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion and the pattern of fragment ions.
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. youtube.com [youtube.com]
- 3. emerypharma.com [emerypharma.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of Synthesized 1-(1-Methylpiperidin-4-yl)ethan-1-one
In the landscape of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. For a compound such as 1-(1-Methylpiperidin-4-yl)ethan-1-one, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of key analytical techniques for evaluating the purity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The selection of an analytical method for purity determination is a strategic decision, balancing the need for accuracy, precision, and sensitivity with practical considerations like sample throughput and cost. Here, we will dissect the capabilities of four orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis (EA).
The Synthetic Landscape and Potential Impurities
The purity assessment of this compound begins with an understanding of its synthesis. A common route involves the N-methylation of 4-acetylpiperidine or the reaction of a Grignard reagent with a suitable piperidine-4-carboxylic acid derivative. These pathways, while effective, can introduce a spectrum of impurities.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual 4-acetylpiperidine or piperidine-4-carboxylic acid derivatives.
-
N-methylation Byproducts: Incomplete methylation leading to the presence of the secondary amine, or over-methylation resulting in a quaternary ammonium salt.
-
Grignard Reaction Side Products: Formation of biphenyl or other coupling products from the Grignard reagent.[1][2]
-
Degradation Products: The ketone functionality can be susceptible to reduction or other transformations under certain conditions.
Residual Solvents: Organic solvents used during synthesis and purification (e.g., tetrahydrofuran, diethyl ether, acetonitrile) may be present in the final product and must be quantified.[3]
Orthogonal Analytical Approaches for Purity Determination
A robust purity assessment strategy employs multiple, independent (orthogonal) analytical techniques to provide a comprehensive profile of the synthesized compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its ability to separate and quantify non-volatile and thermally labile compounds.[4] For this compound, a reversed-phase HPLC method with UV detection is a primary choice for purity analysis.
Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase (e.g., C18). Separation is achieved based on the differential partitioning of the analyte and its impurities between the mobile and stationary phases. A UV detector measures the absorbance of the eluting compounds, allowing for quantification.
Experimental Protocol: RP-HPLC-UV Method for this compound
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
Validation of the Method: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[1][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for identifying and quantifying residual solvents and certain volatile impurities that may not be amenable to HPLC analysis.[3][7]
Principle: The sample is vaporized and introduced into a gas chromatograph, where it is separated based on its volatility and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that allows for definitive identification.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
GC Conditions:
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C.
-
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) and seal the vial.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for purity determination, recognized by major pharmacopeias for its accuracy and precision.[8][9][10][11] A key advantage of qNMR is that it does not require a reference standard of the analyte itself; instead, a certified internal standard is used for quantification.[12]
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the analyte and a known amount of an internal standard, the purity of the analyte can be calculated with high accuracy.
Experimental Protocol: ¹H qNMR for Purity Assay
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Internal Standard: A certified reference material with a simple spectrum and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of Chloroform-d or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being integrated.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[9]
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Elemental Analysis (EA)
Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample.[13] By comparing the experimentally determined elemental composition to the theoretical values for the pure compound, a measure of purity can be obtained.
Principle: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors, allowing for the determination of the elemental composition.
Experimental Protocol: CHN Analysis
-
Instrumentation: CHN elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.
-
Analysis: The sample is combusted, and the resulting gases are analyzed to determine the percentage of Carbon, Hydrogen, and Nitrogen.
-
Purity Assessment: The experimental percentages are compared to the theoretical values for C₈H₁₅NO (C: 68.04%, H: 10.71%, N: 9.92%). A deviation of ±0.4% is generally considered acceptable.[13]
Comparative Performance of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the purity assessment. The following table provides a comparative overview of the performance of each method for the analysis of this compound.
| Feature | HPLC-UV | GC-MS | qNMR | Elemental Analysis |
| Primary Application | Purity, Impurity Profiling | Residual Solvents, Volatile Impurities | Absolute Purity Assay, Structural Confirmation | Elemental Composition, Purity Confirmation |
| Specificity | High (Chromatographic Separation) | Very High (Separation + Mass Spectrum) | High (Chemical Shift Specific) | Low (Bulk Property) |
| Sensitivity (LOD/LOQ) | High (ng/mL to low µg/mL)[6] | Very High (pg to ng level) | Moderate (µg/mL to mg/mL)[6] | Low (mg sample required) |
| Quantification | Relative (vs. Reference Standard) | Relative (vs. Reference Standard) | Absolute (vs. Internal Standard) | Indirect (by difference from 100%) |
| Sample Throughput | Medium | Medium | High | High |
| Cost per Sample | Moderate | High | Moderate | Low |
| Key Advantage | Robust and widely used for impurity profiling. | Excellent for volatile compounds and definitive identification. | No need for analyte-specific reference standard; primary method. | Fast, inexpensive confirmation of elemental composition. |
| Key Limitation | Requires reference standards for impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods. | Non-specific; cannot identify individual impurities. |
Conclusion: An Integrated Approach to Purity Assessment
For a comprehensive and trustworthy assessment of the purity of synthesized this compound, a multi-faceted approach is recommended. No single technique can provide a complete picture.
-
Primary Purity Assay: qNMR serves as an excellent primary method for an unbiased, absolute purity value. Its ability to quantify without a specific reference standard for the analyte is a significant advantage, particularly in early-stage development.[12]
-
Impurity Profiling: HPLC-UV is the workhorse for separating and quantifying non-volatile, process-related impurities. Its high sensitivity allows for the detection and monitoring of trace-level contaminants.
-
Volatiles and Residual Solvents: GC-MS is indispensable for the analysis of residual solvents and volatile byproducts, ensuring compliance with regulatory limits.
-
Confirmation of Composition: Elemental Analysis provides a rapid and cost-effective confirmation that the bulk of the material has the correct elemental composition.
By strategically combining these orthogonal techniques, researchers and drug development professionals can build a self-validating system for purity assessment, ensuring the quality and integrity of this compound for its intended application.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]
-
Takahashi, Y., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-878. Available at: [Link]
-
Chromatography Forum. (2015). piperidine analysis in API by GC-HS. Available at: [Link]
-
Wikipedia. Elemental analysis. Available at: [Link]
-
U.S. Pharmacopeia. Stimuli Article (qNMR). Available at: [Link]
-
Ahmad, I., et al. (2012). VALIDATION AND APPLICATION OF REVERSED PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR QUANTIFICATION OF PIZOTIFEN MALATE. International Journal of Pharmaceutical Sciences and Research, 3(7), 2146-2151. Available at: [Link]
-
Alomrani, A., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694. Available at: [Link]
-
LCGC International. (2023). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Available at: [Link]
-
ResearchGate. (2020). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Available at: [Link]
-
Camarasu, C. C., et al. (2004). Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 959-976. Available at: [Link]
-
Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. TrAC Trends in Analytical Chemistry, 29(1), 117-124. Available at: [Link]
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Available at: [Link]
-
Severina, H., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6), 3121-3127. Available at: [Link]
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(4), 565-583. Available at: [Link]
-
Chen, H. R. (2007). The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. Globe Thesis. Available at: [Link]
-
Jasperse, C. (n.d.). Grignard Reaction. Chem 355. Available at: [Link]
-
Sciencemadness.org. (2018). N methylation of 4-pyperidone. Available at: [Link]
-
Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. pjps.pk [pjps.pk]
- 4. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. piperidine analysis in API by GC-HS - Chromatography Forum [chromforum.org]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. ethz.ch [ethz.ch]
- 9. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(1-Methylpiperidin-4-yl)ethan-1-one Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold and the Imperative of Selectivity
The 1-(1-methylpiperidin-4-yl)ethan-1-one scaffold is a privileged structure in modern medicinal chemistry. Piperidine derivatives are integral components of numerous FDA-approved drugs and clinical candidates, valued for their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets, particularly within the central nervous system (CNS).[1][2] Derivatives of this core structure have shown potential as antagonists for receptors like the histamine H3 and sigma-1 receptors, and have been explored for various therapeutic applications, including antidiabetic and antimicrobial agents.[3][4][5]
However, the very versatility that makes the piperidine motif attractive also presents a significant challenge: the potential for off-target interactions, or cross-reactivity. An investigational drug binding to unintended receptors, ion channels, or enzymes can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity, ultimately derailing a promising therapeutic program.[6] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of rational drug design and a critical step in mitigating clinical risk.[7][8]
This guide provides a comparative framework for conducting cross-reactivity studies on novel this compound derivatives. We will explore the causality behind experimental choices, detail robust, self-validating protocols, and present a strategy for interpreting the resulting data to guide lead optimization.
Strategic Framework for Cross-Reactivity Assessment
A comprehensive cross-reactivity assessment should be approached as a tiered, iterative process. The goal is to build a progressively detailed "selectivity profile" for each lead candidate. This process integrates computational prediction with empirical in vitro testing.
A rational approach to these studies is paramount, varying based on the specific properties and intended use of the pharmaceutical.[8] The objectives are threefold: to identify undesirable pharmacodynamic properties, evaluate adverse effects seen in other studies, and investigate the mechanism of those adverse effects.[8][9][10]
Conceptual Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow, moving from broad, early-stage screening to more focused, in-depth analysis.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Methodologies for Off-Target Identification
The modern toolbox for assessing cross-reactivity is diverse, encompassing computational, biochemical, and cell-based methods.[11] A multi-pronged approach provides the most robust and reliable data.
In Silico Prediction: The First Line of Inquiry
Before committing resources to expensive wet-lab experiments, computational models can predict likely off-target interactions, helping to prioritize which assays to run.[12][13]
-
Similarity Searching (2D): This method compares the chemical structure of a derivative to databases of compounds with known biological activities. The Similarity Ensemble Approach (SEA) is a powerful tool for this, capable of predicting interactions with affinities ranging from nanomolar to micromolar.[13]
-
Pharmacophore Modeling (3D): This technique models the 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for binding to a specific target. The model can then be used to screen derivatives for their ability to fit into the binding sites of known off-targets.
Causality: The rationale here is risk mitigation. By identifying potential liabilities computationally, we can design a more intelligent and cost-effective in vitro screening panel, focusing on targets with the highest probability of interaction.
In Vitro Binding Assays: Quantifying Interactions
The most common method for predicting off-target liability is to test compounds against a panel of in vitro ligand binding assays.[14] These assays directly measure the affinity of a compound for a large number of purified receptors, channels, and enzymes.
Experimental Protocol: Radioligand Binding Assay
-
Preparation: A specific concentration of the test derivative is incubated with a preparation of cell membranes expressing the target of interest (e.g., adrenergic receptor α1).
-
Competition: A radiolabeled ligand with known high affinity for the target is added to the mixture. The test compound competes with the radioligand for binding to the target.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand via filtration.
-
Detection: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Calculation: The percentage of inhibition of radioligand binding is calculated. A high inhibition value suggests the test compound binds to the target. This is typically followed by a dose-response curve to determine the inhibition constant (Ki).
Trustworthiness: This protocol is self-validating through the use of controls. A "no inhibitor" control establishes 100% binding, while a control with a known, potent unlabeled ligand establishes the baseline for 0% binding. All experimental points are measured against these standards.
Functional and Cellular Assays: Assessing Biological Consequence
A binding event does not always translate to a biological effect. Functional assays are crucial for determining whether a compound, upon binding to an off-target, acts as an agonist (activates the target), an antagonist (blocks the target), or has no functional consequence.
Example: Off-Target Interaction with a GPCR
An unintended interaction with a G-protein coupled receptor (GPCR) can trigger a downstream signaling cascade, leading to an unwanted physiological response.
Caption: Unintended GPCR activation by an off-target compound.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the process, consider three hypothetical derivatives of this compound, designed as potent antagonists for a primary CNS target (Target A). These derivatives were screened against a panel of common off-targets known for causing adverse effects.
Table 1: Comparative Selectivity Profile of Three Derivatives (Ki, nM)
| Target | Derivative 1 (nM) | Derivative 2 (nM) | Derivative 3 (nM) | Potential Adverse Effect |
| Target A (Primary) | 5.2 | 8.1 | 15.7 | Therapeutic Target |
| hERG Channel | >10,000 | 1,200 | 95 | Cardiac Arrhythmia[7][10] |
| Adrenergic α1 | 850 | >10,000 | 450 | Hypotension, Dizziness[15] |
| Serotonin Transporter (SERT) | 2,500 | 150 | 3,100 | Serotonergic Side Effects |
| Sigma-1 Receptor | 75 | 980 | 110 | CNS Side Effects[1][3] |
Interpretation & Field Insights:
-
Derivative 1: Shows excellent potency for the primary target and a very clean off-target profile. Its high Ki value for the hERG channel is particularly desirable, indicating a low risk of cardiotoxicity. The moderate affinity for the Sigma-1 receptor warrants further functional investigation but represents a promising lead.
-
Derivative 2: While potent at Target A, it displays significant affinity for the Serotonin Transporter (SERT). This cross-reactivity could lead to undesirable side effects and represents a potential liability. Its hERG affinity, while better than Derivative 3, is still a concern.
-
Derivative 3: This derivative is the least potent at the primary target and exhibits dangerous affinity for the hERG channel, a major red flag in safety pharmacology.[10] A Ki value under 100 nM for hERG is a significant finding that would likely halt the development of this compound.
Conclusion: Selectivity as a Pillar of Success
The systematic evaluation of cross-reactivity is not an obstacle in the drug discovery pipeline but a critical tool for navigating it successfully. For derivatives of versatile scaffolds like this compound, understanding the full pharmacological profile is essential. By integrating predictive computational methods with robust in vitro binding and functional assays, research teams can make data-driven decisions, prioritize compounds with the highest probability of clinical success, and ultimately develop safer, more effective medicines. This rigorous, front-loaded approach to safety pharmacology is mandated by regulatory bodies and is fundamental to the ethical and scientific integrity of drug development.[7][8][16]
References
- Comparative Cross-Reactivity Profiling of (S)-3-(4-Fluorobenzyl)
- Navigating the Cross-Reactivity Landscape of Piperidine Derivatives: A Compar
- What are preclinical safety pharmacology requirements?
- Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society.
- S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency.
- Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals.
- Knowledge-Based Approaches to Off-Target Screening. PubMed.
- How can off-target effects of drugs be minimised?
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology.
- SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences.
- Safety Pharmacology Studies.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- Morpholine, Piperazine, and Piperidine Deriv
- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
- 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. altasciences.com [altasciences.com]
- 10. criver.com [criver.com]
- 11. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 12. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
A Comparative Benchmarking Guide to 1-(1-Methylpiperidin-4-yl)ethan-1-one as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. This guide provides an in-depth comparative analysis of 1-(1-Methylpiperidin-4-yl)ethan-1-one as a precursor, primarily focusing on its role in the synthesis of 4-anilino-N-phenethylpiperidine (ANPP), a key intermediate for fentanyl and its analogues.[1][2] We will objectively benchmark its performance against established alternative precursors, namely N-phenethyl-4-piperidone (NPP) and 4-anilinopiperidine (4-AP), supported by experimental data and established synthetic methodologies.
Introduction: The Strategic Importance of Precursor Selection
The synthesis of complex active pharmaceutical ingredients (APIs) often involves multi-step processes where the choice of the initial building blocks is paramount. An ideal precursor should be readily available, cost-effective, and lead to the target molecule through a high-yielding, safe, and scalable synthetic pathway. This compound, a substituted piperidine derivative, presents itself as a potential starting material for the synthesis of various pharmaceutical targets. This guide will dissect its viability in the context of ANPP synthesis, a critical precursor for a class of potent synthetic opioids.
The Synthetic Landscape: Pathways to 4-anilino-N-phenethylpiperidine (ANPP)
The synthesis of ANPP is a crucial step in the production of fentanyl.[1][2] Historically, several synthetic routes have been developed, each with its own set of precursors and reaction conditions. The most prominent of these are the Janssen, Siegfried, and Gupta methods.[3][4] These methods have traditionally utilized precursors like N-phenethyl-4-piperidone (NPP) and 4-anilinopiperidine (4-AP).[3][5]
Established Precursors: A Brief Overview
-
N-phenethyl-4-piperidone (NPP): A widely used precursor in the Siegfried method, NPP undergoes reductive amination with aniline to yield ANPP.[2][6]
-
4-anilinopiperidine (4-AP): Utilized in the Gupta method, 4-AP is alkylated with a phenethyl group to form ANPP.[3]
The international regulation of NPP and 4-AP has prompted the exploration of alternative precursors to circumvent these restrictions.[5] This is where the evaluation of this compound becomes relevant.
Benchmarking Performance: A Comparative Analysis
To objectively assess the performance of this compound, we will compare a proposed synthetic route originating from it against the established, high-yielding methods starting from NPP and a general method starting from 4-AP. The primary target for this comparative analysis is the synthesis of ANPP.
Proposed Synthetic Pathway from this compound
A plausible synthetic route from this compound to ANPP would likely involve the following conceptual steps. It is important to note that this is a proposed pathway for the purpose of comparison, and optimization would be required in a laboratory setting.
Caption: Optimized synthesis of ANPP from 4-piperidone. [7][8]
Performance Metrics: A Head-to-Head Comparison
| Performance Metric | Proposed Route from this compound | Optimized Route from 4-Piperidone (Valdez et al.) |
| Number of Steps to ANPP | Multiple (N-demethylation, reductive amination, N-phenethylation) | 2 |
| Overall Yield | Likely low due to multiple steps | High (approx. 80% over two steps) [7][8] |
| Process Simplicity | Complex, requiring multiple purifications | Streamlined, with high-yielding individual steps [7][8] |
| Scalability | Potentially challenging due to complex steps | Demonstrated to be efficient for gram-scale production [7] |
| Precursor Accessibility | Commercially available | Commercially available |
Experimental Protocols
For the purpose of reproducibility and direct comparison, detailed experimental protocols for the synthesis of ANPP via the high-yielding Valdez et al. method and a general procedure for the Siegfried method are provided below.
Optimized Synthesis of 4-anilino-N-phenethylpiperidine (ANPP) (Adapted from Valdez et al.)
[7][8] Step 1: Synthesis of N-phenylethylpiperidin-4-one (NPP)
-
To a suspension of 4-piperidone monohydrate hydrochloride and cesium carbonate in acetonitrile, add 2-(bromoethyl)benzene.
-
Reflux the mixture for the time specified in the literature.
-
After cooling, filter the reaction mixture and concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography to yield NPP as a light yellow oil.
-
To a solution of NPP in a suitable solvent (e.g., dichloroethane), add aniline and acetic acid.
-
Stir the mixture at room temperature, then add sodium triacetoxyborohydride in portions.
-
Continue stirring until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield ANPP.
General Protocol for the Siegfried Method for ANPP Synthesis
-
React N-phenethyl-4-piperidinone (NPP) with aniline. In some variations, acetic acid is added to promote condensation.
-
The resulting imine is then reduced to ANPP using a reducing agent such as sodium borohydride in a suitable solvent like methanol.
-
The product, ANPP, is then isolated and purified.
Data Presentation and Analysis
The following table summarizes the key quantitative data for the synthesis of ANPP from different precursors.
| Precursor | Synthetic Route | Key Reagents | Reported Yield of ANPP | Purity |
| 4-Piperidone | Valdez et al. | 2-(bromoethyl)benzene, Cs2CO3, aniline, NaBH(OAc)3 | 80% (overall from 4-piperidone) [7][8] | High, requires chromatographic purification |
| N-phenethyl-4-piperidone (NPP) | Siegfried | Aniline, NaBH4 | 67% (for reductive amination step) [1] | Variable, may require purification |
| 4-anilinopiperidine (4-AP) | Gupta | Phenethyl halide | Yields not consistently reported in readily available literature | Variable |
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis requires up-to-date pricing for all precursors and reagents, which can fluctuate based on supplier and quantity. However, a qualitative assessment can be made based on the number of synthetic steps and the complexity of the procedures.
The proposed route from this compound, with its multiple steps, is likely to be less cost-effective than the highly optimized, two-step process from 4-piperidone. Each additional synthetic step incurs costs associated with reagents, solvents, energy, labor, and waste disposal.
Safety and Handling
All precursors and intermediates in the synthesis of fentanyl and its analogues should be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [10][11]
-
N-phenethyl-4-piperidone (NPP) and 4-anilinopiperidine (4-AP): These are regulated precursors and require strict handling and reporting protocols. [3][5]* Fentanyl and its analogues: These are extremely potent opioids, and exposure to even small amounts can be fatal. [12]Extreme caution and specialized handling procedures are necessary.
Conclusion and Future Outlook
Based on this comparative analysis, this compound does not present a competitive advantage as a precursor for the synthesis of 4-anilino-N-phenethylpiperidine (ANPP) when benchmarked against established and optimized routes. The proposed synthetic pathway is longer, likely lower yielding, and more complex than the streamlined synthesis from 4-piperidone as demonstrated by Valdez et al.
For researchers and drug development professionals, the key takeaways are:
-
Efficiency is Paramount: The optimized two-step synthesis of ANPP from 4-piperidone offers a high-yield and efficient route, setting a high benchmark for any new precursor.
-
Simplicity Reduces Cost and Improves Scalability: Fewer reaction and purification steps translate to lower production costs and easier scale-up.
-
Regulatory Landscape is a Key Consideration: The use of regulated precursors like NPP and 4-AP requires adherence to strict legal and safety frameworks.
While this compound may have applications in the synthesis of other pharmaceutical targets, its utility as a precursor for ANPP appears limited in the face of more efficient and established alternatives. Future research in this area should focus on developing novel, shorter, and higher-yielding synthetic routes from readily available and unregulated starting materials.
References
- Fentanyl Synthetic Methodology: A Comparative Study. (n.d.).
- 4-ANPP. (n.d.). In Wikipedia. Retrieved January 2, 2026.
- S-1 SUPPORTING INFORMATION Chemical Attribution of Fentanyl Using Multivariate Statistical Analysis of Orthogonal Mass Spectral. (n.d.). AWS.
- Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023, October 31). Federal Register.
- Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applic
- Reaction scheme of fentanyl synthesized by the One-Pot Gupta method... (n.d.).
- Interrogation de Seconde Licence 2003-2004. (n.d.).
- N-Phenethyl-4-piperidinone. (n.d.). In Wikipedia. Retrieved January 2, 2026.
- An efficient, optimized synthesis of fentanyl and rel
- Fentanyl. (n.d.). In Wikipedia. Retrieved January 2, 2026.
- Possible Control of Phenethyl Bromide as a List I Chemical. (2024, October 28).
- A Convenient One-Pot Synthesis of Fentanyl. | Request PDF. (2025, August 9).
- Combating Fentanyl and Other Synthetic Drugs. (n.d.). Homeland Security.
- Fentanyl: A Briefing Guide for First Responders. (n.d.).
- A convenient one pot synthesis of fentanyl. (n.d.). Scite.ai.
- Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014).
- An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. (2014, September 18). PMC - NIH.
- US8399677B2 - Method for the preparation of fentanyl - Google P
- 21st Century Drug Trafficking: “Manufacturing Advisory” on Fentanyl and Other Synthetic Opioids (Tab A). (2019, August 21). U.S.
- Fentanyl Safety for First Responders*. (n.d.). NC DHHS.
- A METHOD FOR THE PREPARATION OF FENTANYL - European Patent Office - EP 2252149 B1 - Googleapis.com. (2009, March 9).
- Control of a Chemical Precursor Used in the Illicit Manufacture of Fentanyl as a List I Chemical. (2007, April 23). Federal Register.
- April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under intern
- EP2252149A2 - A method for the preparation of fentanyl - Google P
- Fentanyl Purity, Potency, & Synthesis. (n.d.).
- CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google P
- Identification of Chemical Attribution Signatures of Fentanyl Syntheses Using Multivariate Statistical Analysis of Orthogonal Analytical D
- 4-ANPP. (n.d.). In Wikipedia. Retrieved January 2, 2026.
- Designation of 4-Piperidone as a List I Chemical. (2022, September 22).
- Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. (2024, November 2). RMIT University - Figshare.
- Emerging Synthetic Fentanyl Analogs. (n.d.). PMC - NIH.
- Analytical method validation for the identification and quantification of dissolved gold and gold nanoparticles in cosmetics products by single particle inductively coupled plasma mass spectrometry. (n.d.). SciELO.
- Analytical Performance and Validation of a Reliable Method Based on Graphite Furnace Atomic Absorption Spectrometry for the Determination of Gold Nanoparticles in Biological Tissues. (n.d.). MDPI.
- 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP). (n.d.). Benchchem.
- RU2495871C2 - Method of producing fentanyl - Google P
- N-phenyl-1-(2-phenylethyl)-4-piperidinamine. (n.d.). PubChem.
- CAS 21409-26-7: 4-Anilino-N-phenethylpiperidine (ANPP). (n.d.). CymitQuimica.
- Analytical Methods for Nanomaterial Determination in Biological M
- 4-(1-Phenethylpiperidin-2-yl)aniline Research Compound. (n.d.). Benchchem.
- Quantitative gold nanoparticle analysis methods: A review. (2010, August 15). PubMed.
- Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity. (2007, January 30). PMC - NIH.
- Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance. (2010, June 29). Federal Register.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. 4-ANPP - Wikipedia [en.wikipedia.org]
- 3. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 4. researchgate.net [researchgate.net]
- 5. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 6. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 7. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]
- 8. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. nvfc.org [nvfc.org]
- 11. ncdhhs.gov [ncdhhs.gov]
- 12. Federal Register :: Control of a Chemical Precursor Used in the Illicit Manufacture of Fentanyl as a List I Chemical [federalregister.gov]
A Tale of Two Rings: A Comparative Guide to the Bioactivity of Piperidine and Piperazine Scaffolds in Drug Design
For the medicinal chemist, the selection of a core heterocyclic scaffold is a foundational decision that dictates the trajectory of a drug discovery program. Among the pantheon of "privileged scaffolds"—structures that repeatedly appear in successful drugs—the six-membered saturated nitrogen heterocycles, piperidine and piperazine, are preeminent.[1][2] While structurally similar, the simple addition of a second nitrogen atom at the 4-position transforms piperidine into piperazine, a seemingly minor alteration that profoundly impacts the molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[3]
This guide, written from the perspective of a senior application scientist, offers an in-depth, objective comparison of these two critical scaffolds. We will move beyond simple descriptions to explore the causal relationships between structure and function, supported by experimental data and validated protocols, to empower researchers in making strategic, data-driven decisions in scaffold selection.
Part 1: The Physicochemical Divide - A Foundation of Function
The choice between piperidine and piperazine is fundamentally a choice between differing physicochemical profiles. These properties are the primary determinants of how a molecule will behave in a biological system, influencing everything from target binding to oral bioavailability.
The most critical distinction lies in their basicity (pKa) . Piperidine, with its single nitrogen, is a relatively strong base (pKa ≈ 11.2).[1][4] In contrast, piperazine has two distinct basic centers with pKa values of approximately 5.5 and 9.7.[1][5] This has significant consequences. At physiological pH (~7.4), piperidine is almost entirely protonated, making it an excellent hydrogen bond donor and capable of forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket.[4] Piperazine's lower basicity means it exists in a more complex equilibrium of unprotonated, monoprotonated, and diprotonated species. This allows for a more nuanced modulation of its properties; it can be less prone to the high clearance or potential off-target liabilities (like hERG channel binding) sometimes associated with highly basic compounds.[6]
This difference in basicity directly influences lipophilicity (LogP) and solubility . The parent piperidine ring is more lipophilic than piperazine.[1] While this can enhance membrane permeability—a potential advantage for CNS-targeting drugs that must cross the blood-brain barrier—it can also lead to lower aqueous solubility and increased metabolic susceptibility.[3][4] The piperazine moiety, being more polar, generally confers greater aqueous solubility, which can be advantageous for formulation and may facilitate renal clearance.[3]
dot graph Logical_Relationship { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"]; graph [overlap=false, splines=true, sep="+6,6"];
// Nodes Scaffold [label="Scaffold Choice", fillcolor="#F1F3F4"]; Piperidine [label="Piperidine\n(1 Nitrogen)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; Piperazine [label="Piperazine\n(2 Nitrogens)", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Properties [label="Physicochemical\nProperties", fillcolor="#F1F3F4"]; Basicity [label="Higher Basicity\n(pKa ~11.2)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; Lipophilicity [label="Higher Lipophilicity", fillcolor="#E8F0FE", fontcolor="#1967D2"]; DualBasicity [label="Tunable Basicity\n(Dual pKa)", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Solubility [label="Higher Aqueous Solubility", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Bioactivity [label="Biological Outcome", fillcolor="#F1F3F4"]; IonicBonding [label="Strong Ionic Bonding", fillcolor="#E8F0FE", fontcolor="#1967D2"]; Permeability [label="Enhanced Membrane\nPermeability (e.g., BBB)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; MultiInteractions [label="Multipolar Interactions", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Selectivity [label="Altered Target Selectivity", fillcolor="#E6F4EA", fontcolor="#1E8E3E"];
// Edges Scaffold -> Piperidine [len=1.5]; Scaffold -> Piperazine [len=1.5]; Piperidine -> Properties [label="Dictates", len=1.5]; Piperazine -> Properties [label="Dictates", len=1.5]; Properties -> Basicity [style=invis]; Properties -> Lipophilicity [style=invis]; Properties -> DualBasicity [style=invis]; Properties -> Solubility [style=invis]; Basicity -> IonicBonding [label="Leads to"]; Lipophilicity -> Permeability [label="Can improve"]; DualBasicity -> MultiInteractions [label="Allows for"]; Solubility -> Bioactivity [style=invis]; IonicBonding -> Bioactivity [label="Influences"]; Permeability -> Bioactivity [label="Influences"]; MultiInteractions -> Bioactivity [label="Influences"]; DualBasicity -> Selectivity [label="Can fine-tune"]; Selectivity -> Bioactivity [label="Influences"]; } enddot Caption: Core structural differences influence physicochemical properties and biological outcomes.
Part 2: A Case Study in Receptor Selectivity - Histamine H₃ vs. Sigma-1
Theoretical properties are instructive, but experimental data provides the definitive proof of a scaffold's impact. A compelling example comes from a study of dual-target ligands for the histamine H₃ (hH₃R) and sigma-1 (σ₁R) receptors, both of which are implicated in neurological and psychiatric disorders.[7]
Researchers synthesized and tested a series of compounds where the core structures were nearly identical, differing only by the presence of a piperidine or a piperazine ring. The results were striking.[7][8]
| Compound ID | Core Scaffold | hH₃R Affinity (Kᵢ, nM) | σ₁R Affinity (Kᵢ, nM) | Selectivity (σ₁R/hH₃R) |
| Compound 4 | Piperazine | 3.17 | 1531 | ~483 |
| Compound 5 | Piperidine | 7.70 | 3.64 | ~0.47 |
| Data synthesized from Szałata et al., ACS Chemical Neuroscience, 2019.[7][8] |
Analysis of the Data: The switch from a piperazine (Compound 4) to a piperidine (Compound 5) had a modest effect on the affinity for the primary target, the histamine H₃ receptor, with Kᵢ values remaining in the low nanomolar range.[7] However, the effect on the sigma-1 receptor was profound. The piperidine-containing compound exhibited a >400-fold increase in affinity for σ₁R compared to its piperazine counterpart.[7][8]
This demonstrates a critical principle: the choice of scaffold can be a powerful tool for engineering selectivity. In this case, the higher basicity and distinct shape of the protonated piperidine ring were likely critical structural elements for high-affinity binding to the σ₁R, a change not tolerated as well at the hH₃R binding site.[7] This is not an isolated phenomenon; similar scaffold-dependent selectivity has been observed in other target classes, including kinase inhibitors.[9]
Part 3: Impact on ADMET Profiles
A compound's journey to becoming a drug is fraught with challenges related to its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The choice between piperidine and piperazine has significant ramifications here.
-
Metabolism: Piperazine, with two nitrogen atoms, presents more sites for metabolism by cytochrome P450 enzymes.[3] This can be a liability, potentially leading to rapid clearance or the formation of active or toxic metabolites. Piperidine's metabolic profile is often simpler, though substitution patterns on the ring are crucial for metabolic stability.[1]
-
Permeability: As discussed, the greater lipophilicity of many piperidine derivatives can lead to better membrane permeability.[4] Conversely, some piperazine derivatives have been investigated as permeation enhancers, suggesting they can improve the absorption of other molecules.[1]
-
Aqueous Solubility: The polarity of the piperazine ring generally leads to higher aqueous solubility, which can be a significant advantage in drug development, aiding in formulation and preventing issues related to poor solubility that can plague lipophilic compounds.[3]
Part 4: Validated Experimental Protocols for Comparative Evaluation
To objectively compare novel piperidine and piperazine analogs, a robust and validated set of in vitro assays is essential. The following protocols provide a framework for determining affinity, cytotoxicity, and permeability.
Principle: This assay quantifies the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.[10][11] The Kᵢ value is a true measure of affinity, calculated from the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Receptor Source: Prepare cell membranes or tissue homogenates expressing the target receptor.[12] Quantify protein concentration using a BCA or Bradford assay.
-
Radioligand: Dilute a high-affinity radioligand (e.g., [³H]-ligand) in assay buffer to a final concentration at or below its dissociation constant (Kₑ).[11]
-
Test Compounds: Prepare a serial dilution series of the piperidine and piperazine analogs (e.g., 11 points, 1:3 dilution) in assay buffer.
-
-
Assay Procedure (96-well format):
-
To each well, add:
-
50 µL of test compound dilution (or buffer for total binding, or a high concentration of a known unlabeled ligand for non-specific binding).
-
50 µL of radioligand solution.
-
150 µL of receptor membrane preparation.[12]
-
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[12]
-
-
Separation and Detection:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[10]
-
Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to minimize non-specific binding.
-
Dry the filter plate (e.g., 30 min at 50°C).[12]
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other readings to get specific binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[1]
-
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13][14] The amount of formazan is proportional to the number of living cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[3]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium + MTT + solvent).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of the compound to determine the IC₅₀ (the concentration that reduces cell viability by 50%).
-
Principle: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to predict the in vivo oral absorption of a compound.[15][16] The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, efflux) directions.
Methodology:
-
Cell Culture and Differentiation:
-
Monolayer Integrity Check:
-
Permeability Assay:
-
Wash the monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For A→B transport: Add the test compound (e.g., at 10 µM) in transport buffer to the apical (donor) compartment. Add fresh buffer to the basolateral (receiver) compartment.[15]
-
For B→A transport: Add the test compound solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
Incubate the plates for a set time (e.g., 2 hours) at 37°C with gentle shaking.[16]
-
-
Sampling and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in each sample using a sensitive analytical method, typically LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value (in cm/s) using the equation: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[15]
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[18]
-
Conclusion: A Strategic Choice in Drug Design
Both piperidine and piperazine are undeniably powerful and "privileged" scaffolds in the medicinal chemist's toolkit. The decision of which to employ is not arbitrary but a strategic choice dictated by the therapeutic target, the desired pharmacological effect, and the required ADMET properties.[4]
Piperidine, with its higher basicity and lipophilicity, can be advantageous for achieving potent interactions with specific targets and enhancing membrane permeability, particularly for CNS applications.[4] Piperazine, with its dual nitrogen atoms, offers greater synthetic versatility, tunable basicity, and often improved aqueous solubility, making it a mainstay in kinase inhibitors and various other drug classes.[3]
Ultimately, a thorough understanding of their comparative bioactivities, supported by a robust experimental framework as outlined in this guide, is essential. This allows drug development professionals to move beyond intuition and make informed, rational decisions, thereby increasing the probability of success in the complex and challenging endeavor of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. enamine.net [enamine.net]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Synthesis of 1-(1-Methylpiperidin-4-yl)ethan-1-one: An Evaluation of Alternative Starting Materials
Introduction
1-(1-Methylpiperidin-4-yl)ethan-1-one, a key building block in the synthesis of numerous pharmaceutical agents, presents a recurring challenge for process chemists and medicinal chemists alike: the selection of an optimal and scalable synthetic route. The choice of starting material profoundly influences the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. This guide provides an in-depth comparative analysis of three distinct and viable synthetic strategies for this compound, each originating from a different commercially available precursor. By examining the underlying chemical principles, providing detailed experimental protocols, and presenting a side-by-side comparison of key metrics, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The three routes under consideration are:
-
Route 1: A Grignard reaction utilizing 1-methylpiperidine-4-carbonitrile.
-
Route 2: An organolithium addition to a Weinreb amide derived from 1-methylpiperidine-4-carboxylic acid.
-
Route 3: A Wittig reaction sequence commencing with 1-methyl-4-piperidone.
Each of these pathways offers a unique set of advantages and disadvantages, which will be meticulously explored to provide a holistic understanding of the synthetic landscape for this important intermediate.
Route 1: Grignard Reaction with 1-Methylpiperidine-4-carbonitrile
This classical organometallic approach leverages the nucleophilic addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis to yield the desired ketone. The choice of a methyl Grignard reagent, such as methylmagnesium bromide, provides the acetyl group of the target molecule.
Scientific Rationale
The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. The Grignard reagent, R-MgX, behaves as a potent source of the carbanion R⁻[1]. In this case, the methyl carbanion from methylmagnesium bromide attacks the nitrile carbon of 1-methylpiperidine-4-carbonitrile. This addition forms a magnesium salt of an imine, which is stable under the reaction conditions. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone. The mechanism involves the protonation of the imine nitrogen, followed by the attack of water and subsequent elimination of ammonia to afford the final ketone product.
Experimental Protocol
Step 1: Preparation of Methylmagnesium Bromide
-
Materials: Magnesium turnings, anhydrous diethyl ether, methyl bromide, iodine crystal (optional).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Step 2: Reaction with 1-Methylpiperidine-4-carbonitrile and Hydrolysis
-
Materials: 1-Methylpiperidine-4-carbonitrile, freshly prepared methylmagnesium bromide solution, anhydrous diethyl ether, hydrochloric acid.
-
Procedure:
-
Cool the freshly prepared methylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of 1-methylpiperidine-4-carbonitrile (1.0 eq) in anhydrous diethyl ether to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and concentrated hydrochloric acid.
-
Separate the aqueous layer and wash the organic layer with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
-
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Organolithium Addition to a Weinreb Amide
This modern and highly reliable method involves the conversion of a carboxylic acid to an N-methoxy-N-methylamide, commonly known as a Weinreb amide. This intermediate is then reacted with an organolithium reagent to furnish the ketone. This route offers excellent control and often high yields, avoiding the over-addition that can plague Grignard reactions with more reactive acylating agents.
Scientific Rationale
The Weinreb amide is a particularly useful acylating agent because the intermediate formed upon nucleophilic addition is stabilized by chelation to the methoxy group's oxygen atom[2]. This stable tetrahedral intermediate does not collapse to a ketone until acidic workup. Consequently, even with an excess of the highly reactive organolithium reagent, the reaction stops at the ketone stage, preventing the formation of the corresponding tertiary alcohol. The synthesis begins with the conversion of 1-methylpiperidine-4-carboxylic acid to its corresponding Weinreb amide, typically using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N,O-dimethylhydroxylamine hydrochloride. The subsequent addition of methyllithium to the Weinreb amide, followed by an acidic workup, provides the target ketone with high selectivity.
Experimental Protocol
Step 1: Synthesis of N-methoxy-N,1-dimethylpiperidine-4-carboxamide (Weinreb Amide) [2]
-
Materials: 1-Methylpiperidine-4-carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, N,N-diisopropylethylamine (DIPEA), 1-hydroxybenzotriazole (HOBt), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 1-methylpiperidine-4-carboxylic acid (1.0 eq) in DMF.
-
Add DIPEA (1.2 eq), HOBt (1.0 eq), and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) sequentially to the solution and stir briefly.
-
Add EDC (1.0 eq) and stir the resulting solution at room temperature for 16-24 hours.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 9 with aqueous sodium hydroxide.
-
Extract the aqueous phase with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude Weinreb amide.
-
Purify by column chromatography.
-
Step 2: Reaction with Methyllithium and Hydrolysis
-
Materials: N-methoxy-N,1-dimethylpiperidine-4-carboxamide, methyllithium solution in diethyl ether, anhydrous tetrahydrofuran (THF), hydrochloric acid.
-
Procedure:
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of methyllithium (1.2 eq) in diethyl ether.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Route 3: Synthesis from 1-Methyl-4-piperidone via a Wittig Reaction
This pathway begins with the readily available 1-methyl-4-piperidone and introduces the two-carbon acetyl unit through a Wittig reaction, followed by hydration of the resulting alkene. This approach avoids the use of highly reactive and pyrophoric organometallic reagents in the final C-C bond-forming step.
Scientific Rationale
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides[3][4]. In this proposed synthesis, 1-methyl-4-piperidone is reacted with a stabilized ylide, such as (1-ethoxycarbonylethylidene)triphenylphosphorane, which can be prepared from triphenylphosphine and ethyl 2-bromopropionate. This reaction would yield an α,β-unsaturated ester. Subsequent hydrolysis of the ester and decarboxylation would provide the corresponding vinylpiperidine derivative. Finally, hydration of the double bond, for example, through oxymercuration-demercuration or hydroboration-oxidation, would furnish the target ketone. The regioselectivity of the hydration step is critical and would need to be carefully controlled to ensure the formation of the desired methyl ketone.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(1-methylpiperidin-4-ylidene)propanoate (Wittig Reaction)
-
Materials: 1-Methyl-4-piperidone, (1-ethoxycarbonylethylidene)triphenylphosphorane (or its precursor ethyl 2-bromopropionate and triphenylphosphine), a suitable base (e.g., sodium hydride), anhydrous solvent (e.g., THF or DMSO).
-
Procedure:
-
Prepare the phosphonium ylide by reacting ethyl 2-bromopropionate with triphenylphosphine to form the phosphonium salt, followed by deprotonation with a strong base like sodium hydride in an anhydrous solvent.
-
To the resulting ylide solution, add 1-methyl-4-piperidone (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the α,β-unsaturated ester.
-
Step 2: Hydrolysis and Decarboxylation
-
Materials: Ethyl 2-(1-methylpiperidin-4-ylidene)propanoate, a strong base (e.g., potassium hydroxide), ethanol, water, hydrochloric acid.
-
Procedure:
-
Dissolve the unsaturated ester in a mixture of ethanol and water containing potassium hydroxide (excess).
-
Reflux the mixture for several hours until saponification is complete.
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to induce decarboxylation.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the crude vinylpiperidine derivative.
-
Step 3: Hydration of the Alkene
-
Materials: Crude vinylpiperidine derivative, mercuric acetate, water, THF, sodium borohydride.
-
Procedure (Oxymercuration-Demercuration):
-
Dissolve the vinylpiperidine in a mixture of THF and water.
-
Add mercuric acetate and stir at room temperature until the reaction is complete (as monitored by TLC).
-
Add a solution of sodium borohydride in aqueous sodium hydroxide to the reaction mixture.
-
Stir for 1-2 hours, then extract the product with diethyl ether.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product by distillation or column chromatography.
-
Workflow Diagram
Caption: Synthetic workflow for Route 3.
Comparative Analysis
| Feature | Route 1: Grignard Reaction | Route 2: Weinreb Amide | Route 3: Wittig Reaction |
| Starting Material | 1-Methylpiperidine-4-carbonitrile | 1-Methylpiperidine-4-carboxylic acid | 1-Methyl-4-piperidone |
| Availability of Starting Material | Readily available | Readily available | Readily available |
| Number of Steps | 2 (assuming Grignard reagent is prepared in situ) | 2 | 3 |
| Key Reagents | Methylmagnesium bromide | EDC, HOBt, MeLi | Phosphonium ylide, Hg(OAc)₂, NaBH₄ |
| Potential Yield | Moderate to good | Good to excellent | Moderate |
| Scalability | Good, but exothermic nature of Grignard reactions requires careful control. | Excellent, highly controlled reaction. | Moderate, purification of intermediates can be challenging. |
| Safety Considerations | Use of highly reactive and moisture-sensitive Grignard reagents. | Use of pyrophoric methyllithium. | Use of toxic mercury salts in the hydration step. |
| Key Advantages | Direct and classical approach. | High selectivity, avoids over-addition. | Avoids highly reactive organometallics in the final C-C bond formation. |
| Key Disadvantages | Potential for over-addition to form tertiary alcohol. | Requires preparation of the Weinreb amide intermediate. | Multi-step process with potentially challenging purifications. Use of toxic reagents. |
Conclusion
The choice of the most suitable synthetic route for this compound is contingent upon the specific requirements of the project, including scale, available resources, and safety infrastructure.
-
Route 1 , the Grignard reaction, offers a direct and cost-effective approach, particularly for smaller-scale syntheses where precise control over the stoichiometry and temperature can be maintained to minimize the formation of the tertiary alcohol byproduct.
-
Route 2 , proceeding through the Weinreb amide, stands out as the most robust and high-yielding method. Its superior control and selectivity make it the preferred choice for large-scale production where consistency and purity are paramount, despite the initial step of preparing the Weinreb amide.
-
Route 3 , the Wittig-based synthesis, provides a viable alternative that circumvents the need for highly reactive organometallic reagents in the key bond-forming step. However, the multi-step nature of this route and the use of toxic mercury reagents in the hydration step are significant drawbacks that may limit its practical application.
Ultimately, a thorough risk assessment and consideration of the factors outlined in this guide will enable the selection of the most appropriate synthetic strategy to meet the specific needs of the research or development program.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
McElvain, S. M. (1948). 1-Methyl-4-piperidone. Journal of the American Chemical Society, 70(5), 1820-1822. [Link]
-
Organic Syntheses. (n.d.). Lithium, methyl-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-. Retrieved from [Link]
-
Wikipedia. (2023, October 26). 1-Methyl-4-piperidone. In Wikipedia. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Subclass 10: Alkyl Grignard Reagents. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Organic Syntheses. (n.d.). Preparation and use of (Methoxymethoxy)Methyllithium: 1-(Hydroxymethyl)Cycloheptanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (e)-4-hexen-1-ol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]
-
O'Brien, C. J., & Tellez, J. L. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry, 12, 2548–2567. [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(1-Methylpiperidin-4-yl)ethan-1-one
For the diligent researcher and drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and synthesis. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(1-Methylpiperidin-4-yl)ethan-1-one, ensuring the protection of laboratory personnel, the integrity of your facility, and the preservation of our environment.
Core Principles of Chemical Waste Management
The proper disposal of any chemical waste is not merely a procedural task but a system built on a foundation of safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA) and the Department of Transportation (DOT) have established stringent regulations for the management of hazardous waste to prevent harm to human health and the environment.[3][4] A core tenet of these regulations is the cradle-to-grave responsibility of the waste generator—meaning from the moment a chemical is deemed waste, the laboratory is responsible for its safe handling until its final disposal.
A critical federal regulation to note is the prohibition on the "sewering" or flushing of hazardous waste pharmaceuticals and other hazardous chemicals.[4] This practice can lead to the contamination of water systems and harm aquatic life.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for the disposal of this compound in a laboratory setting.
Part 1: Immediate Handling and Waste Identification
-
Designate as Hazardous Waste: As soon as this compound is no longer needed, it must be immediately declared as hazardous waste.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or chemical splash goggles
-
A standard laboratory coat
-
-
Work in a Ventilated Area: All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
Part 2: Waste Segregation and Container Selection
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Segregate from Incompatible Waste Streams: Do not mix this compound with other waste streams, especially strong oxidizing agents or acids, to prevent adverse chemical reactions.[2][5][6] This compound should be collected as a flammable liquid waste.
-
Select an Appropriate Waste Container:
-
Use a clean, dry, and chemically compatible container with a secure screw-top lid.[5][7]
-
The container must be in good condition, free from leaks, cracks, or corrosion.[5]
-
For flammable liquids, glass bottles or approved metal safety cans are typically used for smaller quantities (<5 gallons).[8][9] Do not use metal containers if there is a risk of reaction.
-
Part 3: Labeling the Hazardous Waste Container
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[3] The label must be durable, clearly visible, and written in English.[3]
-
Required Information on the Label: The label must include the following information:[10][11]
-
The words "Hazardous Waste" prominently displayed.
-
Chemical Name and Composition: List all constituents of the waste, including "this compound" and any solvents, with their approximate percentages. General terms like "solvent waste" are not acceptable.[9]
-
Hazard Identification: Clearly indicate the hazards. Based on the analog, this should include "Flammable" and "Irritant."
-
Generator Information: The name and contact information of the laboratory or principal investigator.
-
Part 4: Storage in a Satellite Accumulation Area (SAA)
The designated storage area for hazardous waste within the lab is known as a Satellite Accumulation Area (SAA).
-
Designated Storage Location: Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[4][6]
-
Storage Conditions:
-
The container must be kept tightly closed at all times, except when adding waste.[9][12]
-
Store the container in a cool, dry, well-ventilated area away from sources of ignition such as heat, sparks, or open flames.[2]
-
Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[5]
-
If storing in a flammable storage cabinet, ensure it is properly rated and used according to your institution's policies.[13][14]
-
-
Quantity Limits: Be aware of the quantity limits for storing hazardous waste in an SAA. Typically, no more than 55 gallons of hazardous waste may be accumulated in an SAA.[13]
Part 5: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): When the waste container is full or has been in accumulation for the maximum allowable time (check with your institution's EHS department), contact your facility's EHS or equivalent department to arrange for pickup and disposal.[4][9]
-
Provide Necessary Documentation: Be prepared to provide the EHS office with a completed hazardous waste disposal form, detailing the contents and quantity of the waste.
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for waste segregation and the overall disposal workflow.
Caption: Disposal Workflow for this compound.
Caption: Waste Segregation Decision Diagram.
Summary of Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Based on flammability and irritant properties of a close structural analog.[1][2] |
| Container Type | Chemically compatible glass or approved safety can with a secure lid. | To prevent leaks, reactions, and ensure safe storage of flammable liquids.[5][7][8][9] |
| Required Labeling | "Hazardous Waste," full chemical name, hazards, accumulation start date, generator info. | To comply with EPA and DOT regulations and ensure safe handling.[3][10][11][15] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | To ensure safe, localized storage at the point of generation and contain potential spills.[4][5][6] |
| Disposal Method | Arranged pickup by institutional Environmental Health & Safety (EHS) for professional disposal. | To ensure compliance with all federal, state, and local regulations for hazardous waste disposal.[4][9] |
| Prohibited Actions | Do not dispose of down the drain. Do not mix with incompatible chemicals. | To prevent environmental contamination and dangerous chemical reactions.[4][5][6] |
By adhering to this comprehensive disposal guide, researchers and scientists can ensure that the final step in the lifecycle of this compound is handled with the same level of precision and care as its application in the laboratory. This commitment to responsible chemical waste management is fundamental to a culture of safety and scientific excellence.
References
-
Healthcare Environmental Resource Center (HERC). (n.d.). Labeling of Hazardous Waste. Retrieved from [Link]
-
HWH Environmental. (n.d.). Hazardous Waste Labeling: What You Need to Know. Retrieved from [Link]
-
Hazardous Waste Experts. (2019, March 22). EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. Retrieved from [Link]
-
ACTenviro. (2024, November 6). Hazardous Waste Label Requirements, Design, Compliance, and More. Retrieved from [Link]
-
University of Florida Environmental Health & Safety. (n.d.). Laboratory Waste. Retrieved from [Link]
-
University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal. Retrieved from [Link]
-
ADVISE U. (2020, May 30). What To Include On A Chemical Waste Label. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
MLI Environmental. (2025, November 26). Hazardous Waste Materials Guide: Flammable Liquids. Retrieved from [Link]
-
Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]
-
New Pig Corporation. (n.d.). NFPA 30 Storage of Flammable Liquids Regulations - Expert Advice. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers. Retrieved from [Link]
-
University of California San Diego. (2025, December 1). Flammable and Combustible Liquids Container Size and Quantity Limits. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
BP. (2020, August 12). Flammable Liquids Storage and Handling Policy. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. danielshealth.com [danielshealth.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 11. actenviro.com [actenviro.com]
- 12. iwaste.epa.gov [iwaste.epa.gov]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. bp.com [bp.com]
- 15. blog.idrenvironmental.com [blog.idrenvironmental.com]
A Senior Application Scientist's Guide to Handling 1-(1-Methylpiperidin-4-yl)ethan-1-one
For the modern researcher, scientist, and drug development professional, the confident and safe handling of novel chemical entities is paramount. This guide provides essential, field-proven safety and logistical information for 1-(1-Methylpiperidin-4-yl)ethan-1-one (CAS No. 20691-91-2). Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of laboratory safety.
Hazard Analysis: A Dual-Threat Compound
This compound is a bifunctional molecule that presents a dual-threat profile, combining the hazards of a flammable liquid with the corrosive and irritant properties of a tertiary amine and a ketone. A thorough understanding of these intrinsic properties is the foundation of safe handling.
-
Flammability: The compound is a flammable liquid and its vapor can form explosive mixtures with air.[1] It is crucial to control ignition sources and ensure proper grounding and bonding during transfers to prevent static discharge.[1] OSHA's regulations for flammable liquids (29 CFR 1910.106) provide a comprehensive framework for storage and handling.[2][3]
-
Corrosivity and Irritation: As a piperidine derivative (a cyclic amine), this compound is expected to be corrosive and can cause skin irritation or burns, and serious eye damage.[4] Amines are known to be corrosive to human tissue. Vapors can also cause significant respiratory tract irritation.[1]
Hazard Summary Table
| Hazard Classification | Description | Primary Mitigation |
| Flammable Liquid (Category 3) | Liquid and vapor are flammable. Vapors are heavier than air and can travel to an ignition source.[1] | Strict control of ignition sources, use of flammable liquid storage cabinets, grounding and bonding. |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns due to its amine functionality.[1][4] | Use of appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Poses a risk of serious eye irritation or damage upon contact.[1][4] | Mandatory use of chemical splash goggles and/or a face shield. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation upon inhalation of vapors.[1] | Handle only in a certified chemical fume hood or with adequate ventilation. |
Personal Protective Equipment (PPE): An Impenetrable Barrier
The selection of PPE is not a checklist exercise; it is a risk-based assessment designed to create an impenetrable barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound, in accordance with OSHA's Personal Protective Equipment standard (29 CFR 1910.132).[1]
-
Hand Protection: The dual ketone and amine nature of this molecule complicates glove selection. Nitrile gloves often show poor resistance to ketones, while amines can also be aggressive towards certain materials.[5][6]
-
For Incidental Splash Contact: A heavyweight nitrile glove (minimum 8 mil) is acceptable for short-duration tasks where only incidental splash contact is anticipated. Gloves must be inspected before each use and replaced immediately upon any sign of contamination or degradation.[5]
-
For Extended Contact or Immersion: Butyl rubber gloves are the recommended choice. Butyl rubber provides excellent resistance against ketones and esters, which are structurally similar to the ketone functional group in this molecule.[6][7] Always consult the glove manufacturer's specific chemical resistance data if available.
-
-
Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are the minimum requirement. Given the corrosive nature of the compound, it is highly recommended to use a full-face shield in conjunction with goggles, especially when transferring larger volumes or when there is a significant risk of splashing.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: All handling of this compound that may generate vapors, including weighing and transfers, must be conducted inside a certified chemical fume hood. If a fume hood is not available and there is a potential for inhalation exposure, a NIOSH-approved respirator with an organic vapor cartridge is required.
PPE Selection Workflow
Caption: PPE selection based on task-specific risk.
Operational Plan: From Receipt to Use
A meticulous operational plan minimizes the risk of exposure and accidental release at every stage of the chemical's lifecycle in the laboratory.
Handling and Storage
-
Receiving: Upon receipt, inspect the container for any damage or leaks. Store the chemical in its original, tightly sealed container.
-
Storage Location: Store in a designated, well-ventilated, and locked flammable liquid storage cabinet.[8] The storage area should be away from heat, sparks, open flames, and strong oxidizing agents.[2] Never store corrosive liquids above eye level.
-
Temperature: Keep the container in a cool, dry place. Refrigeration may be recommended for long-term storage to minimize vapor pressure.
-
Transfers: When transferring the liquid, use only spark-proof tools and explosion-proof equipment.[9] Ensure that both the source and receiving containers are grounded and bonded to prevent the buildup of static electricity.[1] All transfers should be conducted within a chemical fume hood.
Spill Response
Prompt and correct action during a spill is critical to mitigate hazards. Every lab should have a spill kit readily available, equipped for both flammable and corrosive liquids.
For a Minor Spill (<100 mL) inside a Chemical Fume Hood:
-
Alert Personnel: Immediately alert others in the lab.
-
Ensure Ventilation: Keep the fume hood sash as low as possible.
-
Don PPE: Wear, at a minimum, double nitrile or butyl rubber gloves, chemical splash goggles, a face shield, and a lab coat.
-
Contain and Absorb: Cover the spill with a chemical absorbent suitable for flammable liquids (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using spark-proof scoops, carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a mild acetic acid solution (approx. 5%) to neutralize any residual amine, followed by a soap and water solution.
-
Dispose: All contaminated materials, including gloves and cleaning cloths, must be disposed of as hazardous waste.
For a Major Spill (>100 mL) or any spill outside a fume hood:
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and emergency services. Pull the fire alarm if there is an immediate fire hazard.
-
Isolate: Prevent personnel from entering the area.
-
Report: Provide emergency responders with the Safety Data Sheet (SDS) and as much information as possible about the spill.
Disposal Plan: Cradle-to-Grave Responsibility
All waste containing this compound must be treated as hazardous waste. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management.[10]
-
Waste Characterization: This chemical waste would likely be classified under the EPA hazardous waste codes D001 for ignitability and potentially D002 for corrosivity, depending on its pH.[11][12]
-
Waste Collection:
-
Containers: Use only designated, compatible, and properly sealed hazardous waste containers. Do not use metal containers that can be corroded by amines.
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive).
-
Segregation: Do not mix this waste with incompatible materials, such as strong oxidizing agents or acids.
-
-
Empty Containers: "Empty" containers that held this chemical must also be managed as hazardous waste, as residual liquid and vapor can still pose a significant hazard.[13]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Never pour this chemical down the drain.[13]
Waste Disposal Workflow
Caption: Systematic workflow for hazardous waste disposal.
By adhering to these rigorous, well-reasoned protocols, researchers can confidently handle this compound, ensuring their own safety and the integrity of their work environment.
References
- 1. ishn.com [ishn.com]
- 2. connmaciel.com [connmaciel.com]
- 3. 1910.106 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
- 4. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Decontamination - Health and Safety Directorate [qmul.ac.uk]
- 8. ushazmatstorage.com [ushazmatstorage.com]
- 9. 1926.152 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
- 10. epa.gov [epa.gov]
- 11. Waste Code [rcrainfo.epa.gov]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. ehs.sfsu.edu [ehs.sfsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
